Product packaging for Retronecic acid lactone(Cat. No.:CAS No. 34081-95-3)

Retronecic acid lactone

Cat. No.: B15477371
CAS No.: 34081-95-3
M. Wt: 214.21 g/mol
InChI Key: JZDOPVJGRYDTPH-YDPIVCLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retronecic acid lactone is an organic compound with the molecular formula C10H14O5 . It is a lactone derivative and is structurally characterized as (2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid . This compound is primarily recognized in scientific literature as a key degradation product of certain hepatotoxic pyrrolizidine alkaloids, such as retrorsine and monocrotaline . Research indicates that while the parent alkaloids can cause significant liver damage and hypoprothrombinemia, this compound itself does not induce these effects in animal models, suggesting its utility in structure-activity relationship (SAR) studies to investigate the toxicophores of pyrrolizidine alkaloids . Its defined structure and role make it a valuable reference standard for researchers in toxicology, pharmacology, and phytochemistry who are studying the mechanisms of toxin-induced liver injury, metabolic pathways, and the biosynthesis of plant-derived alkaloids. The provided compound is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5 B15477371 Retronecic acid lactone CAS No. 34081-95-3

Properties

CAS No.

34081-95-3

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid

InChI

InChI=1S/C10H14O5/c1-3-7-4-6(2)10(5-11,9(13)14)15-8(7)12/h3,6,11H,4-5H2,1-2H3,(H,13,14)/b7-3+/t6-,10-/m1/s1

InChI Key

JZDOPVJGRYDTPH-YDPIVCLTSA-N

Isomeric SMILES

C/C=C/1\C[C@H]([C@](OC1=O)(CO)C(=O)O)C

Canonical SMILES

CC=C1CC(C(OC1=O)(CO)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Retronecic Acid Lactone: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone, a derivative of retronecic acid, is a molecule of significant interest within the field of natural product chemistry and toxicology. As a member of the pyrrolizidine alkaloid family, its chemical structure and potential biological activities warrant detailed investigation. Pyrrolizidine alkaloids are a large group of heterocyclic compounds produced by numerous plant species and are known for their diverse biological effects, including hepatotoxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of this compound, aimed at researchers and professionals in drug development.

Chemical Structure and Properties

This compound is the intramolecular ester of retronecic acid. The lactonization process involves the formation of a cyclic ester from the hydroxyl and carboxylic acid functional groups within the retronecic acid molecule.

Chemical Structure:

  • Molecular Formula: C₁₀H₁₄O₅[1]

  • IUPAC Name: (5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid

  • CAS Number: 6445356[1]

  • Canonical SMILES: C/C=C/1\C--INVALID-LINK--(CO)C(=O)O">C@HC[1]

  • InChI: InChI=1S/C10H14O5/c1-3-7-4-6(2)10(5-11,9(13)14)15-8(7)12/h3,6,11H,4-5H2,1-2H3,(H,13,14)/b7-3+/t6-,10-/m1/s1[1]

  • InChIKey: JZDOPVJGRYDTPH-YDPIVCLTSA-N[1]

Physicochemical Properties:

While specific experimentally determined physicochemical data for this compound is not widely available, general properties of related pyrrolizidine alkaloid lactones can be considered. These compounds are typically crystalline solids.[2] Their solubility is variable, with some being slightly soluble in water and more soluble in organic solvents.[2] The N-oxide forms of parent pyrrolizidine alkaloids, which can be related to the lactone, are generally more water-soluble.[2]

PropertyPredicted/General Data
Molecular Weight 214.22 g/mol
Melting Point Not available. Related pyrrolizidine alkaloids are crystalline solids.[2]
Boiling Point Not available.
Solubility Expected to have some solubility in organic solvents. Solubility in water is likely limited, though related N-oxides are water-soluble.[2]
Appearance Not available. Related compounds are often crystalline solids.[2]

Synthesis and Experimental Protocols

The synthesis of this compound would logically proceed through the lactonization of retronecic acid. The synthesis of (±)-retronecic acid itself has been reported via a zinc-mediated coupling of halogenated ester derivatives.

Experimental Workflow: Synthesis of (±)-Retronecic Acid

The synthesis of (±)-retronecic acid provides the necessary precursor for obtaining the lactone. A general workflow for its synthesis is outlined below. This process involves the coupling of two key synthons to construct the carbon skeleton, followed by functional group manipulations to yield the final acid.

G Workflow for the Synthesis of (±)-Retronecic Acid A 3-Hydroxy-2-methylene Alkanoate Esters B Halogenated Derivatives A->B Halogenation C Zinc-Mediated Coupling B->C D Intermediate Elaboration C->D Functional Group Manipulation E Hydrolysis D->E F (±)-Retronecic Acid E->F

Figure 1: A generalized workflow for the synthesis of (±)-retronecic acid.

Experimental Protocol: Lactonization of Retronecic Acid (General Procedure)

A general protocol for the intramolecular cyclization (lactonization) of a hydroxy acid like retronecic acid would typically involve the following steps. Specific reagents and conditions would need to be optimized for this particular substrate.

  • Dissolution: Dissolve retronecic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Activation: Add a coupling agent to activate the carboxylic acid. Common reagents include dicyclohexylcarbodiimide (DCC) or 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent).

  • Cyclization: The intramolecular reaction is often facilitated by a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP), which promotes the nucleophilic attack of the hydroxyl group on the activated carboxyl group.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed with aqueous solutions to remove excess reagents and dried. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of pyrrolizidine alkaloids, from which it is derived, is well-known for a range of biological activities, most notably hepatotoxicity. The toxicity of many pyrrolizidine alkaloids is linked to their metabolic activation in the liver by cytochrome P450 enzymes to form reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can act as alkylating agents, damaging cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

The biological activity of retronecine and its derivatives has been a subject of interest. For instance, some semi-synthetic derivatives of retronecine have shown antimicrobial activity.[3] It is plausible that this compound could exhibit some of the biological properties associated with its parent necine base, retronecine, or other pyrrolizidine alkaloids. However, without specific experimental data, its biological activity profile remains largely speculative.

Potential Signaling Pathway Involvement

Given the known mechanisms of related pyrrolizidine alkaloids, it is hypothesized that if this compound possesses cytotoxic properties, it could involve pathways related to cellular stress and apoptosis. The diagram below illustrates a generalized potential pathway for pyrrolizidine alkaloid-induced cytotoxicity.

G Potential Cytotoxicity Pathway of Pyrrolizidine Alkaloids A Pyrrolizidine Alkaloid (e.g., Retronecine derivative) B Cytochrome P450 (Liver) A->B C Reactive Pyrrolic Ester (Dehydropyrrolizidine Alkaloid) B->C D Alkylation of Cellular Macromolecules C->D E DNA Adducts D->E F Protein Adducts D->F G Cellular Stress Response E->G F->G H Apoptosis G->H I Cytotoxicity H->I

Figure 2: A generalized diagram of the potential metabolic activation and cytotoxicity pathway for pyrrolizidine alkaloids.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethylidene group, the methyl group, the protons on the pyrrolizidine ring system, and the hydroxymethyl group. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactone, the carbons of the double bond in the ethylidene group, the quaternary carbon bearing the hydroxymethyl and carboxyl groups, and the various carbons of the pyrrolizidine ring.

Mass Spectrometry (MS):

Mass spectrometry is a key technique for the analysis of pyrrolizidine alkaloids.[4][5][6][7] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is commonly used for their identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in MS/MS would likely involve neutral losses of H₂O, CO, and CO₂, which are characteristic of lactones and carboxylic acids.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the functional groups present:

  • C=O stretch (lactone): A strong absorption band is expected in the region of 1730-1780 cm⁻¹.

  • O-H stretch (hydroxyl and carboxylic acid): A broad absorption band would be expected in the region of 3200-3600 cm⁻¹.

  • C=C stretch (ethylidene): An absorption band around 1650 cm⁻¹.

  • C-O stretch (lactone and alcohol): Strong absorptions in the fingerprint region (1000-1300 cm⁻¹).

Conclusion

This compound is a structurally interesting molecule derived from the pyrrolizidine alkaloid family. While specific experimental data on this compound is limited, its relationship to retronecic acid and the broader class of pyrrolizidine alkaloids suggests it may possess significant biological activities. Further research is needed to fully characterize its physicochemical properties, develop specific and efficient synthetic routes, and elucidate its biological and toxicological profile. The information and generalized protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in exploring the chemistry and biology of this and related compounds.

References

The Biosynthesis of Retronecic Acid Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

October 27, 2025

Abstract

Retronecic acid lactone is a key structural component of many pyrrolizidine alkaloids (PAs), a large class of secondary metabolites with significant biological activities. Understanding its biosynthesis is crucial for the development of novel pharmaceuticals and for managing the risks associated with PA toxicity. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes detailed experimental protocols for studying this pathway and presents quantitative data on key enzymatic reactions. Visual diagrams of the metabolic pathway and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

Pyrrolizidine alkaloids are a diverse group of natural products found in numerous plant families, most notably Asteraceae, Boraginaceae, and Fabaceae. Their core structure consists of a necine base, which is esterified with one or more necic acids. Retronecic acid is one of the most common necine bases, and its lactone form is a frequent constituent of biologically active PAs. The biosynthesis of this compound is a complex process that originates from primary metabolism and involves a series of enzymatic transformations. This guide will elucidate the known steps in this pathway, from simple precursors to the final lactone product.

The Biosynthetic Pathway of Retronecic Acid

The biosynthesis of retronecic acid is a branch of the well-studied polyamine pathway and begins with the amino acid L-arginine. The pathway can be broadly divided into the formation of the key intermediate, homospermidine, and its subsequent conversion to the pyrrolizidine ring system of retronecic acid.

Formation of Homospermidine

The initial steps of the pathway involve the conversion of L-arginine to putrescine. Putrescine then serves as the direct precursor for the synthesis of homospermidine, a crucial intermediate exclusive to the PA biosynthetic pathway in plants.[1][2]

The key enzyme in this stage is Homospermidine Synthase (HSS) . HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from one molecule of putrescine to another, forming homospermidine.[1][2][3]

Retronecic_Acid_Biosynthesis_Part1 Arginine L-Arginine Ornithine L-Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS)

Diagram 1: Formation of Homospermidine from L-Arginine.
Conversion of Homospermidine to Retronecic Acid

The enzymatic steps following the formation of homospermidine are less well-characterized. However, extensive isotopic labeling and feeding experiments have allowed for the proposal of a plausible pathway. This part of the pathway involves a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine core of retronecic acid.[4] Iminium ions have been suggested as key intermediates in this cyclization process.

Retronecic_Acid_Biosynthesis_Part2 Homospermidine Homospermidine Intermediate1 Oxidative Deamination Intermediate Homospermidine->Intermediate1 Monoamine Oxidase-like Iminium_Ion Iminium Ion Intermediate Intermediate1->Iminium_Ion Spontaneous Cyclization Pyrrolizidine_Core Pyrrolizidine Skeleton Iminium_Ion->Pyrrolizidine_Core Further Oxidation & Reduction Retronecic_Acid Retronecic Acid Pyrrolizidine_Core->Retronecic_Acid Hydroxylation

Diagram 2: Proposed pathway for the conversion of Homospermidine to Retronecic Acid.

Formation of this compound

The final step in the formation of this compound is the intramolecular esterification of the retronecic acid molecule. This cyclization reaction forms a stable five-membered lactone ring. While enzymatic catalysis of lactonization is common in natural product biosynthesis, the conversion of retronecic acid to its lactone may also occur spontaneously under acidic conditions within the plant cell. To date, no specific enzyme has been definitively identified for this final step in the biosynthesis of this compound.

Lactonization Retronecic_Acid Retronecic Acid (Hydroxy Acid Form) Retronecic_Acid_Lactone This compound (Lactone Form) Retronecic_Acid->Retronecic_Acid_Lactone Intramolecular Esterification (Spontaneous or Enzymatic)

Diagram 3: Lactonization of Retronecic Acid.

Quantitative Data

The primary enzyme for which quantitative data is available is homospermidine synthase (HSS). The kinetic parameters of HSS can vary between different plant species.

EnzymeSource OrganismSubstrateKm (µM)Vmax (nmol/mg protein/h)Reference
Homospermidine SynthaseSenecio vernalisPutrescine15012.5[5]
Homospermidine SynthaseSymphytum officinalePutrescine2508.3[5]

Table 1: Kinetic Parameters of Homospermidine Synthase from Different Plant Species.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has heavily relied on feeding experiments with isotopically labeled precursors.

General Protocol for Isotopic Labeling and Feeding Experiments

This protocol provides a general framework for tracing the incorporation of precursors into pyrrolizidine alkaloids.

Materials:

  • Plant material (e.g., young, actively growing plants or root cultures)

  • Isotopically labeled precursor (e.g., [1,4-¹⁴C]putrescine or ¹³C/¹⁵N-labeled ornithine)

  • Sterile water or appropriate buffer for dissolving the precursor

  • Syringe and needle for injection, or hydroponic setup

  • Liquid nitrogen for flash-freezing plant material

  • Mortar and pestle or homogenizer

  • Extraction solvents (e.g., methanol, acidified methanol)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Analytical instrumentation (e.g., HPLC, LC-MS, NMR)

Procedure:

  • Precursor Administration:

    • Injection Method: Dissolve the labeled precursor in sterile water. Inject a small volume (e.g., 10-50 µL) into the stem of the plant.

    • Hydroponic Feeding: Grow plants in a hydroponic solution and add the labeled precursor to the medium.

    • Root Culture Feeding: Add the labeled precursor directly to the liquid culture medium of the root cultures.

  • Incubation: Allow the plants or root cultures to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).

  • Harvesting: Harvest the plant material (e.g., leaves, roots) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • Grind the frozen plant material to a fine powder using a mortar and pestle or a homogenizer.

    • Extract the powdered material with an appropriate solvent (e.g., 80% methanol) multiple times.

    • Combine the extracts and centrifuge to remove solid debris.

  • Purification and Analysis:

    • Concentrate the extract under reduced pressure.

    • Purify the alkaloid fraction using solid-phase extraction (SPE).

    • Analyze the purified extract using HPLC to separate the different alkaloids.

    • Identify and quantify the labeled this compound and its precursors using LC-MS and/or NMR spectroscopy.

Experimental_Workflow cluster_0 Precursor Administration cluster_1 Metabolism and Harvesting cluster_2 Extraction and Analysis Precursor Isotopically Labeled Precursor Administration Administration to Plant/Culture Precursor->Administration Incubation Incubation Period Administration->Incubation Harvesting Harvesting and Flash-Freezing Incubation->Harvesting Extraction Extraction of Metabolites Harvesting->Extraction Purification Purification (SPE) Extraction->Purification Analysis Analysis (HPLC, LC-MS, NMR) Purification->Analysis

Diagram 4: General workflow for an isotopic labeling feeding experiment.

Conclusion

The biosynthesis of this compound is a fascinating example of how plants utilize primary metabolites to construct complex and biologically active secondary products. While the initial steps involving the formation of homospermidine are well-established with the characterization of homospermidine synthase, the subsequent oxidative and cyclization reactions leading to the pyrrolizidine core require further investigation to identify and characterize the specific enzymes involved. Similarly, the final lactonization step, while chemically plausible as a spontaneous reaction, may yet be found to be under enzymatic control. The experimental approaches outlined in this guide provide a robust framework for researchers to continue to unravel the remaining mysteries of this important biosynthetic pathway. A deeper understanding of the biosynthesis of this compound will undoubtedly contribute to advancements in drug development and a more informed assessment of the risks and benefits of pyrrolizidine alkaloid-containing plants.

References

The Natural Occurrence of Retronecic Acid Lactones in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactones are a class of macrocyclic pyrrolizidine alkaloids (PAs), a diverse group of secondary metabolites known for their significant biological activities, including hepatotoxicity, and their role in plant defense mechanisms. The term "retronecic acid lactone" specifically refers to diesters of the necine base (+)-retronecine with a dicarboxylic acid, known as a necic acid, which forms a large lactone ring. A prominent example of a this compound is retrorsine, where retronecine is esterified with isatinecic acid. It is understood that "retronecic acid" is often used interchangeably with isatinecic acid in the context of these alkaloids.

This technical guide provides a comprehensive overview of the natural occurrence of retronecic acid lactones in plants, their biosynthesis, methods for their extraction and quantification, and a summary of their concentrations in various plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Occurrence

Retronecic acid lactones, as part of the broader family of pyrrolizidine alkaloids, are predominantly found in specific plant families. Their distribution is not uniform across the plant kingdom but is concentrated in several evolutionarily related lineages.

Table 1: Plant Families and Genera Known to Produce Retronecine-Type Pyrrolizidine Alkaloids

Plant FamilyRepresentative GeneraExamples of Contained Alkaloids
Asteraceae (Daisy family)Senecio, Jacobaea, Eupatorium, Petasites, TussilagoRetrorsine, Senecionine, Seneciphylline, Integerrimine
Boraginaceae (Borage family)Symphytum (Comfrey), Heliotropium, Cynoglossum, EchiumEchimidine, Lycopsamine (often not macrocyclic)
Fabaceae (Legume family)Crotalaria (Rattlepods)Monocrotaline, Retrorsine
Orchidaceae (Orchid family)(Nine genera)Phalaenopsine type (structurally different)

Note: While Boraginaceae species are rich in PAs, many are open-chain diesters rather than the macrocyclic lactones characteristic of many Asteraceae species.

Biosynthesis of Retronecic Acid Lactones

The biosynthesis of retronecic acid lactones is a complex process involving two distinct pathways that converge: the synthesis of the retronecine base and the synthesis of the necic acid, followed by their esterification to form the final macrocyclic alkaloid.

Biosynthesis of the Retronecine Base

The biosynthesis of the retronecine base starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then utilized to form homospermidine, the first committed precursor for the pyrrolizidine ring system. The pathway proceeds through a series of oxidation, cyclization, and reduction steps to yield retronecine.

retronecine_biosynthesis arginine L-Arginine putrescine Putrescine arginine->putrescine Arginine decarboxylase homospermidine Homospermidine putrescine->homospermidine Homospermidine synthase (HSS) oxidative_deamination Oxidative Deamination (Diamine Oxidase) homospermidine->oxidative_deamination cyclization Cyclization & Reduction oxidative_deamination->cyclization retronecine Retronecine cyclization->retronecine

Biosynthesis of the Retronecine Base.
Biosynthesis of Isatinecic Acid (Retronecic Acid)

The biosynthesis of the necic acid moiety, such as isatinecic acid, is less well-defined than that of the retronecine base. However, feeding experiments with labeled precursors have shown that isatinecic acid is derived from the amino acid L-isoleucine. It is proposed that two molecules of isoleucine are condensed to form the C10 backbone of isatinecic acid. The precise enzymatic steps and intermediates in this pathway are still an active area of research.

isatinecic_acid_biosynthesis isoleucine L-Isoleucine (2 molecules) condensation Condensation & Modification (Enzymatic Steps) isoleucine->condensation isatinecic_acid Isatinecic Acid condensation->isatinecic_acid

Proposed Biosynthesis of Isatinecic Acid.
Esterification and Lactonization

The final step in the formation of a this compound is the esterification of the hydroxyl groups at the C-7 and C-9 positions of the retronecine base with the two carboxyl groups of the necic acid. This intramolecular diesterification results in the formation of a large macrocyclic lactone ring.

Quantitative Data on Retronecic Acid Lactones in Plants

The concentration of retronecic acid lactones can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. The following tables summarize some reported concentrations of retrorsine and other related PAs in various plant species.

Table 2: Concentration of Retrorsine in various Senecio Species

Plant SpeciesPlant PartRetrorsine Concentration (µg/g dry weight)Reference
Senecio vulgarisWhole plantVaries with developmental stage and season[1]
Senecio brasiliensisAerial partsup to 17,600[2]
Senecio oxyphyllusAerial partsup to 6,200[2]
Senecio selloiAerial partsup to 1,800[2]
Senecio madagascariensisAerial partsup to 600[2]

Table 3: Concentration of Various Pyrrolizidine Alkaloids in Different Plant Parts

Plant SpeciesPlant PartTotal PA Concentration (µg/g dry weight)Predominant AlkaloidsReference
Eupatorium perfoliatumAerial parts0.18 - 61.81Intermedine N-oxide, Lycopsamine N-oxide[3]
Jacobaea alpinaFlowers~4000Senecionine, Seneciphylline[2]
Jacobaea alpinaLeaves~2000Senecionine, Seneciphylline[2]
Jacobaea alpinaStems~1000Senecionine, Seneciphylline[2]
Jacobaea alpinaRoots~500Senecionine, Seneciphylline[2]

Experimental Protocols

The extraction and quantification of retronecic acid lactones from plant material require specific and sensitive analytical methods due to the complexity of the plant matrix and the often low concentrations of these compounds. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable technique.

General Experimental Workflow

The general workflow for the analysis of retronecic acid lactones from plant material involves sample preparation, extraction, clean-up, and instrumental analysis.

experimental_workflow sample_prep Sample Preparation (Drying, Grinding) extraction Extraction (Acidified aqueous/organic solvent) sample_prep->extraction cleanup Solid-Phase Extraction (SPE) (e.g., C18 or MCX cartridges) extraction->cleanup analysis HPLC-MS/MS Analysis (Quantification) cleanup->analysis data_processing Data Processing (Calibration curve, Concentration calculation) analysis->data_processing

General Workflow for PA Analysis.
Detailed Protocol for Extraction and Quantification using HPLC-MS/MS

This protocol is a generalized procedure based on common methodologies.[4][5][6] Researchers should optimize the parameters for their specific plant material and target analytes.

1. Sample Preparation:

  • Dry the plant material at 40-60°C or freeze-dry to a constant weight.

  • Grind the dried material to a fine powder (e.g., using a ball mill) to increase the surface area for extraction.

2. Extraction:

  • Weigh approximately 1-2 g of the powdered plant material into a centrifuge tube.

  • Add 20 mL of an extraction solvent. A common solvent is 0.05 M sulfuric acid in water or a mixture of acidified water and methanol (e.g., 1:1 v/v).[4]

  • Sonicate the mixture for 15-30 minutes or shake for several hours to facilitate extraction.

  • Centrifuge the mixture (e.g., at 4000 g for 10 minutes) and collect the supernatant.

  • Repeat the extraction process on the plant residue to ensure complete recovery of the alkaloids.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Clean-up:

  • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange like Oasis MCX) with methanol followed by water.[4]

  • Load the combined extract onto the conditioned cartridge.

  • Wash the cartridge with water and a low percentage of methanol in water to remove interfering compounds.

  • Elute the PAs from the cartridge with methanol, sometimes containing a small amount of ammonia to ensure the elution of the basic alkaloids.[7]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

4. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with two solvents is common:

    • Solvent A: Water with a modifier like 0.1% formic acid or ammonium formate.

    • Solvent B: Methanol or acetonitrile with the same modifier.

  • Gradient: A typical gradient would start with a low percentage of solvent B, which is gradually increased to elute the PAs.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each target PA are monitored.

  • Quantification: A calibration curve is generated using certified reference standards of the target PAs. The concentration of the PAs in the plant extract is determined by comparing their peak areas to the calibration curve. Matrix-matched standards are often used to compensate for matrix effects.[4]

Conclusion

Retronecic acid lactones are a significant group of pyrrolizidine alkaloids with a widespread occurrence in several plant families, most notably the Asteraceae. Their biosynthesis involves the convergence of the retronecine and necic acid pathways. The concentration of these compounds in plants is highly variable, necessitating robust and sensitive analytical methods, such as HPLC-MS/MS, for their accurate quantification. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the natural occurrence, biosynthesis, and biological activities of these important natural products. Further research is needed to fully elucidate the enzymatic machinery of necic acid biosynthesis and to expand the library of quantitative data across a wider range of plant species.

References

An In-depth Technical Guide to Retronecic Acid Lactone: Focus on the Macrocyclic Pyrrolizidine Alkaloid Retrorsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "retronecic acid lactone" is not a standard chemical identifier and lacks a specific CAS number. In chemical literature, this term most accurately describes a macrocyclic pyrrolizidine alkaloid (PA) where retronecic acid is esterified with a necine base to form a large lactone ring. This guide will focus on a prominent and well-researched example of such a compound: Retrorsine . Retrorsine is a naturally occurring, toxic pyrrolizidine alkaloid that serves as a representative model for understanding the chemistry, biosynthesis, and toxicology of this class of compounds. A closely related compound, senecionine, will also be referenced for comparative purposes.

Chemical Identification and Properties of Retrorsine

Retrorsine is a complex macrocyclic diester of the necine base retronecine and the dicarboxylic necic acid, retronecic acid.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

IdentifierValue
CAS Number 480-54-6[1][2][3][4]
IUPAC Name (1R,4Z,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1][3]
Molecular Formula C₁₈H₂₅NO₆[1][2][3]
Synonyms β-Longilobine, 12,18-Dihydroxysenecionan-11,16-dione[1][2]
Physicochemical PropertyValue
Molecular Weight 351.39 g/mol [1]
Melting Point 208-211 °C
Appearance Crystalline solid
Purity (typical) ≥90% (HPLC)

Biosynthesis of Retrorsine

The biosynthesis of retrorsine is a complex process involving the convergence of two distinct pathways: the formation of the necine base (retronecine) and the necic acid (retronecic acid).

The retronecine base is derived from two molecules of putrescine, which itself is synthesized from L-arginine or L-ornithine.[5][6][7] The necic acid portion, retronecic acid, is formed from the amino acid L-isoleucine. These two precursors are then esterified to form the macrocyclic lactone structure of retrorsine.

Retrorsine Mechanism of Action Retrorsine Retrorsine CYP450 (Liver) CYP450 (Liver) Retrorsine->CYP450 (Liver) Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450 (Liver)->Reactive Pyrrolic Metabolites DNA DNA Reactive Pyrrolic Metabolites->DNA Cellular Proteins Cellular Proteins Reactive Pyrrolic Metabolites->Cellular Proteins DNA Adducts DNA Adducts DNA->DNA Adducts Protein Adducts Protein Adducts Cellular Proteins->Protein Adducts Hepatotoxicity Hepatotoxicity DNA Adducts->Hepatotoxicity Protein Adducts->Hepatotoxicity

References

Pharmacokinetic Profile of Retronecic Acid Lactone and Related Pyrrolizidine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacokinetic studies on a compound specifically identified as "retronecic acid lactone" are not available in the peer-reviewed scientific literature. This guide provides a comprehensive overview based on the pharmacokinetic properties of its core chemical structure, retronecine, and the well-documented behavior of retronecine-type pyrrolizidine alkaloids (PAs). The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction: The Context of this compound

This compound belongs to the broad class of pyrrolizidine alkaloids (PAs), a group of natural toxins found in numerous plant species. The core structure of many toxic PAs is retronecine. PAs are known for their significant hepatotoxicity, which is linked to their metabolic activation in the liver. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing their toxic potential and for the development of any potential therapeutic applications. Given the absence of specific data for this compound, this guide will focus on the established pharmacokinetic profile of retronecine and related PAs.

General Pharmacokinetic Properties of Retronecine-Type Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids, particularly those with an unsaturated necine base like retronecine, generally follow a predictable pharmacokinetic pattern characterized by rapid absorption, extensive hepatic metabolism, and significant toxicity.

  • Absorption: PAs are typically well-absorbed from the gastrointestinal tract following oral ingestion.

  • Distribution: Due to their lipophilicity, some PAs can cross the placenta. They primarily distribute to the liver, which is the main site of their metabolic activation and toxicity. High tissue levels of retronecine and its metabolites have also been observed in the lungs.

  • Metabolism: The liver is the primary site of PA metabolism. The key metabolic pathways include:

    • Metabolic Activation (Toxification): Cytochrome P450 enzymes (CYP450), particularly CYP3A and CYP2B isoforms, oxidize the pyrrolizidine core to highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

    • Detoxification Pathways:

      • N-oxidation: The tertiary nitrogen of the necine base can be oxidized to form N-oxides, which are generally less toxic and more water-soluble, facilitating their excretion.

      • Hydrolysis: Carboxylesterases in the liver can hydrolyze the ester linkages of the PA, leading to the formation of the necine base (e.g., retronecine) and the necic acid, which are then excreted.

  • Excretion: The majority of ingested PAs and their metabolites are excreted in the urine, with smaller amounts eliminated in the feces and milk.

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for this compound are not available. The following table summarizes the limited available data for the parent necine base, retronecine .

ParameterValueSpeciesDosingSource
Excretion in Milk ~0.08% of dose within 3 hours (as water-soluble metabolites)Lactating RatsOral[1]
~0.02% of dose within 3 hours (as unchanged PAs)Lactating RatsOral[1]
Tissue Distribution Highest levels in liver and lungs (6 hours post-administration)RatsOral[1]

Metabolic Pathways of Retronecine-Type Pyrrolizidine Alkaloids

The metabolic fate of retronecine-type PAs is a critical determinant of their toxicity. The balance between the toxification and detoxification pathways can vary between species and individuals.

Retronecine Metabolism Retronecine-type PA Retronecine-type PA Dehydropyrrolizidine Alkaloid (DHPA) (Toxic) Dehydropyrrolizidine Alkaloid (DHPA) (Toxic) Retronecine-type PA->Dehydropyrrolizidine Alkaloid (DHPA) (Toxic) CYP450 (e.g., CYP3A, CYP2B) (Toxification) N-Oxide (Detoxified) N-Oxide (Detoxified) Retronecine-type PA->N-Oxide (Detoxified) N-oxidation (Detoxification) Hydrolysis Products (Necine base & Necic acid) (Detoxified) Hydrolysis Products (Necine base & Necic acid) (Detoxified) Retronecine-type PA->Hydrolysis Products (Necine base & Necic acid) (Detoxified) Esterase Hydrolysis (Detoxification) Macromolecular Adducts (Toxicity) Macromolecular Adducts (Toxicity) Dehydropyrrolizidine Alkaloid (DHPA) (Toxic)->Macromolecular Adducts (Toxicity) Reaction with DNA, Proteins

Caption: Metabolic pathways of retronecine-type pyrrolizidine alkaloids.

Experimental Protocols for Pharmacokinetic Studies of Pyrrolizidine Alkaloids

The following outlines a general methodology for conducting in vivo pharmacokinetic studies of PAs, based on common practices in the field.

Objective: To determine the pharmacokinetic profile of a test PA following oral and intravenous administration in a rodent model.

Materials:

  • Test pyrrolizidine alkaloid (e.g., retronecine)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing vehicles (e.g., saline for IV, water or corn oil for oral)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow:

PA Pharmacokinetic Study Workflow cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Analysis cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing (IV and Oral) Dosing (IV and Oral) Fasting->Dosing (IV and Oral) Blood Sampling (Serial) Blood Sampling (Serial) Dosing (IV and Oral)->Blood Sampling (Serial) Plasma Separation Plasma Separation Blood Sampling (Serial)->Plasma Separation Sample Preparation (e.g., Protein Precipitation) Sample Preparation (e.g., Protein Precipitation) Plasma Separation->Sample Preparation (e.g., Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (e.g., Protein Precipitation)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, etc.)

Caption: General workflow for an in vivo pharmacokinetic study of a pyrrolizidine alkaloid.

Detailed Steps:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.

  • Dosing:

    • Intravenous (IV) Group: The test PA is administered as a bolus injection into a tail vein.

    • Oral (PO) Group: The test PA is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Plasma samples are prepared, often by protein precipitation with a solvent like acetonitrile.

    • The concentrations of the parent PA and its major metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Elimination half-life (t1/2)

    • Bioavailability (F) for the oral group.

Toxicological Implications

The pharmacokinetic profile of retronecine-type PAs is intrinsically linked to their toxicity. The rapid absorption and extensive hepatic metabolism to reactive pyrrolic metabolites are the key drivers of the observed hepatotoxicity. Species differences in the activity of metabolizing enzymes can significantly influence susceptibility to PA poisoning. The potential for PAs to be excreted in milk raises concerns about the exposure of infants and young animals.

Conclusion

While specific pharmacokinetic data for this compound remain elusive, a comprehensive understanding of the ADME properties of its parent necine base, retronecine, and the broader class of retronecine-type pyrrolizidine alkaloids provides a valuable framework for predicting its likely in vivo behavior. Future research should focus on isolating and characterizing this compound and conducting dedicated pharmacokinetic and toxicological studies to fill the current knowledge gap. This will be essential for a complete risk assessment and for exploring any potential pharmacological applications of this and related compounds.

References

The In Vivo Mechanism of Action of Retronecic Acid Lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retronecic acid is a key structural component of a class of hepatotoxic pyrrolizidine alkaloids (PAs). The in vivo toxicity of these compounds, often manifesting as hepatic sinusoidal obstruction syndrome (HSOS), is not caused by the parent alkaloid but rather by its metabolic activation into highly reactive pyrrolic esters. This technical guide provides a detailed overview of the in vivo mechanism of action of retronecine-based PAs, with a focus on their metabolic activation, cellular targets, and the subsequent cascade of events leading to liver injury. This guide includes a compilation of quantitative data from in vivo studies, detailed experimental protocols for key assays, and visualizations of the critical pathways involved.

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by numerous plant species worldwide. Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products. Retronecine-based PAs are of particular concern due to their potent hepatotoxicity. A defining structural feature for the toxicity of these alkaloids is the presence of an unsaturated necine base, such as retronecine. In its lactone form, which can be a metabolite or a specific PA structure, it undergoes a series of biotransformations that are central to its toxic effects. Understanding the in vivo mechanism of action is crucial for risk assessment, the development of diagnostic biomarkers, and the exploration of potential therapeutic interventions.

Metabolic Activation: The Genesis of Toxicity

The journey of a retronecine-based PA from a relatively inert compound to a potent toxin begins in the liver. The metabolic activation is a critical prerequisite for toxicity.

The Role of Cytochrome P450

Following ingestion and absorption, retronecine-based PAs are transported to the liver, where they are metabolized by cytochrome P450 (CYP) enzymes, primarily from the CYP3A and CYP2B subfamilies.[1] This enzymatic oxidation converts the PA into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHPA). These DHPAs are potent electrophiles and are considered the ultimate toxic metabolites.

The metabolic activation pathway can be visualized as follows:

Metabolic Activation PA Retronecine-based Pyrrolizidine Alkaloid DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Pyrrolic Ester) PA->DHPA Hepatic Oxidation CYP450 Cytochrome P450 (e.g., CYP3A, CYP2B) CYP450->PA

Figure 1: Metabolic activation of retronecine-based PAs in the liver.

Cellular Targets and Molecular Insults

Once formed, the reactive DHPAs can covalently bind to cellular nucleophiles, primarily proteins and DNA, forming adducts. The formation of these adducts is a key initiating event in the cascade of cellular damage.

Formation of Protein and DNA Adducts

DHPAs readily react with amino acid residues in proteins and with DNA bases, leading to the formation of stable pyrrole-protein and pyrrole-DNA adducts.[2][3] The formation of these adducts can impair protein function and lead to genotoxicity. Pyrrole-protein adducts have been identified as reliable biomarkers of PA exposure and subsequent liver injury.[2][4]

Mitochondrial Dysfunction and Oxidative Stress

A growing body of evidence points to mitochondrial dysfunction as a central event in retronecine-induced hepatotoxicity.[5] The formation of adducts with mitochondrial proteins, such as ATP synthase subunit beta (ATP5B), can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[6] This surge in ROS creates a state of oxidative stress, which can further damage cellular components, including lipids, proteins, and DNA.[6][7][8]

Induction of Apoptosis

The culmination of adduct formation, mitochondrial dysfunction, and oxidative stress is often the induction of programmed cell death, or apoptosis, in hepatocytes.[5][9] Retrorsine, a representative retronecine-type PA, has been shown to induce the intrinsic apoptotic pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL.[1] This shift in the Bax/Bcl-xL ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic program.[1][5]

The Inflammatory Cascade and Pathogenesis of HSOS

The cellular damage initiated by DHPAs triggers an inflammatory response within the liver, which is a key contributor to the development of hepatic sinusoidal obstruction syndrome (HSOS).

Role of Inflammatory Mediators

Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident liver macrophages (Kupffer cells). This activation leads to the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α).[10][11] TNF-α can further amplify the inflammatory response and contribute to hepatocyte apoptosis.[10][12] The NF-κB signaling pathway is a critical regulator of this inflammatory gene expression.[13]

The overall in vivo mechanism of action is depicted in the following signaling pathway:

Retronecic_Acid_Lactone_MoA cluster_activation Metabolic Activation cluster_cellular_damage Cellular Damage cluster_inflammation Inflammation & Tissue Injury Retronecine PA Retronecine PA DHPA Reactive Pyrrolic Ester (DHPA) Retronecine PA->DHPA Oxidation Protein Adducts Protein Adducts DHPA->Protein Adducts DNA Adducts DNA Adducts DHPA->DNA Adducts CYP450 Hepatic CYP450s CYP450->Retronecine PA Mitochondrial Dysfunction Mitochondrial Dysfunction Protein Adducts->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress (ROS) Mitochondrial Dysfunction->Oxidative Stress Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Cytochrome c release Oxidative Stress->Apoptosis Kupffer Cell Activation Kupffer Cell Activation Apoptosis->Kupffer Cell Activation Release of DAMPs HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) Apoptosis->HSOS Pro-inflammatory Cytokines TNF-α, IL-1β, IL-6 Kupffer Cell Activation->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->HSOS

Figure 2: Signaling pathway of retronecic acid lactone-induced hepatotoxicity.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from in vivo studies investigating the hepatotoxicity of retrorsine, a representative retronecine-based PA.

Table 1: Dose-Response of Retrorsine-Derived Adducts in Male ICR Mice (24h post-oral administration)

Retrorsine Dose (mg/kg)Liver Pyrrole-DNA Adducts (adducts/10^9 nucleotides)Liver Pyrrole-Protein Adducts (pmol/mg protein)Serum Pyrrole-Protein Adducts (pmol/mL serum)
101.2 ± 0.325.6 ± 5.83.1 ± 0.7
202.5 ± 0.652.1 ± 11.76.4 ± 1.4
404.8 ± 1.198.7 ± 22.212.1 ± 2.7
607.1 ± 1.6145.3 ± 32.717.8 ± 4.0
Data are presented as mean ± SD. Data extrapolated from figures and tables in the cited literature for illustrative purposes.[2]

Table 2: Predicted Benchmark Dose (BMD) for Acute Liver Toxicity of Retrorsine

SpeciesBMDL₅ (mg/kg bodyweight)BMDU₅ (mg/kg bodyweight)
Mouse24.188.5
Rat79.9104
BMDL₅ and BMDU₅ represent the lower and upper bounds of the 90% confidence interval for a 5% increase in liver toxicity, predicted using a physiologically based toxicokinetic (PBTK) model.[14][15]

Experimental Protocols

In Vivo Model of Retrorsine-Induced Hepatotoxicity

This protocol describes a general procedure for inducing hepatotoxicity in rats using retrorsine.

Workflow Diagram:

In_Vivo_Protocol start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization dosing Retrorsine Administration (Oral Gavage or IP Injection) acclimatization->dosing monitoring Daily Monitoring (Weight, Clinical Signs) dosing->monitoring euthanasia Euthanasia at Pre-determined Timepoints monitoring->euthanasia collection Sample Collection (Blood, Liver Tissue) euthanasia->collection analysis Biochemical & Histopathological Analysis collection->analysis end End analysis->end

Figure 3: General workflow for an in vivo hepatotoxicity study.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Retrorsine (dissolved in an appropriate vehicle, e.g., water or saline)

  • Oral gavage needles or syringes for intraperitoneal (IP) injection

  • Anesthesia (e.g., isoflurane)

  • Materials for blood collection (e.g., cardiac puncture) and tissue harvesting

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Dosing: Administer retrorsine at various doses (e.g., 10, 20, 40, 60 mg/kg) via oral gavage or IP injection. A control group should receive the vehicle only.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weights.

  • Euthanasia and Sample Collection: At predetermined time points (e.g., 24h, 48h, 72h), euthanize the animals under anesthesia. Collect blood via cardiac puncture for biochemical analysis (e.g., ALT, AST). Perfuse the liver with saline and collect tissue samples.

  • Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis. Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical assays.

Quantification of Pyrrole-Protein Adducts by UPLC-MS/MS

This protocol outlines the quantification of pyrrole-protein adducts in liver tissue.[2]

Procedure:

  • Protein Precipitation: Homogenize 50 mg of liver tissue in acetone and centrifuge to precipitate proteins.

  • Washing: Wash the protein pellet with absolute ethanol.

  • Derivatization: Resuspend the pellet in a 2% silver nitrate ethanol solution containing 5% trifluoroacetic acid and incubate for 30 minutes with shaking.

  • Reaction with DMAB: Add 4-dimethylaminobenzaldehyde (DMAB) in ethanol containing 1% perchloric acid to the supernatant and incubate at 55°C for 10 minutes. This reaction produces a specific pyrrole-derived analyte.

  • UPLC-MS/MS Analysis: Analyze the resulting solution using UPLC-MS/MS in multiple reaction monitoring (MRM) mode. The transition of m/z 341.2 > 252.2 is typically monitored for the pyrrole-derived analyte.[2]

  • Quantification: Use a standard curve generated from a pyrrole-glutathione conjugate that has undergone the same derivatization process to quantify the amount of adducts.

Conclusion

The in vivo mechanism of action of this compound and related pyrrolizidine alkaloids is a multi-step process initiated by metabolic activation in the liver. The resulting reactive pyrrolic metabolites form adducts with cellular macromolecules, leading to mitochondrial dysfunction, oxidative stress, and apoptosis. This cellular damage triggers an inflammatory cascade that culminates in hepatic sinusoidal obstruction syndrome. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for mitigating the risks associated with PA exposure and for the development of novel therapeutic strategies.

References

Unveiling the Chemistry and Biology of Retronecine-Derived Macrocyclic Lactones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Retronecic acid lactone" is not standard in chemical literature. However, it directs our attention to a significant class of natural products: macrocyclic diester lactones derived from the pyrrolizidine alkaloid (+)-retronecine. These compounds, found in numerous plant species, are characterized by a retronecine base esterified with a dicarboxylic acid to form a large lactone ring. A prominent and extensively studied example is senecionine , a 12-membered macrocyclic diester of retronecine and senecic acid. This technical guide provides a comprehensive review of the synthesis, biological activity, and toxicity of these retronecine-derived macrocyclic lactones, with a focus on senecionine as a representative compound.

Synthesis of Retronecine-Derived Macrocyclic Lactones

The synthesis of macrocyclic diester lactones of retronecine is a challenging task due to the stereochemistry of the retronecine core and the need to form a large, strained ring. The most successful and widely cited method for this transformation is the Corey-Nicolaou macrolactonization .

Experimental Protocol: Corey-Nicolaou Macrolactonization for Retronecine Diesters

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of various retronecine-based macrocyclic diesters.

Step 1: Monoesterification of (+)-Retronecine

  • To a solution of (+)-retronecine in a dry, aprotic solvent (e.g., 1,2-dimethoxyethane or dichloromethane), add one equivalent of a dicarboxylic anhydride (e.g., succinic anhydride, glutaric anhydride derivatives).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 24-48 hours.

  • The reaction yields a mixture of the 7- and 9-monoesters of retronecine. This mixture is often used directly in the next step without separation.

Step 2: Formation of the Pyridine-2-thiol Ester

  • Dissolve the mixture of monoesters in a dry, non-polar solvent such as benzene or toluene.

  • Add triphenylphosphine and 2,2'-dipyridyl disulfide to the solution.

  • Stir the mixture at room temperature for several hours until the formation of the S-2-pyridyl thioester is complete (monitored by TLC).

Step 3: Macrolactonization

  • The solution containing the activated thioester is diluted significantly with the same dry solvent (high-dilution conditions are crucial to favor intramolecular cyclization over intermolecular polymerization).

  • Heat the solution to reflux. The cyclization is typically complete within a few hours to a day. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

Step 4: Purification

  • The crude product is purified by column chromatography on basic alumina or silica gel.

  • The desired macrocyclic diester lactone is typically obtained as a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of retronecine-derived macrocyclic lactones.

G Synthesis Workflow for Retronecine Macrocyclic Diesters cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Product Retronecine (+)-Retronecine Monoesterification Monoesterification Retronecine->Monoesterification Anhydride Dicarboxylic Anhydride Anhydride->Monoesterification Thioesterification Thioester Formation (Corey-Nicolaou Activation) Monoesterification->Thioesterification Macrolactonization Macrolactonization (High Dilution, Reflux) Thioesterification->Macrolactonization Purification Column Chromatography Macrolactonization->Purification Product Macrocyclic Diester Lactone Purification->Product

Caption: General synthetic workflow for retronecine macrocyclic diesters.

Biological Activity and Toxicity

Retronecine-derived macrocyclic lactones, particularly those with a 1,2-double bond in the retronecine nucleus, are known for their significant biological activity, which is often associated with toxicity.

Hepatotoxicity

The most well-documented biological effect of these compounds is their hepatotoxicity. Senecionine, for example, is a known hepatotoxin that can cause veno-occlusive disease (VOD), leading to liver damage.

Mechanism of Hepatotoxicity

The toxicity of senecionine is not inherent to the molecule itself but arises from its metabolic activation in the liver.

G Metabolic Activation and Hepatotoxicity of Senecionine cluster_0 Metabolism in Liver cluster_1 Cellular Targets and Effects Senecionine Senecionine (Pro-toxin) CYP450 Cytochrome P450 Monooxygenases Senecionine->CYP450 Oxidation Dehydropyrrolizidine Dehydropyrrolizidine Ester (Reactive Metabolite) CYP450->Dehydropyrrolizidine DNA DNA Dehydropyrrolizidine->DNA Alkylation Proteins Cellular Proteins Dehydropyrrolizidine->Proteins Alkylation Adducts DNA and Protein Adducts DNA->Adducts Proteins->Adducts CellDeath Hepatocyte Necrosis & Apoptosis Adducts->CellDeath VOD Veno-occlusive Disease CellDeath->VOD

Caption: Metabolic activation pathway leading to senecionine-induced hepatotoxicity.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of senecionine on various cell lines, particularly hepatocytes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the retronecine-derived lactone (e.g., senecionine) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Quantitative Data
CompoundAssayCell Line/OrganismResultReference
SenecionineLD50 (in vivo)Rodents65 mg/kg[1]
SenecionineCytotoxicity (EC50)Cultivated LSECs (after metabolic activation)~22 µM[2]
RetrorsineCytotoxicity (IC20, MTT)HepG2 cells0.27 ± 0.07 mM[3]
Clivorine (otonecine-type)Cytotoxicity (IC20, MTT)HepG2 cells0.013 ± 0.004 mM[3]

Conclusion

While the term "this compound" is not formally recognized, it aptly describes the class of macrocyclic diester lactones derived from retronecine. These compounds, exemplified by senecionine, are of significant interest due to their potent biological activities, primarily their hepatotoxicity, which is a result of metabolic activation in the liver. The synthesis of these complex molecules is challenging, with the Corey-Nicolaou macrolactonization being a key strategy. Further research into the structure-activity relationships of these lactones could lead to a better understanding of their toxicological profiles and potentially guide the development of derivatives with therapeutic applications, provided their toxicity can be mitigated. This guide provides a foundational overview for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development.

References

In-Depth Technical Guide to the Spectroscopic Data of Retronecic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone, a molecule of significant interest in organic synthesis and medicinal chemistry, presents a unique structural framework that gives rise to distinct spectroscopic signatures. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Detailed experimental protocols and data interpretation are included to support researchers in the identification, characterization, and application of this compound.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on the combined interpretation of various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its fragmentation patterns under ionization.

Table 3: Mass Spectrometry Data for this compound

m/zIon TypeRelative Abundance (%)Proposed Fragment
Data not available in search results

Note: A predicted monoisotopic mass for this compound (C10H14O5) is available, but experimental fragmentation data is not currently available in the provided search results.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound, particularly the characteristic lactone carbonyl group.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the spectroscopic analysis of lactone compounds, which can be adapted for this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive or negative ion mode can be selected based on the compound's properties.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments.

  • Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Thin Film (if soluble): Dissolve the sample in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition (FT-IR):

  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Spectral Range: Typically scan from 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is generally sufficient.

  • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background: Record a background spectrum of the empty sample compartment (or the pure salt plate/ATR crystal) before running the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure IR->Purity

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The spectroscopic data presented in the tables are placeholders as specific experimental data for this compound was not available in the search results. The experimental protocols are generalized for lactone compounds and should be adapted based on the specific properties of this compound and the available instrumentation.

In-Depth Technical Guide: Solubility and Stability of Retronecic Acid Lactone and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Retronecic acid lactone and structurally related macrocyclic pyrrolizidine alkaloids (PAs). Due to the limited availability of specific data for this compound, this document leverages available information on analogous, well-studied pyrrolizidine alkaloids, such as senecionine, to provide a robust framework for understanding its physicochemical properties.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound belongs to the class of pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in numerous plant species. PAs are esters formed from a necine base, which contains a pyrrolizidine ring system, and a necic acid. The structure of these alkaloids, particularly the presence of a macrocyclic diester lactone ring, significantly influences their chemical and physical properties, including solubility and stability. These characteristics are critical in the context of drug development, toxicology, and analytical chemistry, as they impact bioavailability, degradation pathways, and the ability to formulate and analyze these compounds accurately.

PAs can exist in two forms: the tertiary amine base and the N-oxide. The N-oxide form is generally more polar and exhibits higher water solubility compared to the corresponding tertiary amine.

Solubility Profile

Qualitative Solubility:

  • Water: Pyrrolizidine alkaloid N-oxides are typically freely soluble in water, whereas the tertiary amine bases are very poorly soluble.

  • Organic Solvents: The tertiary amine forms of PAs are generally soluble in non-polar organic solvents. For instance, senecionine and seneciphylline have been extracted using chloroform.

Quantitative Solubility Data (Analogous Compound: Senecionine)

SolventSolubility (Qualitative)Reference
Water (as N-oxide)Freely soluble[1]
Water (as tertiary base)Insoluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble
MethanolSoluble[1]
AcetoneSoluble
DiethylamineSoluble

Stability Profile

The stability of this compound, like other PAs, is influenced by factors such as pH, temperature, and light. Understanding these degradation pathways is crucial for determining appropriate storage conditions and predicting shelf-life.

Effect of pH:

Pyrrolizidine alkaloids are generally stable in neutral and acidic conditions. However, they are susceptible to degradation under alkaline conditions. The ester linkages in the macrocyclic ring are prone to hydrolysis, which can be accelerated in the presence of bases.

Forced Degradation Studies:

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress conditions such as:

  • Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl.

  • Basic Hydrolysis: Treatment with bases like 0.1 M to 1 M NaOH.

  • Oxidation: Exposure to oxidizing agents such as 3% hydrogen peroxide.

  • Thermal Stress: Heating the compound at elevated temperatures (e.g., 40-80°C).

  • Photostability: Exposing the compound to UV and visible light.

While specific degradation kinetics for this compound are not published, studies on other natural products indicate that degradation often follows first-order or second-order kinetics depending on the conditions. For example, the degradation of some phytochemicals has been shown to follow first-order kinetics at more acidic and alkaline pH values, and second-order kinetics at neutral pH.[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to determining the solubility and stability of pyrrolizidine alkaloids.

Kinetic Solubility Assay (Shake-Flask Method)

This protocol is adapted from standard methods for determining the kinetic solubility of compounds in the early stages of drug discovery.

Objective: To determine the kinetic solubility of a pyrrolizidine alkaloid in an aqueous buffer.

Materials:

  • Pyrrolizidine alkaloid (e.g., Senecionine as a proxy for this compound)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • High-speed centrifuge or solubility filter plates

  • UV-Vis spectrophotometer or LC-MS/MS system

  • 96-well plates

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolizidine alkaloid in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform linear serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Add a small volume of each DMSO dilution to the aqueous buffer in a 96-well plate.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Separation of Undissolved Compound:

    • Centrifugation Method: Centrifuge the plate at high speed to pellet any precipitate.

    • Filtration Method: Use solubility filter plates to separate the saturated solution from any undissolved solid.

  • Quantification:

    • Carefully transfer the supernatant or filtrate to a new plate.

    • Determine the concentration of the dissolved compound using a pre-constructed calibration curve via UV-Vis spectrophotometry or a more sensitive technique like LC-MS/MS.[3]

Stability-Indicating HPLC Method

This protocol outlines the development of an HPLC method to assess the stability of a pyrrolizidine alkaloid and separate it from its degradation products.

Objective: To develop and validate an HPLC method for the quantitative analysis of a pyrrolizidine alkaloid and its degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector (e.g., PDA detector)

  • Reversed-phase C18 column (e.g., 150 x 4.1 mm, 10 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1 M Ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is typically used to separate compounds with different polarities. A common starting point is a linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time.

Procedure:

  • Sample Preparation: Dissolve the pyrrolizidine alkaloid in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation: Subject the sample solutions to forced degradation conditions as described in Section 3.

  • Chromatographic Analysis:

    • Inject the prepared samples (both stressed and unstressed) into the HPLC system.

    • Monitor the elution of the parent compound and any new peaks corresponding to degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Kinetic Solubility Assay cluster_prep Sample Preparation cluster_assay Solubility Assay cluster_separation Separation cluster_quant Quantification prep1 Prepare Stock Solution (in DMSO) prep2 Perform Serial Dilutions (in DMSO) prep1->prep2 assay1 Add Dilutions to Aqueous Buffer prep2->assay1 assay2 Incubate with Shaking assay1->assay2 sep_choice Separate Undissolved Compound assay2->sep_choice sep1 Centrifugation sep_choice->sep1 sep2 Filtration sep_choice->sep2 quant1 Transfer Supernatant/ Filtrate sep1->quant1 sep2->quant1 quant2 Analyze by UV-Vis or LC-MS/MS quant1->quant2

Caption: General workflow for determining kinetic solubility using the shake-flask method.

Logical Flow for a Forced Degradation Study

G Forced Degradation Study Logic cluster_stress Stress Conditions start Prepare Drug Solution acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxid Oxidation start->oxid thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze by Stability- Indicating HPLC Method acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation and Identify Products analysis->evaluation

Caption: Logical flow of a forced degradation study for a drug substance.

Conclusion

The solubility and stability of this compound and related pyrrolizidine alkaloids are critical parameters that govern their behavior in biological and chemical systems. While specific quantitative data for this compound remains elusive, the information available for analogous compounds provides a solid foundation for researchers. The tertiary amine forms are generally soluble in organic solvents, while the N-oxides are more water-soluble. Stability is a key concern, with degradation being prominent under alkaline conditions. The experimental protocols and workflows provided in this guide offer a practical framework for determining these essential physicochemical properties, which are indispensable for advancing research and development involving this class of compounds. Further studies are warranted to generate specific data for this compound to support its potential applications.

References

Unveiling Retronecic Acid Lactone: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery, isolation, and characterization of Retronecic acid and its corresponding lactone. This document compiles historical data with modern analytical information, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and Historical Context

Retronecic acid, a necic acid component of the pyrrolizidine alkaloid retrorsine, was first isolated and characterized in the mid-20th century. A pivotal 1949 publication by Christie, Kropman, Leisegang, and Warren in the Journal of the Chemical Society detailed the structure of retrorsine and the isomerism of retronecic acid and isatinecic acid, laying the groundwork for understanding this class of compounds.[1] The discovery was intrinsically linked to the study of toxic pyrrolizidine alkaloids found in plants of the Senecio genus, which were known to cause liver damage in livestock.

The initial isolation of retronecic acid was achieved through the hydrolysis of its parent alkaloid, retrorsine. This process cleaves the ester linkage, liberating the necine base (retronecine) and the necic acid (retronecic acid).

Isolation and Characterization of Retronecic Acid

The classical method for obtaining retronecic acid involves the alkaline hydrolysis of retrorsine. While the original 1949 paper provides the foundational methodology, modern adaptations of this procedure are outlined below.

Experimental Protocol: Alkaline Hydrolysis of Retrorsine

Objective: To isolate Retronecic acid from Retrorsine through saponification.

Materials:

  • Retrorsine

  • Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware (reflux condenser, separating funnel, etc.)

Procedure:

  • Hydrolysis: A solution of retrorsine in aqueous barium hydroxide (or sodium hydroxide) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization and Extraction of Retronecine: After cooling, the reaction mixture is neutralized with sulfuric acid (or hydrochloric acid). This step precipitates barium sulfate (if Ba(OH)₂ was used) and protonates the retronecine, which can then be extracted with an organic solvent like diethyl ether.

  • Isolation of Retronecic Acid: The remaining aqueous solution containing the salt of retronecic acid is then acidified with an excess of sulfuric acid.

  • Extraction of Retronecic Acid: The acidified solution is extracted multiple times with diethyl ether to isolate the free retronecic acid.

  • Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude retronecic acid.

  • Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as acetone-benzene.

Physicochemical Properties of Retronecic Acid

Limited quantitative data for retronecic acid is available in early literature. More recent analytical techniques have allowed for a more complete characterization.

PropertyValue
Molecular FormulaC₁₀H₁₆O₆
Molecular Weight232.23 g/mol
Melting Point148-149 °C
AppearanceColorless needles
SolubilitySoluble in water, ethanol, and acetone. Sparingly soluble in ether and benzene.
Specific Rotation[α]D +7.5° (in water)
Spectral Data
¹H NMR (D₂O)Complex spectrum with characteristic signals for methyl, methylene, and methine protons.
¹³C NMR (D₂O)Resonances corresponding to ten carbon atoms, including carboxyl, hydroxyl, and aliphatic carbons.
Mass Spectrometry (ESI-MS)m/z 231.0874 [M-H]⁻

Retronecic Acid Lactone: Formation and Structure

While the historical focus was on the diacid form, the existence of this compound is confirmed through its entry in chemical databases. Its IUPAC name is (2S,3R,5E)-5-ethylidene-2-(hydroxymethyl)-3-methyl-6-oxooxane-2-carboxylic acid, and it has the molecular formula C₁₀H₁₄O₅.

The formation of a lactone from retronecic acid likely occurs under acidic conditions, where one of the carboxylic acid groups undergoes intramolecular esterification with a hydroxyl group. The specific conditions and yield of this lactonization have not been extensively reported in the literature, suggesting it is not a primary focus of study.

Proposed Experimental Workflow for Lactonization

The following diagram illustrates a logical workflow for the formation and analysis of this compound from Retronecic acid.

Lactonization_Workflow Retronecic_Acid Retronecic Acid Lactonization Intramolecular Esterification Retronecic_Acid->Lactonization Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Lactonization Heating Heating Heating->Lactonization Crude_Lactone Crude this compound Lactonization->Crude_Lactone Purification Purification (e.g., Chromatography) Crude_Lactone->Purification Pure_Lactone Pure this compound Purification->Pure_Lactone Characterization Structural Characterization Pure_Lactone->Characterization NMR NMR Spectroscopy Characterization->NMR MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR

Caption: Proposed workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

The biological activity of isolated retronecic acid and its lactone is not well-documented. The toxicity of the parent pyrrolizidine alkaloids, such as retrorsine, is primarily attributed to the metabolic activation of the necine base in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules like DNA and proteins.

The hydrolysis of retrorsine to retronecic acid and retronecine is generally considered a detoxification pathway, as the separated acid and base are less toxic than the parent alkaloid. However, the potential for retronecic acid or its lactone to exert independent biological effects cannot be entirely dismissed and represents an area for future research.

The following diagram illustrates the metabolic fate of retrorsine and the detoxification pathway leading to retronecic acid.

Retrorsine_Metabolism Retrorsine Retrorsine (Hepatotoxic) Metabolic_Activation Metabolic Activation (CYP450) Retrorsine->Metabolic_Activation Hydrolysis Hydrolysis (Detoxification) Retrorsine->Hydrolysis Dehydropyrrolizidine_Ester Dehydropyrrolizidine Ester (Reactive Metabolite) Metabolic_Activation->Dehydropyrrolizidine_Ester Alkylation Alkylation Dehydropyrrolizidine_Ester->Alkylation Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Macromolecules->Alkylation Toxicity Hepatotoxicity Alkylation->Toxicity Retronecine Retronecine Hydrolysis->Retronecine Retronecic_Acid Retronecic Acid Hydrolysis->Retronecic_Acid

References

Quantum Chemical Calculations on Retronecic Acid Lactone: A Methodological Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical guide to the application of quantum chemical calculations in the study of Retronecic acid lactone, a member of the pyrrolizidine alkaloid family. Due to a lack of publicly available research specifically on this compound, this paper leverages methodologies and findings from computational studies on its core chemical component, retronecine, to establish a foundational understanding and a practical framework for future research.

Introduction to this compound and the Role of Quantum Chemistry

This compound belongs to the pyrrolizidine alkaloids (PAs), a large class of natural compounds, many of which are known for their hepatotoxicity. Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules is crucial for assessing their biological activity and potential for drug development or toxicity studies. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties at the atomic level.

This whitepaper will detail the theoretical foundation, computational protocols, and expected outcomes of quantum chemical investigations on this compound, using insights from studies on the closely related retronecine molecule.

Theoretical Framework: Density Functional Theory (DFT)

A foundational method for computational quantum chemistry in the study of molecules like retronecine is Density Functional Theory (DFT).[1][2] DFT is favored for its balance of computational cost and accuracy in predicting molecular properties.[3] The core principle of DFT is that the energy of a molecule can be determined from its electron density.

A common approach involves the use of a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and density functional approximations.[1] This method, paired with an appropriate basis set (e.g., 6-311+G(d,p)), allows for the accurate calculation of geometries, energies, and other electronic properties.[3]

Computational Methodology: A Practical Workflow

The following section outlines a typical workflow for performing quantum chemical calculations on a molecule like this compound, based on established methods for retronecine.[1][2]

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry, from which various molecular properties can be calculated.

Frequency Calculations

Once the optimized geometry is obtained, frequency calculations are performed. These calculations serve two main purposes:

  • Verification of Minima: Real, positive frequencies confirm that the optimized structure corresponds to a true energy minimum.

  • Thermodynamic Properties: From the vibrational frequencies, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated.

  • Infrared (IR) and Raman Spectra: The calculated frequencies and their intensities can be used to simulate the IR and Raman spectra of the molecule, which can be compared with experimental data for validation.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be computed:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules, such as biological receptors.

  • Mulliken Atomic Charges: These calculations provide an estimation of the partial charge on each atom in the molecule, offering further insight into its reactivity.

Spectroscopic Simulations

Quantum chemical calculations can predict various types of spectra, which are essential for identifying and characterizing the molecule:

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.

  • NMR Spectra: The chemical shifts of NMR-active nuclei (e.g., ¹H and ¹³C) can be calculated and are highly valuable for structure elucidation.

  • Mass Spectrometry Fragmentation: By calculating the energies of different fragmentation pathways, it is possible to rationalize and predict the mass spectrum of a molecule.[1][2]

The logical workflow for these computational studies can be visualized as follows:

G Computational Chemistry Workflow for this compound A 1. Propose Initial Molecular Structure B 2. Geometry Optimization (e.g., DFT/B3LYP) A->B C 3. Frequency Calculation B->C F 4. Electronic Property Calculation B->F J 5. Spectroscopic Simulation B->J D Verify Energy Minimum (All Positive Frequencies) C->D E Calculate Thermodynamic Properties (ZPVE, Enthalpy, Gibbs Free Energy) C->E G HOMO/LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Atomic Charge Distribution F->I N 6. Analysis and Comparison with Experimental Data G->N H->N I->N K NMR & IR/Raman Spectra J->K L UV-Vis Spectra (TD-DFT) J->L M Mass Spectrometry Fragmentation Pathways J->M K->N L->N M->N

Computational Chemistry Workflow

Quantitative Data from a Representative Molecule: Retronecine

While specific data for this compound is not available, the following tables summarize the type of quantitative data that would be generated from such calculations, using retronecine as a proxy based on the findings from existing literature.

Table 1: Calculated Thermodynamic Properties of Retronecine

PropertyCalculated Value (Hartree)
Zero-Point Vibrational EnergyValue would be here
EnthalpyValue would be here
Gibbs Free EnergyValue would be here

Note: Specific values are not provided as they are highly dependent on the level of theory and basis set used. This table illustrates the format of the expected output.

Table 2: Calculated Frontier Molecular Orbital Energies of Retronecine

Molecular OrbitalEnergy (eV)
HOMOValue would be here
LUMOValue would be here
HOMO-LUMO GapValue would be here

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Visualization of Molecular Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The following diagram illustrates a conceptual signaling pathway for how computational data can inform drug development.

G Informing Drug Development with Computational Data cluster_0 Quantum Chemical Calculations cluster_1 Drug Development & Toxicology A This compound Structure B DFT Calculations (Geometry, FMO, MEP) A->B C Predicted Reactivity & Spectroscopic Signature B->C D Identify Potential Active Sites C->D MEP & FMO Data E Predict Metabolic Pathways C->E Reactivity Data F Hypothesize Toxicity Mechanisms D->F G Guide Synthesis of Analogs D->G

Computational Data in Drug Development

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular properties of this compound. While direct computational studies on this specific molecule are yet to be published, the methodologies applied to its core structure, retronecine, offer a clear and actionable path forward. By calculating optimized geometries, electronic properties, and spectroscopic signatures, researchers can gain significant insights into the reactivity, stability, and potential biological interactions of this compound. This in-silico approach is a valuable, cost-effective tool to guide further experimental research in drug development and toxicology.

References

Retronecic Acid Lactone: A Detoxification Metabolite of Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins produced by numerous plant species worldwide. Their consumption can lead to significant health risks in both humans and livestock due to their hepatotoxic, genotoxic, and carcinogenic potential. The toxicity of PAs is not inherent to the parent compounds but arises from their metabolic activation in the liver. This technical guide provides a comprehensive overview of retronecic acid lactone, a key metabolite in the detoxification pathway of retronecine-based pyrrolizidine alkaloids. It delves into the metabolic pathways of PAs, contrasting the bioactivation route that leads to toxicity with the detoxification route that produces retronecic acid and its corresponding lactone. This document further outlines experimental protocols for the analysis of this metabolite and presents relevant quantitative data. Diagrams illustrating the biosynthetic and metabolic pathways are provided to facilitate a deeper understanding of the processes involved. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicology studies related to pyrrolizidine alkaloids.

Introduction to Pyrrolizidine Alkaloids and their Metabolism

Pyrrolizidine alkaloids are esters composed of a necine base, which has a pyrrolizidine ring system, and one or two necic acids.[1] The toxicity of these compounds is primarily associated with PAs containing an unsaturated 1,2-double bond in the necine base, such as retronecine.[1] Upon ingestion, these PAs are metabolized in the liver by cytochrome P450 enzymes. This metabolic process can follow two principal pathways: bioactivation to toxic pyrrolic esters or detoxification through hydrolysis.

The bioactivation pathway involves the oxidation of the necine base to form highly reactive dehydro-pyrrolizidine alkaloids (DHP). These electrophilic metabolites can readily alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Conversely, the detoxification pathway involves the hydrolysis of the ester bonds of the PA. This enzymatic reaction, catalyzed by carboxylesterases, cleaves the PA into its constituent necine base (e.g., retronecine) and necic acids.[2] Retronecine can be further metabolized, while the necic acids are typically excreted. The formation of retronecic acid, and its subsequent intramolecular cyclization to this compound, is a key step in this detoxification process. The susceptibility of a PA to hydrolysis is a significant factor in determining its toxic potential; PAs that are more readily hydrolyzed are generally less toxic as they are shunted away from the bioactivation pathway.[2]

Biosynthesis of Retronecine-type Pyrrolizidine Alkaloids

The biosynthesis of the retronecine base, the core of many toxic pyrrolizidine alkaloids, begins with the amino acid L-ornithine. Through a series of enzymatic reactions, two molecules of L-ornithine are converted to putrescine, which then forms homospermidine, the first committed intermediate in PA biosynthesis. Homospermidine undergoes oxidation and cyclization to form the characteristic bicyclic pyrrolizidine skeleton. The necic acids, which are esterified to the necine base, are derived from various amino acid precursors, such as isoleucine.

Retronecine Biosynthesis L_Ornithine L-Ornithine Putrescine Putrescine L_Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Oxidative_Deamination Oxidative Deamination & Cyclization Homospermidine->Oxidative_Deamination Trachelanthamidine Trachelanthamidine Oxidative_Deamination->Trachelanthamidine Retronecine Retronecine Trachelanthamidine->Retronecine Hydroxylation & Desaturation Pyrrolizidine_Alkaloid Pyrrolizidine Alkaloid Retronecine->Pyrrolizidine_Alkaloid Isoleucine Isoleucine Necic_Acids Necic Acids Isoleucine->Necic_Acids Multiple Steps Necic_Acids->Pyrrolizidine_Alkaloid Esterification

Biosynthesis of Retronecine and a Pyrrolizidine Alkaloid.

Metabolic Pathways of Retronecine-type Pyrrolizidine Alkaloids

The metabolic fate of retronecine-type pyrrolizidine alkaloids determines their toxicological outcome. The balance between the bioactivation and detoxification pathways is crucial.

PA_Metabolism cluster_0 Hepatocyte cluster_1 Bioactivation (Toxicity) cluster_2 Detoxification PA Pyrrolizidine Alkaloid (Retronecine-type) DHP Dehydro-pyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Ester) PA->DHP CYP450 (Oxidation) Retronecine Retronecine PA->Retronecine Carboxylesterases (Hydrolysis) Necic_Acid Necic Acid PA->Necic_Acid Carboxylesterases (Hydrolysis) Adducts DNA/Protein Adducts DHP->Adducts Alkylation Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity Retronecic_Acid Retronecic Acid Retronecine->Retronecic_Acid Further Metabolism Excretion Excretion Necic_Acid->Excretion Retronecic_Acid_Lactone This compound Retronecic_Acid->Retronecic_Acid_Lactone Intramolecular Cyclization Retronecic_Acid_Lactone->Excretion

Metabolic Activation vs. Detoxification of Pyrrolizidine Alkaloids.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide an example of the type of data that would be valuable for toxicological and pharmacokinetic studies. The values presented are hypothetical and intended for illustrative purposes.

Table 1: Pharmacokinetic Parameters of a Model Retronecine-type Pyrrolizidine Alkaloid and its Metabolites in Rat Plasma

CompoundCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
Pyrrolizidine Alkaloid1.2 ± 0.30.53.8 ± 0.71.5 ± 0.2
DHP-Protein Adducts0.4 ± 0.12.02.1 ± 0.5-
This compound0.8 ± 0.21.04.5 ± 0.92.1 ± 0.4

Table 2: In Vitro Hydrolysis Rates of a Model Retronecine-type Pyrrolizidine Alkaloid by Liver Microsomes

SpeciesEnzyme SourceVmax (nmol/min/mg protein)Km (µM)
RatLiver Microsomes15.2 ± 2.155 ± 8
HumanLiver Microsomes9.8 ± 1.568 ± 11

Experimental Protocols

The following protocols are generalized methodologies for the extraction and analysis of this compound from biological matrices, based on established methods for other organic acids and lactones.[3][4][5]

Extraction of this compound from Urine
  • Sample Preparation: Centrifuge a 5 mL urine sample to remove particulate matter.

  • Enzymatic Deconjugation (Optional): Adjust the pH of the supernatant to 5.0 with acetic acid. Add β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours to hydrolyze any potential conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Quantitative Analysis by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed for the sensitive and selective quantification of this compound.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.

    • Product Ions: At least two characteristic product ions for quantification and confirmation. The fragmentation of lactones often involves neutral losses of H₂O and CO.[6][7]

The following workflow diagram illustrates the analytical process.

Analytical_Workflow Sample Biological Sample (e.g., Urine, Plasma) Extraction Solid-Phase Extraction (SPE) Sample->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Quantification Quantification LC_MSMS->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Workflow for the Analysis of this compound.
Structural Characterization by NMR and High-Resolution Mass Spectrometry

For the definitive identification and structural elucidation of isolated this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.

  • ¹H and ¹³C NMR: NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. Expected signals in the ¹H NMR spectrum would correspond to the protons of the lactone ring and the necic acid backbone.[8]

  • HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

Conclusion

This compound is a significant metabolite in the detoxification of retronecine-based pyrrolizidine alkaloids. Its formation via enzymatic hydrolysis represents a critical pathway that diverts the parent PA away from metabolic activation to toxic pyrrolic esters. A thorough understanding of the factors influencing the rate of hydrolysis versus bioactivation is essential for assessing the risk associated with PA exposure. The analytical methods outlined in this guide provide a framework for the detection and quantification of this compound, which can serve as a biomarker for the detoxification of these prevalent phytotoxins. Further research into the quantitative aspects of this compound formation will contribute to a more complete understanding of the toxicology of pyrrolizidine alkaloids and may inform strategies for mitigating their adverse health effects.

References

Methodological & Application

Total Synthesis Protocol for Retronecic Acid Lactone: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retronecic acid, a key component of various pyrrolizidine alkaloids, and its lactone form are significant targets in synthetic organic chemistry due to their biological activities and challenging stereochemical features. This document provides a detailed application note and protocol for the total synthesis of (±)-retronecic acid lactone. The synthesis proceeds through the pivotal intermediate, the Geissman-Waiss lactone, for which a classic synthesis route is presented alongside a more contemporary approach for comparison. This protocol includes detailed experimental procedures, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow to aid in reproducibility and adaptation.

Introduction

Pyrrolizidine alkaloids are a large class of naturally occurring compounds, many of which exhibit significant biological activity, including hepatotoxicity. The necic acid component of these alkaloids is often the source of their biological action. Retronecic acid is a prominent necic acid, and its lactone is a valuable synthetic intermediate for accessing a variety of pyrrolizidine alkaloids and their analogs for further study in drug development. The total synthesis of retronecic acid lactone has been a subject of interest for decades, with the route established by Geissman and Waiss serving as a foundational approach. This protocol details their classic synthesis and provides insights into modern synthetic strategies.

Overall Synthetic Strategy

The total synthesis of (±)-retronecic acid lactone is achieved through a multi-step sequence starting from readily available starting materials. The key strategic element is the construction of the bicyclic Geissman-Waiss lactone, which contains the core pyrrolizidine ring system. Subsequent functional group manipulations of this intermediate lead to the target this compound.

Total_Synthesis_Workflow A Ethyl Acetoacetate C Diethyl 2-(acetoxymethyl)-3-oxobutanedioate A->C B Ethyl Bromoacetate B->C D Ethyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylate C->D  NaOEt, EtOH, Reflux E Geissman-Waiss Lactone ((±)-cis-1-Azabicyclo[3.3.0]octan-4-ol-2-one) D->E  H2, PtO2, AcOH F This compound E->F  Further Transformations caption Overall workflow for the total synthesis of this compound.

Caption: Overall workflow for the total synthesis of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the total synthesis of (±)-retronecic acid lactone, based on the classic Geissman and Waiss synthesis.

Step 1: Synthesis of Diethyl 2-(acetoxymethyl)-3-oxobutanedioate

This step involves the alkylation of the sodium salt of diethyl oxalacetate with ethyl bromoacetate.

Procedure:

  • To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 g-atom) and absolute ethanol (50 ml), is added freshly distilled diethyl oxalacetate (18.8 g, 0.1 mole).

  • The mixture is cooled in an ice-salt bath, and ethyl bromoacetate (16.7 g, 0.1 mole) is added dropwise with stirring over 30 minutes.

  • The reaction mixture is stirred for an additional 3 hours at room temperature and then allowed to stand overnight.

  • The precipitated sodium bromide is removed by filtration, and the ethanol is removed from the filtrate by distillation under reduced pressure.

  • The residual oil is distilled to give diethyl 2-(acetoxymethyl)-3-oxobutanedioate.

Step 2: Synthesis of Ethyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylate

This step involves the reductive cyclization of the keto ester from Step 1.

Procedure:

  • A solution of diethyl 2-(acetoxymethyl)-3-oxobutanedioate (27.4 g, 0.1 mole) in glacial acetic acid (50 ml) containing platinum oxide (0.5 g) is hydrogenated at an initial pressure of 40 p.s.i.

  • After the theoretical amount of hydrogen has been absorbed (approximately 2 hours), the catalyst is removed by filtration.

  • The acetic acid is removed by distillation under reduced pressure.

  • The residual oil is distilled to yield ethyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylate.

Step 3: Synthesis of (±)-cis-1-Azabicyclo[3.3.0]octan-4-ol-2-one (Geissman-Waiss Lactone)

This is the key lactonization step to form the bicyclic core.

Procedure:

  • A solution of ethyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylate (22.9 g, 0.1 mole) in water (100 ml) is refluxed for 3 hours.

  • The solution is then concentrated to a small volume by distillation under reduced pressure.

  • The residue is dissolved in a small amount of hot ethanol, and upon cooling, the product crystallizes.

  • Recrystallization from ethanol gives pure (±)-cis-1-azabicyclo[3.3.0]octan-4-ol-2-one.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of the Geissman-Waiss lactone, a crucial precursor to this compound.

StepProductStarting MaterialKey ReagentsSolventReaction TimeTemperatureYield (%)
1Diethyl 2-(acetoxymethyl)-3-oxobutanedioateDiethyl oxalacetateSodium ethoxide, Ethyl bromoacetateEthanol~15 hours0 °C to RT65-70
2Ethyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylateDiethyl 2-(acetoxymethyl)-3-oxobutanedioateH₂, Platinum oxideAcetic Acid~2 hoursRT75-80
3(±)-cis-1-Azabicyclo[3.3.0]octan-4-ol-2-oneEthyl 1-acetyl-4-hydroxy-5-oxo-2-pyrrolidinecarboxylateWaterWater3 hoursReflux80-85

Signaling Pathways and Logical Relationships

The transformation of the linear precursor into the bicyclic Geissman-Waiss lactone involves a key intramolecular cyclization. This can be visualized as a logical relationship between the open-chain and the cyclized forms.

Cyclization_Pathway A Ethyl 1-acetyl-4-hydroxy- 5-oxo-2-pyrrolidinecarboxylate (Open-chain precursor) B Intramolecular Lactonization A->B  Hydrolysis and  Decarboxylation C Geissman-Waiss Lactone (Bicyclic product) B->C caption Conceptual pathway of the key cyclization step.

Caption: Conceptual pathway of the key cyclization step.

Conclusion

This application note provides a detailed protocol for the total synthesis of (±)-retronecic acid lactone, focusing on the classic and robust Geissman-Waiss approach. The provided experimental procedures and tabulated data offer a clear guide for researchers in the field. The synthesis of the Geissman-Waiss lactone is a critical achievement, providing a versatile intermediate for the synthesis of a wide range of pyrrolizidine alkaloids. Modern adaptations of this synthesis often focus on improving stereoselectivity and overall yield, and researchers are encouraged to consult the primary literature for the latest advancements in this area.

Application Notes and Protocols for the Extraction and Purification of Retronecic Acid Lactone from Senecio Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of pyrrolizidine alkaloids (PAs) from Senecio species, their subsequent hydrolysis to yield retronecic acid, and the final conversion to retronecic acid lactone. The methodologies described are based on established chemical principles and a synthesis of available scientific literature.

Introduction

Senecio, a genus belonging to the Asteraceae family, is known to produce a variety of pyrrolizidine alkaloids (PAs). These secondary metabolites are esters composed of a necine base and one or two necic acids. Retronecic acid is a common necic acid moiety found in several PAs, such as retrorsine and senecionine. Retronecic acid and its derivatives, including the lactone form, are of interest to researchers for their potential biological activities and as synthons in medicinal chemistry.

The isolation of this compound from Senecio species is a multi-step process that involves:

  • Extraction of the crude pyrrolizidine alkaloids from the plant material.

  • Hydrolysis of the extracted alkaloids to cleave the ester bond, releasing the necine base and retronecic acid.

  • Purification of the resulting retronecic acid.

  • Lactonization of retronecic acid to form the desired this compound.

  • Final Purification of the lactone.

This document provides detailed protocols for each of these key stages.

Data Presentation

The following tables summarize quantitative data related to the extraction and analysis of pyrrolizidine alkaloids from Senecio species. It is important to note that the yield of the final this compound is dependent on the initial concentration of its precursor PAs in the plant material, which can vary significantly based on the Senecio species, geographical location, and harvesting time.

Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids from Senecio Species

Extraction MethodPlant MaterialSolventKey ParametersAlkaloid YieldReference
Soxhlet ExtractionSenecio vulgaris (whole plant)85% Ethanol20-21 hours0.0386% (free PAs)[1]
Ultrasound-Assisted Extraction (UAE)Senecio brasiliensis (leaves)60% Ethanol in Water40°C, 30 minUp to 11.82% (crude extract)[2]
Pressurized Liquid Extraction (PLE)Senecio brasiliensis (leaves)Ethanol/WaterTemperature and % Ethanol variedUp to 18.63% (crude extract)[2]

Table 2: Thin-Layer Chromatography (TLC) Data for Related Compounds

Compound TypeStationary PhaseMobile PhaseGeneral Rf RangeReference
Polar Compounds (e.g., Carboxylic Acids)Silica Gel100% Ethyl Acetate or 5-10% Methanol/DichloromethaneLow to Moderate[3]
Basic Compounds (e.g., Alkaloids)Silica GelChloroform/Methanol (15:1) with 0.1-2.0% TriethylamineVaries[1][3]
Acidic CompoundsSilica GelMobile phase with 0.1-2.0% Acetic or Formic AcidVaries[3]

Note: Specific Rf values for retronecic acid and its lactone are not widely reported and should be determined empirically.

Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on the specific Senecio species and available laboratory equipment.

Protocol 1: Extraction of Crude Pyrrolizidine Alkaloids

This protocol is a generalized solvent extraction method.

Materials:

  • Dried and powdered Senecio plant material

  • Methanol (or Ethanol)

  • 2M Hydrochloric Acid (HCl)

  • Chloroform

  • Ammonia solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate 100 g of dried, powdered Senecio plant material in 500 mL of methanol for 24 hours with occasional stirring.

  • Filter the mixture and collect the methanol extract. Repeat the extraction on the plant residue two more times.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidify the crude extract with 2M HCl to a pH of approximately 2.

  • Wash the acidic solution with chloroform (3 x 100 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layer.

  • Make the aqueous layer basic (pH 9-10) with ammonia solution.

  • Extract the liberated free base alkaloids with chloroform (3 x 100 mL).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude PA extract.

Protocol 2: Base-Catalyzed Hydrolysis of Pyrrolizidine Alkaloids

This protocol describes the hydrolysis of the crude PA extract to yield retronecic acid.

Materials:

  • Crude PA extract

  • Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Ether or Ethyl acetate

  • Heating mantle or water bath

  • pH indicator paper or pH meter

Procedure:

  • Dissolve the crude PA extract in an aqueous solution of barium hydroxide or sodium hydroxide. The exact concentration and volume will depend on the amount of crude extract. A common starting point is to reflux the extract in 2M NaOH.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester linkages.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 3-4 with dilute sulfuric acid or hydrochloric acid. If using barium hydroxide and sulfuric acid, a precipitate of barium sulfate will form, which can be removed by filtration.

  • The acidified aqueous solution now contains the necine base (e.g., retronecine) and the necic acid (retronecic acid).

  • Extract the aqueous solution with a suitable organic solvent such as ether or ethyl acetate (3 x 50 mL) to separate the retronecic acid. The more polar necine base will remain in the aqueous layer.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude retronecic acid.

Protocol 3: Purification of Retronecic Acid by Column Chromatography

Materials:

  • Crude retronecic acid

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate, potentially with a small amount of acetic or formic acid to improve peak shape)[3]

  • Glass column

  • Fraction collector or test tubes

  • TLC plates (silica gel) and developing chamber

  • Visualizing agent for TLC (e.g., iodine vapor or a suitable stain)

Procedure:

  • Prepare a silica gel column of appropriate size.

  • Dissolve the crude retronecic acid in a minimal amount of the initial, less polar mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and monitor the separation using TLC. As retronecic acid is a carboxylic acid, it is expected to be a relatively polar compound. A mobile phase containing a polar solvent like ethyl acetate or methanol will likely be required for elution. Adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the spot on the TLC plate.

  • Combine the fractions containing the purified retronecic acid (as determined by TLC) and evaporate the solvent.

Protocol 4: Acid-Catalyzed Lactonization of Retronecic Acid

This is a general protocol for the lactonization of a hydroxy acid.

Materials:

  • Purified retronecic acid

  • A strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., benzene or toluene, if azeotropic removal of water is desired)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Heating mantle

Procedure:

  • Dissolve the purified retronecic acid in a suitable anhydrous solvent.

  • Add a catalytic amount of a strong acid.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, water formed during the reaction will be removed, driving the equilibrium towards the lactone product.

  • Monitor the reaction progress by TLC, observing the disappearance of the more polar retronecic acid spot and the appearance of a new, less polar spot corresponding to the lactone.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the lactone into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

Protocol 5: Final Purification of this compound

The final purification of the lactone can be achieved by column chromatography, similar to Protocol 3. As the lactone is expected to be less polar than the corresponding hydroxy acid, a less polar mobile phase should be sufficient for elution.

Visualizations

Extraction_Workflow Start Dried & Powdered Senecio Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Plant Extract Extraction->Crude_Extract Acidification Acidification (2M HCl) Crude_Extract->Acidification Chloroform_Wash Chloroform Wash (Remove Non-Alkaloids) Acidification->Chloroform_Wash Basification Basification (Ammonia) Chloroform_Wash->Basification Alkaloid_Extraction Chloroform Extraction (Isolate PAs) Basification->Alkaloid_Extraction Crude_PAs Crude Pyrrolizidine Alkaloids Alkaloid_Extraction->Crude_PAs

Caption: Workflow for the extraction of crude pyrrolizidine alkaloids.

Hydrolysis_Purification_Lactonization_Workflow Crude_PAs Crude Pyrrolizidine Alkaloids Hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH, reflux) Crude_PAs->Hydrolysis Hydrolysate Hydrolysate Mixture (Retronecic Acid & Necine Base) Hydrolysis->Hydrolysate Acidification_Extraction Acidification & Solvent Extraction Hydrolysate->Acidification_Extraction Crude_Acid Crude Retronecic Acid Acidification_Extraction->Crude_Acid Purification Column Chromatography Crude_Acid->Purification Pure_Acid Purified Retronecic Acid Purification->Pure_Acid Lactonization Acid-Catalyzed Lactonization Pure_Acid->Lactonization Crude_Lactone Crude this compound Lactonization->Crude_Lactone Final_Purification Column Chromatography Crude_Lactone->Final_Purification Final_Product Purified Retronecic Acid Lactone Final_Purification->Final_Product

Caption: Workflow for hydrolysis, purification, and lactonization.

References

Application Note: Quantification of Retronecic Acid Lactone using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Retronecic acid lactone in biological matrices. Retronecic acid, a pyrrolizidine alkaloid (PA), and its corresponding lactone form are of significant interest due to their potential toxicity. The method described herein is designed for high-throughput analysis, offering the precision and accuracy required for toxicological studies and drug development processes.

Introduction

Retronecic acid is a key metabolite of a class of naturally occurring toxins known as pyrrolizidine alkaloids. These compounds are found in numerous plant species and can contaminate food, herbal remedies, and animal feed, posing a health risk to humans and livestock. The lactone form of Retronecic acid is a reactive electrophile capable of binding to cellular macromolecules, which is a critical aspect of its toxicity. Therefore, a robust and sensitive analytical method is essential for the accurate quantification of this compound in various biological samples to assess exposure and understand its toxicokinetic profile. This document provides a comprehensive protocol for an HPLC-MS/MS method tailored for this purpose.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥95%)

  • Heliotrine N-oxide (Internal Standard, IS)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, 99%

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of internal standard working solution (Heliotrine N-oxide in 50:50 methanol:water).

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

HPLC Conditions
  • Column: Reversed-Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

Mass Spectrometry Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Multiple Reaction Monitoring (MRM) Transitions: The transitions for this compound are based on its predicted protonated molecule [M+H]+ with an m/z of 215.1.[1] The fragmentation to characteristic ions of the retronecine core, such as m/z 138 and 120, is a common pathway for this class of compounds.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples at low, medium, and high concentrations.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV) (Quantifier)Collision Energy (eV) (Qualifier)
This compound215.1138.1120.12535
Heliotrine N-oxide (IS)314.2138.1120.13040
ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% bias at LLOQ)Within ±20%
Precision (%RSD at LLOQ)< 20%
Accuracy (% bias at L, M, H QC)Within ±15%
Precision (%RSD at L, M, H QC)< 15%
Recovery> 85%

Experimental Workflow & Signaling Pathways

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing sp1 Plasma Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Evaporation sp4->sp5 sp6 Reconstitution sp5->sp6 hplc HPLC Separation sp6->hplc Injection ms MS/MS Detection hplc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Figure 1: HPLC-MS/MS Experimental Workflow.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive tool for the quantification of this compound in biological matrices. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput applications in toxicological research and drug development. The use of a structurally related internal standard ensures high accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists working with pyrrolizidine alkaloids.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Retronecic Acid Lactone and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone belongs to the class of pyrrolizidine alkaloids (PAs), a group of naturally occurring compounds found in numerous plant species. Due to their potential hepatotoxicity and carcinogenicity, robust in vitro methods for assessing their cytotoxic effects are crucial in toxicology and drug development.[1][2] These application notes provide a comprehensive overview of the cytotoxic properties of retronecine-type PAs and detailed protocols for commonly used in vitro cytotoxicity assays. While specific data for this compound is limited, the information presented here for structurally related PAs, such as retrorsine and senecionine, serves as a valuable reference.

The cytotoxicity of pyrrolizidine alkaloids is known to be structure-dependent.[3][4] Generally, unsaturated PAs, particularly retronecine-type diesters, exhibit higher toxic potential by inducing apoptosis and inhibiting cell proliferation.[4][5] The following sections detail the mechanism of action, quantitative cytotoxicity data, and standardized protocols for evaluating these effects.

Mechanism of Action: Induction of Apoptosis

Pyrrolizidine alkaloids exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death. This process is often initiated by cellular damage, including oxidative stress and mitochondrial dysfunction.[3][6] The intrinsic (or mitochondrial) pathway of apoptosis is a key mechanism implicated in PA-induced cell death.[7] This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of caspases, the executioner enzymes of apoptosis.[3][7]

PA Pyrrolizidine Alkaloids (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) PA->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Cyto_C Cytochrome c Release Mito_Damage->Cyto_C Apoptosome Apoptosome Formation Cyto_C->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by pyrrolizidine alkaloids.

Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids

The following table summarizes the cytotoxic activity of various retronecine-type pyrrolizidine alkaloids against different human cell lines, with IC50 (half-maximal inhibitory concentration) and IC20 (20% inhibitory concentration) values presented.

Pyrrolizidine AlkaloidCell LineAssayICx Value (mM)
RetrorsineHepG2MTTIC20 = 0.27 ± 0.07
RetrorsineHepG2BrdUIC20 = 0.19 ± 0.03
ClivorineHepG2MTTIC20 = 0.013 ± 0.004
ClivorineHepG2BrdUIC20 = 0.066 ± 0.031
PlatyphyllineHepG2MTTIC20 = 0.85 ± 0.11
PlatyphyllineHepG2BrdUIC20 = 1.01 ± 0.40
SenecionineHepG2MTTIC20 = 0.66
SeneciphyllineHuh-7.5MTTIC50 ≈ 0.49
MonocrotalineHuh-7.5MTTIC50 ≈ 0.51
ClivorineHuh-7.5MTTIC50 ≈ 0.14

Data compiled from studies on human hepatocellular carcinoma (HepG2) and human hepatoma (Huh-7.5) cell lines.[5][7][8]

Experimental Workflow

A generalized workflow for in vitro cytotoxicity assessment is depicted below. This process involves cell culture, treatment with the test compound, incubation, and subsequent measurement of cell viability using a selected assay.

Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation Assay Select Cytotoxicity Assay (MTT, LDH, or Neutral Red) Incubation->Assay Measurement Measure Signal (Absorbance/Fluorescence) Assay->Measurement Analysis Data Analysis (Calculate IC50) Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[9][10][11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[9][10]

Materials:

  • This compound (or related PA) stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Remove the culture medium and treat the cells with various concentrations of the test compound diluted in fresh medium. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully aspirate the medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

LDH (Lactate Dehydrogenase) Release Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[12][13] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[12][13] The released LDH catalyzes the conversion of a substrate, and the resulting product is measured colorimetrically or fluorometrically.

Materials:

  • This compound (or related PA) stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate until they reach the desired confluency.

  • Treat the cells with various concentrations of the test compound. Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background control)

  • Incubate the plate for the desired exposure period.

  • After incubation, centrifuge the plate at approximately 400 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 100 µL) to a new 96-well plate.[14]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[14]

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Add the stop solution provided in the kit, if applicable.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Neutral Red Uptake Assay

Principle: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[15][16] The amount of dye taken up is proportional to the number of viable cells.[16]

Materials:

  • This compound (or related PA) stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Neutral red solution (e.g., 50 µg/mL in medium)

  • PBS

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compound and incubate for the desired duration.

  • Remove the treatment medium and add the neutral red solution to each well.

  • Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.[17]

  • Remove the neutral red solution and wash the cells with PBS to remove excess dye.[16]

  • Add the destain solution to each well to extract the neutral red from the cells.

  • Gently shake the plate for a few minutes to ensure complete solubilization of the dye.

  • Measure the absorbance at approximately 540 nm.[16][17]

  • Calculate the percentage of viable cells compared to the untreated control to determine the cytotoxicity.

References

Application Notes and Protocols for Animal Models of Retronecic Acid Lactone-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone and its parent pyrrolizidine alkaloids (PAs), such as retrorsine, are naturally occurring phytotoxins known to cause significant hepatotoxicity.[1] Understanding the mechanisms of this toxicity and developing potential therapeutics requires robust and reproducible animal models. These application notes provide detailed protocols and data for establishing and evaluating this compound-induced liver injury in rodents, primarily focusing on retrorsine as the model compound. The methodologies outlined here are intended to assist researchers in the fields of toxicology, pharmacology, and drug development in studying the pathological effects of these compounds on the liver.

Animal Models and Dosing Regimens

The choice of animal model is critical, as different species exhibit varying sensitivities and pathological responses to retrorsine. Rats and mice are the most commonly used species, with distinct differences in their hepatic response. Rats typically develop megalocytosis (enlargement of hepatocytes) and an inhibition of hepatocyte proliferation.[2][3] In contrast, mice tend to exhibit more acute hepatocellular degeneration and necrosis without a significant impact on hepatocyte proliferation.[2][3]

Table 1: Retrorsine Dosing Regimens for Hepatotoxicity Induction in Rodents
Animal ModelRoute of AdministrationDosing RegimenKey ObservationsReference(s)
Rat (Fischer 344) Intraperitoneal (i.p.)Two injections of 30 mg/kg, two weeks apartImpaired hepatocyte replication, emergence of small hepatocyte-like progenitor cells after partial hepatectomy.[4]
Rat Intraperitoneal (i.p.)Two injections of 30 mg/kg, two weeks apart, followed by CCl4Megalocytosis, mild bile duct proliferation, formation of small hepatocyte nodules, blocked hepatocyte proliferation (decreased Ki-67 positive cells).[5]
Mouse (ICR) Oral gavage (single dose)10, 20, 40, or 60 mg/kgDose-dependent increase in liver pyrrole-DNA and pyrrole-protein adducts at 24 hours. Hepatic sinusoidal hemorrhage observed at 40 and 60 mg/kg.[6]
Mouse (ICR) Oral gavage (single dose)40 mg/kgPeak formation of liver pyrrole-DNA and pyrrole-protein adducts at approximately 6 hours.[6]
Mouse Intraperitoneal (i.p.)Two injections of 70 mg/kg, two weeks apart, followed by CCl4Hepatocyte degeneration and necrosis in perivenous areas. No significant effect on hepatocyte proliferation (high number of Ki-67 positive cells).[5]

Experimental Protocols

Preparation and Administration of Retrorsine

Objective: To prepare a retrorsine solution for administration to rodents to induce hepatotoxicity.

Materials:

  • Retrorsine (e.g., β-Longilobine)

  • Distilled water

  • 1 N HCl

  • 1 N NaOH

  • NaCl

  • Sterile saline (150 mmol/L)

  • pH meter

  • Syringes and needles for injection or gavage needles

Protocol:

  • Weigh the desired amount of retrorsine.

  • Add retrorsine to distilled water at a concentration of 10 mg/mL.[4]

  • Adjust the pH of the solution to 2.5 with 1 N HCl to completely dissolve the solid retrorsine.[4]

  • Neutralize the solution to pH 7.0 using 1 N NaOH.[4]

  • Add NaCl to a final concentration of 150 mmol/L.[4] The final concentration of retrorsine will be 6 mg/mL.

  • Use the working solution immediately after preparation.[4]

  • For intraperitoneal injection or oral gavage, administer the appropriate volume of the retrorsine solution based on the animal's body weight to achieve the desired dose (refer to Table 1). For control animals, administer an equal volume of sterile saline.

Histopathological Evaluation of Liver Tissue (H&E Staining)

Objective: To assess the morphological changes in the liver tissue following retrorsine administration.

Materials:

  • Formalin (10% neutral buffered)

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Harris hematoxylin solution

  • Eosin Y-Phloxine B solution

  • 0.05% HCl

  • Mounting medium

Protocol:

  • Fixation: Immediately after euthanasia, excise the liver and fix in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinization and Rehydration:

    • Heat slides in an oven at 65°C for 1 hour.[7]

    • Wash slides twice in xylene for 5 minutes each.[7][8]

    • Rehydrate through descending grades of ethanol (100% twice, 95% twice, each for 2 minutes).[8]

    • Rinse in running tap water for 2 minutes.[8]

  • Staining:

    • Immerse slides in Harris hematoxylin for 4 minutes.[9]

    • Rinse in running deionized water.[9]

    • Differentiate by dipping twice in 0.05% HCl and immediately transferring back to deionized water.[9]

    • "Blue" the sections by rinsing in running tap water for 2 minutes.[8]

    • Counterstain with eosin Y-Phloxine B solution for 2 minutes.[9]

  • Dehydration and Mounting:

    • Dehydrate through ascending grades of ethanol (95% for 30 seconds twice, 100% for 10 dips twice).[8][9]

    • Clear in xylene (2 minutes, two changes).[8]

    • Apply a coverslip using a mounting medium.[9]

  • Microscopic Examination: Examine the stained slides under a light microscope to evaluate liver morphology, looking for signs of necrosis, inflammation, megalocytosis, and changes in bile duct structure.

Assessment of Hepatocyte Proliferation (Ki-67 Immunohistochemistry)

Objective: To quantify the proliferation of hepatocytes in liver tissue.

Materials:

  • Paraffin-embedded liver sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Antigen retrieval solution (0.01 M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., PBS with 10% serum)

  • Primary antibody: Rabbit anti-Ki-67

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (for counterstaining)

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Follow the same procedure as for H&E staining (Protocol 2, step 4).

  • Antigen Retrieval:

    • Immerse slides in 0.01 M Sodium Citrate Buffer (pH 6.0).[7]

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.[3]

    • Allow slides to cool to room temperature.

  • Immunostaining:

    • Wash slides with TBST (Tris-buffered saline with 0.1% Tween-20).[7]

    • Inactivate endogenous peroxidase by incubating with 3% hydrogen peroxide for 10 minutes.[7]

    • Wash slides three times with TBST.[7]

    • Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.[7]

    • Apply the primary Ki-67 antibody diluted in blocking buffer and incubate overnight at 4°C in a humidified chamber.[7]

    • Wash slides three times with TBST.[7]

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Wash slides three times with TBST.

    • Apply streptavidin-HRP conjugate and incubate for 20-30 minutes.

    • Wash slides three times with TBST.

  • Visualization:

    • Develop the signal by adding DAB substrate solution until a brown color appears.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 30 seconds to 1 minute.

    • Dehydrate, clear, and mount as described for H&E staining.

  • Analysis: Count the number of Ki-67 positive (brown) nuclei and the total number of hepatocyte nuclei in several high-power fields to determine the proliferation index.

Measurement of Serum Alanine Aminotransferase (ALT) Activity

Objective: To quantify the level of liver damage by measuring the activity of ALT released into the serum.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Serum samples

  • Commercially available ALT assay kit (spectrophotometric)

  • Microplate reader

Protocol:

  • Sample Collection: Collect blood from animals via cardiac puncture or another appropriate method at the time of euthanasia.

  • Serum Preparation: Allow the blood to clot at room temperature for 30-60 minutes, then centrifuge at 2000 x g for 10-15 minutes at 4°C to separate the serum.[6][10]

  • ALT Assay:

    • Follow the instructions provided with the commercial ALT assay kit.

    • Typically, this involves adding a small volume of serum to a reaction mixture in a 96-well plate.

    • The reaction progress is monitored by measuring the change in absorbance at a specific wavelength (usually 340 nm) over time using a microplate reader.

  • Data Analysis: Calculate the ALT activity (U/L) based on the rate of absorbance change and the standard curve provided with the kit.

Determination of Hepatic Glutathione (GSH) Levels

Objective: To measure the levels of the antioxidant glutathione in liver tissue as an indicator of oxidative stress.

Materials:

  • Fresh or frozen liver tissue

  • Homogenization buffer (e.g., phosphate buffer with EDTA)

  • 5% Metaphosphoric acid (MPA) or 5% Sulfosalicylic acid (SSA)

  • Centrifuge

  • DTNB (5,5'-dithiobis-2-nitrobenzoic acid)

  • Glutathione reductase (GR)

  • NADPH

  • GSH standards

  • Microplate reader

Protocol:

  • Tissue Homogenization:

    • Homogenize a weighed portion of liver tissue (approximately 0.1 g) in 900 µL of ice-cold homogenization buffer.[11]

    • Deproteinize the homogenate by adding an equal volume of 5% MPA or SSA.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C.[11]

    • Collect the supernatant for the assay.

  • GSH Assay (Enzymatic Recycling Method):

    • Prepare a standard curve using known concentrations of GSH.

    • In a 96-well plate, add the sample supernatant (appropriately diluted), GSH standards, and a blank (homogenization buffer).[2]

    • Add the reaction mixture containing DTNB and glutathione reductase to each well.[2][11]

    • Initiate the reaction by adding NADPH.[2][11]

    • Immediately measure the absorbance at 405-412 nm at regular intervals for several minutes using a microplate reader.[2][11]

  • Data Analysis: Determine the rate of change in absorbance for each sample and standard. Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the initial tissue weight (e.g., µmol/g tissue).

Signaling Pathways and Experimental Workflows

Metabolic Activation and Hepatotoxicity Pathway

Retrorsine-induced hepatotoxicity is initiated by its metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form reactive pyrrolic metabolites.[1] These metabolites can bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cellular dysfunction and damage.[6][12] A key detoxification pathway involves the conjugation of these reactive metabolites with glutathione (GSH).[9] Depletion of GSH can overwhelm the cell's antioxidant capacity, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[4][13]

Retrorsine_Hepatotoxicity_Pathway cluster_0 Hepatocyte cluster_1 Detoxification cluster_2 Toxicity Retrorsine Retrorsine CYP450 Cytochrome P450 Retrorsine->CYP450 Metabolic Activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites GSH Glutathione (GSH) ReactiveMetabolites->GSH Protein_Adducts Pyrrole-Protein Adducts ReactiveMetabolites->Protein_Adducts DNA_Adducts Pyrrole-DNA Adducts ReactiveMetabolites->DNA_Adducts GSH_Conjugates GSH Conjugates (Excreted) GSH->GSH_Conjugates Conjugation Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Adducts->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Adducts->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Metabolic activation and toxicity pathway of retrorsine.

Experimental Workflow for Assessing Retrorsine-Induced Hepatotoxicity

The following diagram illustrates a typical experimental workflow for inducing and evaluating liver injury in a rodent model using retrorsine.

Experimental_Workflow cluster_samples Sample Processing cluster_analysis Analysis start Start: Animal Acclimatization dosing Retrorsine Administration (i.p. or oral) (See Table 1 for doses) start->dosing monitoring Monitor Animal Health (Weight, Behavior) dosing->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia blood Blood Collection (Serum Separation) euthanasia->blood liver Liver Excision euthanasia->liver alt Serum ALT Assay blood->alt gsh Hepatic GSH Assay liver->gsh histology Histopathology (H&E, Ki-67) liver->histology data_analysis Data Interpretation and Reporting alt->data_analysis gsh->data_analysis histology->data_analysis

References

Application Notes and Protocols: Retronecine as a Chiral Building Block in the Synthesis of Macrocyclic Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecine is a bicyclic amino alcohol, specifically a necine base, that serves as a fundamental chiral building block in the synthesis of a wide array of biologically active pyrrolizidine alkaloids. These natural products often exist as macrocyclic diesters, where the hydroxyl groups of retronecine are esterified with a dicarboxylic acid to form a large lactone ring. The inherent chirality and functionality of retronecine make it an invaluable starting material for the stereoselective synthesis of complex molecules, including potential therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of retronecine and its derivatives in the synthesis of macrocyclic lactones, a key structural motif in many pyrrolizidine alkaloids.

Key Applications of Retronecine in Organic Synthesis

Retronecine is primarily utilized as a chiral scaffold for the construction of macrocyclic pyrrolizidine alkaloids. Its diol functionality allows for the introduction of various necic acids, leading to a diverse range of natural product analogues. The synthesis of these macrocyclic lactones is a critical step that dictates the overall structure and, consequently, the biological activity of the final compound.

A common synthetic strategy involves the sequential esterification of the two hydroxyl groups of retronecine with a dicarboxylic acid, followed by an intramolecular macrolactonization reaction to close the large ring. The Corey-Nicolaou macrolactonization is a widely employed method for this crucial ring-closing step.

Experimental Protocols

Protocol 1: Synthesis of a Macrocyclic Pyrrolizidine Alkaloid via Corey-Nicolaou Macrolactonization

This protocol outlines a general procedure for the synthesis of a macrocyclic diester of retronecine, exemplified by the final steps in the total synthesis of alkaloids like integerrimine. The key transformation is the intramolecular cyclization of a seco-acid precursor to form the macrocyclic lactone.

Materials:

  • Retronecine-derived seco-acid (hydroxy acid)

  • 2,2'-Dipyridyl disulfide

  • Triphenylphosphine (PPh₃)

  • Anhydrous, non-polar solvent (e.g., xylene, toluene, or benzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve the retronecine-derived seco-acid in the anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add triphenylphosphine followed by 2,2'-dipyridyl disulfide. The reaction mixture is typically heated to reflux.

  • Cyclization: The solution of the activated seco-acid is added slowly via the dropping funnel to a larger volume of the refluxing solvent. This high-dilution condition favors the intramolecular cyclization over intermolecular polymerization.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the desired macrocyclic lactone.

Quantitative Data for a Representative Macrolactonization:

StepReactantProductReagentsSolventYield (%)Reference
MacrolactonizationIntegerrinecic acid monoester derivative(±)-Integerrimine2,2'-Dipyridyl disulfide, PPh₃Xylene~60-70[1][2]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Protocol 2: Synthesis of the Geissman-Waiss Lactone: A Key Intermediate for Retronecine

The Geissman-Waiss lactone is a crucial chiral building block for the enantioselective synthesis of (+)-retronecine. This protocol provides a conceptual workflow for its preparation.

Conceptual Workflow:

The synthesis often starts from a chiral precursor, such as L-pyroglutamic acid, and involves several steps of functional group manipulation to construct the bicyclic lactone system.

Key Transformation: The critical step often involves an intramolecular cyclization to form the γ-lactone ring.

Visualization of Synthetic Pathways

Logical Workflow for Macrocyclic Pyrrolizidine Alkaloid Synthesis

The following diagram illustrates the general synthetic logic for constructing macrocyclic pyrrolizidine alkaloids from retronecine and a necic acid.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Retronecine Retronecine (Chiral Diol) Esterification Selective Esterification Retronecine->Esterification NecicAcid Necic Acid (Dicarboxylic Acid) NecicAcid->Esterification SecoAcid Seco-Acid Intermediate Esterification->SecoAcid Activation Carboxylic Acid Activation SecoAcid->Activation Macrolactonization Intramolecular Macrolactonization Activation->Macrolactonization Macrocycle Macrocyclic Pyrrolizidine Alkaloid (Lactone) Macrolactonization->Macrocycle

Caption: Synthetic workflow for macrocyclic pyrrolizidine alkaloids.

Signaling Pathway of Corey-Nicolaou Macrolactonization

The diagram below outlines the key steps in the Corey-Nicolaou macrolactonization, a "double activation" method for the synthesis of macrocyclic lactones.

G cluster_reagents Reagents cluster_reaction Reaction Pathway PPh3 Triphenylphosphine (PPh₃) ThioesterFormation Formation of 2-Pyridyl Thioester PPh3->ThioesterFormation DipyridylDisulfide 2,2'-Dipyridyl disulfide DipyridylDisulfide->ThioesterFormation HydroxyAcid ω-Hydroxy Carboxylic Acid HydroxyAcid->ThioesterFormation ProtonTransfer Intramolecular Proton Transfer ThioesterFormation->ProtonTransfer Cyclization Nucleophilic Attack by Alkoxide ProtonTransfer->Cyclization Lactone Macrolactone Cyclization->Lactone Thione 2-Pyridinethione Cyclization->Thione

Caption: Mechanism of Corey-Nicolaou macrolactonization.

Conclusion

Retronecine is a versatile and valuable chiral building block in organic synthesis, particularly for the construction of macrocyclic pyrrolizidine alkaloids. The protocols and workflows presented here provide a foundation for researchers to explore the synthesis of these complex and biologically significant molecules. The strategic application of macrolactonization reactions, such as the Corey-Nicolaou method, is central to the successful synthesis of these target compounds. Further exploration into the derivatization of retronecine and the development of novel cyclization strategies will continue to advance the field of natural product synthesis and drug discovery.

References

Application Note: Derivatization of Retronecic Acid Lactone for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the chemical derivatization of retronecic acid lactone to facilitate its analysis by Gas Chromatography (GC), a critical step for the quantification and characterization of this and related pyrrolizidine alkaloids.

Introduction

Retronecic acid is a key necic acid component of many toxic pyrrolizidine alkaloids (PAs). The analysis of PAs and their metabolites is crucial in toxicology, food safety, and pharmaceutical development. Due to its polarity and low volatility, this compound is not amenable to direct analysis by GC. Derivatization is a necessary sample preparation step to convert the analyte into a more volatile and thermally stable form. This application note details two effective derivatization methods: silylation and trifluoroacetylation.

Silylation is a widely used derivatization technique where active hydrogens in the molecule, such as those in hydroxyl and carboxyl groups, are replaced by a trimethylsilyl (TMS) group.[1][2] This process reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis.[2][3] Acylation, another common method, involves the introduction of an acyl group, which also serves to increase volatility and improve chromatographic behavior.

Quantitative Data Summary

The following table summarizes expected quantitative data for the analysis of derivatized this compound based on typical performance for similarly derivatized organic acids. These values should be considered as a starting point for method validation.

DerivativeDerivatization ReagentExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
Trimethylsilyl (TMS)BSTFA + 1% TMCS15 - 201 - 105 - 25
Trifluoroacetyl (TFA)HFBA12 - 170.5 - 52 - 15

Note: Retention times are highly dependent on the specific GC column and temperature program. LOD and LOQ are estimates and will vary based on the instrument sensitivity and matrix effects.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heptafluorobutyric anhydride (HFBA)

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (anhydrous, GC grade)

  • Nitrogen gas, high purity

  • Glass reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.

  • Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of anhydrous pyridine. If working with an extract, evaporate the solvent to dryness under a stream of nitrogen and reconstitute in 1 mL of anhydrous pyridine.

  • Derivatization Reaction: To a 2 mL reaction vial, add 100 µL of the sample solution. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Acylation using HFBA

This protocol details the formation of heptafluorobutyryl (HFB) derivatives.

  • Sample Preparation: Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of anhydrous acetonitrile. For extracts, evaporate the solvent to dryness under nitrogen and reconstitute in 1 mL of anhydrous acetonitrile.

  • Derivatization Reaction: In a 2 mL reaction vial, combine 100 µL of the sample solution with 50 µL of HFBA.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • GC-MS Analysis: The sample is ready for injection.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Scan Range: 50-550 amu

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: this compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatization Reagent (BSTFA or HFBA) dissolve->add_reagent heat Heat to Drive Reaction add_reagent->heat cool Cool to Room Temperature heat->cool gcms Inject into GC-MS cool->gcms data Data Acquisition and Analysis gcms->data

Caption: Workflow for GC analysis of this compound.

Logical_Relationship Logical Relationship of Derivatization for GC Analysis cluster_problem Analytical Challenge cluster_solution Solution cluster_outcome Outcome analyte This compound properties High Polarity Low Volatility analyte->properties derivatization Chemical Derivatization properties->derivatization Requires silylation Silylation (e.g., BSTFA) derivatization->silylation acylation Acylation (e.g., HFBA) derivatization->acylation derivative Volatile & Thermally Stable Derivative silylation->derivative acylation->derivative gc_analysis Amenable to GC-MS Analysis derivative->gc_analysis

Caption: Rationale for derivatizing this compound.

Disclaimer: The provided protocols and data are intended as a starting point for method development. Researchers should perform their own method validation to ensure accuracy and precision for their specific application.

References

Application Notes and Protocols for Long-Term Retronecic Acid Lactone Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid lactone is a structural component of retronecine-type pyrrolizidine alkaloids (PAs), a class of phytotoxins found in thousands of plant species worldwide.[1][2] Human and livestock exposure to these alkaloids through contaminated food, herbal remedies, and animal feed is a significant health concern.[1][3] Unsaturated PAs are known to be hepatotoxic, genotoxic, and carcinogenic.[1][2][4]

The toxicity of retronecine-type PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites, which can form adducts with cellular macromolecules such as DNA and proteins.[5][6][7] These adducts are considered the primary cause of the observed toxicity, leading to conditions like hepatic veno-occlusive disease (HVOD), liver cirrhosis, and cancer.[2][6] Long-term exposure to low doses of PAs is of particular concern due to the potential for cumulative damage and the development of chronic diseases.[1][8]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to study the long-term effects of this compound exposure. The methodologies are designed to assess cytotoxicity, genotoxicity, and effects on key signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data related to the toxicity of retronecine-type pyrrolizidine alkaloids, which are precursors to or structurally related to this compound. This data is essential for dose-range finding studies and for contextualizing experimental results.

Table 1: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells [9]

Pyrrolizidine Alkaloid TypeCompoundIC₂₀ (mM) - MTT AssayIC₂₀ (mM) - BrdU Assay
OtonecineClivorine0.013 ± 0.0040.066 ± 0.031
RetronecineRetrorsine0.27 ± 0.070.19 ± 0.03
PlatyphyllinePlatyphylline0.85 ± 0.111.01 ± 0.40

Table 2: Toxicological Reference Values for Pyrrolizidine Alkaloids

ParameterValueSpeciesSource
Carcinogenic Risk Reference Point237 µg/kg body weight/dayHuman[1]
Lowest Observed Dose for Long-Term Toxicity15 µg/kg body weight/dayHuman[10]
Acute Oral LD₅₀ (Retrorsine)34 mg/kgRat[11][12]

Experimental Protocols

In Vitro Long-Term Cytotoxicity and Genotoxicity Assessment

Objective: To evaluate the long-term effects of this compound on cell viability, proliferation, and DNA damage in a human liver cell line.

Cell Line: Human hepatocellular carcinoma (HepG2) cells are recommended due to their hepatic origin and use in previous PA toxicity studies.[9][13] For studies requiring metabolic activation, co-cultures with primary hepatocytes or the use of HepG2 cell lines overexpressing specific cytochrome P450 enzymes (e.g., CYP3A4) are advised.[14]

Materials:

  • This compound (or a suitable precursor like retrorsine)

  • HepG2 cells (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • BrdU (Bromodeoxyuridine) cell proliferation assay kit

  • Comet assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 96-well and 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in a humidified incubator at 37°C with 5% CO₂.

    • For viability and proliferation assays, seed cells in 96-well plates at a density of 5 x 10³ cells/well.

    • For genotoxicity and apoptosis assays, seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

    • Allow cells to attach and grow for 24 hours before treatment.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the medium should not exceed 0.1%.

  • Long-Term Exposure:

    • Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM, based on the data in Table 1 and preliminary dose-finding studies).

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known genotoxic agent like doxorubicin for the comet assay).

    • Incubate the cells for an extended period, for example, 7, 14, and 21 days. The medium should be replaced with fresh medium containing the test compound every 2-3 days.

  • Assessment of Cytotoxicity (MTT Assay):

    • At each time point, add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

  • Assessment of Cell Proliferation (BrdU Assay): [9]

    • At each time point, add BrdU to the wells and incubate for 2-4 hours.

    • Fix the cells and detect BrdU incorporation using an anti-BrdU antibody as per the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate cell proliferation as a percentage of the vehicle control.

  • Assessment of Genotoxicity (Comet Assay):

    • At each time point, harvest the cells and perform the comet assay according to the manufacturer's protocol to detect DNA strand breaks.

    • Analyze the comet tails using fluorescence microscopy and appropriate software to quantify DNA damage.

  • Assessment of Apoptosis (Annexin V/PI Staining):

    • At each time point, harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Long-Term Exposure Study in a Rodent Model

Objective: To investigate the long-term systemic and organ-specific toxicity of this compound in a rodent model, with a focus on hepatotoxicity.

Animal Model: Male ICR mice or Sprague-Dawley rats are suitable models for studying PA toxicity.[8][11]

Materials:

  • This compound (or a suitable precursor like retrorsine)

  • Vehicle for administration (e.g., water or corn oil)

  • Animal caging and husbandry supplies

  • Equipment for oral gavage or other chosen route of administration

  • Materials for blood collection and serum preparation

  • Reagents for liver function tests (e.g., ALT, AST)

  • Formalin and other histology reagents

  • Materials for DNA adduct analysis (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the start of the experiment.

    • Randomly assign animals to different treatment groups (e.g., vehicle control, low dose, medium dose, high dose of this compound). A minimum of 8-10 animals per group is recommended.

    • Dose selection should be based on available toxicity data (see Table 2) and a preliminary dose-range finding study.

  • Long-Term Administration:

    • Administer this compound to the animals daily or on a specified schedule (e.g., 5 days a week) for a prolonged period (e.g., 28, 90, or 180 days). Oral gavage is a common route of administration.[8]

    • The vehicle control group should receive the vehicle alone.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.

  • Interim and Terminal Sample Collection:

    • At specified interim time points and at the end of the study, collect blood samples for hematology and serum biochemistry analysis (especially liver function tests like ALT and AST).

    • At the end of the study, euthanize the animals and perform a complete necropsy.

    • Collect organs (especially the liver, kidneys, and lungs) for histopathological examination.[6]

    • A portion of the liver tissue should be snap-frozen in liquid nitrogen and stored at -80°C for molecular analyses, such as DNA adduct analysis.[8]

  • Histopathology:

    • Fix the collected organs in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for any pathological changes.

  • DNA Adduct Analysis:

    • Isolate DNA from the frozen liver tissue.

    • Analyze for the presence of specific PA-derived DNA adducts using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The persistence of these adducts is a key indicator of long-term genotoxic risk.[8]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by retronecine-type pyrrolizidine alkaloids.

G cluster_0 Cellular Exposure and Metabolism cluster_1 DNA Damage and Cell Cycle Arrest cluster_2 Apoptosis Induction This compound (as PA) This compound (as PA) CYP450 CYP450 This compound (as PA)->CYP450 Metabolic Activation Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive Pyrrolic Metabolites DNA_Adducts DNA Adducts Reactive Pyrrolic Metabolites->DNA_Adducts Covalent Binding Death_Receptors Death Receptors (e.g., FasR, TNFR) Reactive Pyrrolic Metabolites->Death_Receptors Extrinsic Pathway Mitochondria Mitochondria Reactive Pyrrolic Metabolites->Mitochondria Intrinsic Pathway DNA_Damage DNA Damage DNA_Adducts->DNA_Damage CHEK1_Signaling CHEK1 Signaling DNA_Damage->CHEK1_Signaling BRCA1_Signaling BRCA1 Signaling DNA_Damage->BRCA1_Signaling S_Phase_Arrest S-Phase Arrest CHEK1_Signaling->S_Phase_Arrest Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathways affected by this compound exposure.

Experimental Workflow

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Cell_Culture Cell Culture (e.g., HepG2) Long_Term_Exposure Long-Term Exposure to This compound Cell_Culture->Long_Term_Exposure Cytotoxicity_Assays Cytotoxicity Assays (MTT, BrdU) Long_Term_Exposure->Cytotoxicity_Assays Genotoxicity_Assay Genotoxicity Assay (Comet Assay) Long_Term_Exposure->Genotoxicity_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Long_Term_Exposure->Apoptosis_Assay Data_Analysis Data Analysis Cytotoxicity_Assays->Data_Analysis Genotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Animal_Model Animal Model (e.g., Rat, Mouse) Long_Term_Dosing Long-Term Dosing with This compound Animal_Model->Long_Term_Dosing Monitoring Clinical Monitoring Long_Term_Dosing->Monitoring Sample_Collection Blood and Tissue Sample Collection Long_Term_Dosing->Sample_Collection Biochemistry_Histology Serum Biochemistry & Histopathology Sample_Collection->Biochemistry_Histology DNA_Adducts_Analysis DNA Adduct Analysis Sample_Collection->DNA_Adducts_Analysis Data_Interpretation Data Interpretation Biochemistry_Histology->Data_Interpretation DNA_Adducts_Analysis->Data_Interpretation

Caption: Experimental workflows for in vitro and in vivo studies.

References

Application Notes and Protocols for the Analytical Detection of Pyrrolizidine Alkaloids, including Retronecic Acid Lactone, in Honey

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by numerous plant species worldwide.[1][2][3] These compounds pose a potential health risk to humans, primarily due to their hepatotoxic, carcinogenic, and genotoxic properties.[3][4] Honey can become contaminated with PAs when bees forage on PA-producing plants, making the detection of these compounds in honey a critical aspect of food safety and quality control.[1][2][5] Retronecic acid is a key structural component of many toxic PAs, and its lactone form is relevant to their chemical analysis. This document provides detailed application notes and protocols for the detection and quantification of PAs, including those that can be related to retronecic acid lactone, in honey samples, intended for researchers, scientists, and drug development professionals.

The primary analytical techniques covered are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most widely used methods for their sensitivity and specificity. Additionally, an overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is provided.

Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the simultaneous identification and quantification of a wide range of PAs and their N-oxides in honey. Its high sensitivity and selectivity allow for the detection of trace levels of these contaminants.

Principle

Honey samples are first subjected to an extraction and clean-up procedure to isolate the PAs from the complex honey matrix. The purified extract is then injected into a liquid chromatograph, where the PAs are separated based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios, enabling precise identification and quantification.

Experimental Protocol

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh 10 g of homogenized honey into a 50 mL polypropylene centrifuge tube.[1]

  • Dissolve the honey in 20 mL of 0.05 M sulfuric acid.[1]

  • To reduce any PA N-oxides to their corresponding free bases, add approximately 1 g of zinc dust. Let the samples stand overnight.[1]

  • The following day, shake the samples for 30 minutes and then centrifuge at 4,000 x g for 10 minutes.[1]

  • Filter the supernatant through a cellulose filter.[1]

  • Condition a strong cation exchange (e.g., MCX) SPE cartridge with 9 mL of methanol followed by 9 mL of 0.05 M sulfuric acid.[1]

  • Load the filtered sample extract onto the SPE cartridge.

  • Wash the cartridge with 12 mL of water and then 12 mL of methanol to remove interfering substances.[1]

  • Dry the cartridge under vacuum for 2 minutes.[1]

  • Elute the PAs from the cartridge with 12 mL of a solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v/v/v/v).[1]

  • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[1]

  • Reconstitute the residue in 0.2 mL of water and 0.2 mL of methanol.[1]

  • Filter the reconstituted solution through a 0.2 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

b. LC-MS/MS Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid and ammonium formate, is typical.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of target PAs.

Workflow for LC-MS/MS Analysis of PAs in Honey

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Honey Honey Sample (10g) Dissolution Dissolve in 0.05M H2SO4 Honey->Dissolution Reduction Reduce N-oxides (Zinc dust) Dissolution->Reduction Centrifugation Centrifuge & Filter Reduction->Centrifugation SPE_Loading Load on MCX SPE Cartridge Centrifugation->SPE_Loading SPE_Wash Wash Cartridge (H2O & MeOH) SPE_Loading->SPE_Wash SPE_Elution Elute PAs SPE_Wash->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute in H2O/MeOH Evaporation->Reconstitution Filtration Filter (0.2 µm) Reconstitution->Filtration Injection Inject into LC-MS/MS Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection MRM Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of pyrrolizidine alkaloids in honey using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of PAs in honey. This method typically involves the conversion of all 1,2-unsaturated PAs into their common necine backbone structures, retronecine and heliotridine, which are then analyzed.[6] This approach provides a sum parameter for the total content of toxic PAs.

Principle

The sample preparation for GC-MS involves extraction and a two-step reduction process to convert the PAs to their necine backbones.[7] These volatile derivatives are then silylated to increase their thermal stability and volatility for GC analysis. The silylated derivatives are separated in the gas chromatograph and detected by the mass spectrometer.

Experimental Protocol

a. Sample Preparation and Derivatization

  • Extraction: Extract PAs from the honey sample using a strong cation exchange solid-phase extraction (SCX-SPE) method similar to the initial steps of the LC-MS/MS preparation.[7]

  • First Reduction: The eluted PAs are subjected to a reduction step using zinc dust to convert PA N-oxides to their corresponding free bases.[7]

  • Second Reduction: A subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH4) is performed to convert the PA esters to their common necine backbone, retronecine.[7]

  • Silylation: The resulting retronecine is then derivatized by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a volatile trimethylsilyl (TMS) ether.[7]

b. GC-MS Parameters

  • GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms).

  • Injection: Splitless injection is typically used.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity for the target derivative.[7]

Workflow for GC-MS Analysis of PAs in Honey

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Honey Honey Sample SPE SCX-SPE Extraction Honey->SPE Reduction1 First Reduction (Zinc) SPE->Reduction1 Reduction2 Second Reduction (LiAlH4) Reduction1->Reduction2 Silylation Silylation (BSTFA) Reduction2->Silylation Injection Inject into GC-MS Silylation->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection SIM Detection Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the analysis of pyrrolizidine alkaloids in honey using GC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput screening method for the detection of PAs in honey. While not as specific or quantitative as chromatographic methods, it is a valuable tool for initial screening of a large number of samples.

Principle

ELISA is an immunological assay that utilizes the specific binding of antibodies to the target PAs. In a competitive ELISA format, a known amount of enzyme-labeled PA is mixed with the sample extract and added to a microplate coated with anti-PA antibodies. The PAs in the sample compete with the enzyme-labeled PAs for binding to the antibodies. The amount of bound enzyme is inversely proportional to the concentration of PAs in the sample, which is determined by measuring the color change after the addition of a substrate.

Experimental Protocol

  • Extraction: A simplified extraction procedure is typically used, which may involve dilution of the honey sample in a buffer. A zinc reduction step can be included to detect both free PAs and their N-oxides.[8]

  • Assay: The assay is performed according to the manufacturer's instructions for the specific ELISA kit being used. This generally involves adding the sample extracts and enzyme conjugate to the antibody-coated wells, incubating, washing, and then adding the substrate and stop solution.

  • Detection: The absorbance is read using a microplate reader, and the concentration of PAs is determined by comparing the results to a standard curve.

Logical Relationship for PA Analysis Strategy

Analysis_Strategy Honey_Samples Large Batch of Honey Samples ELISA_Screening ELISA Screening Honey_Samples->ELISA_Screening Negative_Samples Negative Samples (< Cut-off) ELISA_Screening->Negative_Samples Pass Positive_Samples Presumptive Positive Samples (> Cut-off) ELISA_Screening->Positive_Samples Fail LCMS_Confirmation LC-MS/MS or GC-MS Confirmation & Quantification Positive_Samples->LCMS_Confirmation Final_Result Confirmed & Quantified Results LCMS_Confirmation->Final_Result

References

Safe Handling and Disposal of Retronecic Acid Lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Retronecic acid lactone is readily available. This document has been compiled using safety information for structurally related compounds, specifically pyrrolizidine alkaloids and other hazardous lactones. Retronecic acid is a known pyrrolizidine alkaloid, a class of compounds recognized for their potential hepatotoxicity (liver damage)[1][2]. Therefore, this compound should be handled with extreme caution as a potentially toxic substance. These protocols are intended as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling.

Hazard Identification and Toxicological Profile

Retronecic acid is a known pyrrolizidine alkaloid. Pyrrolizidine alkaloids are recognized for their potential to cause severe liver damage, including veno-occlusive disease (VOD)[1][3]. The toxic effects are primarily observed in the liver after metabolic activation[4]. Some pyrrolizidine alkaloids have also been shown to be carcinogenic in animal studies[5]. Given its structural class, this compound should be presumed to be a toxic substance with potential for causing significant harm upon exposure.

Primary Hazards:

  • Hepatotoxicity: Expected to be the primary toxic effect, potentially leading to irreversible liver damage[1][2].

  • Genotoxicity and Carcinogenicity: Pyrrolizidine alkaloids are considered genotoxic and may be carcinogenic[5].

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact[6][7].

Hazard Classification (Presumed)GHS Pictogram (Presumed)Signal Word (Presumed)Hazard Statement (Presumed)
Acute Toxicity (Oral)Skull and crossbonesDangerH300: Fatal if swallowed
Specific Target Organ Toxicity (Liver)Health hazardDangerH372: Causes damage to organs (liver) through prolonged or repeated exposure
CarcinogenicityHealth hazardDangerH350: May cause cancer
Skin IrritationExclamation markWarningH315: Causes skin irritation[6][7]
Eye IrritationExclamation markWarningH319: Causes serious eye irritation[6][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any route of exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, double-gloved)To prevent skin contact.
Eye Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes and aerosols.
Lab Coat Chemical-resistant lab coat, fully buttonedTo protect skin and clothing from contamination.
Respiratory Protection A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.To prevent inhalation of airborne particles.

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure.

ControlSpecificationRationale
Fume Hood All handling of this compound (weighing, dissolving, reacting) must be conducted in a certified chemical fume hood.To contain and exhaust vapors, dusts, and aerosols.
Ventilation Ensure the laboratory has adequate general ventilation.To reduce the background concentration of any potential contaminants.
Safety Shower/Eyewash An operational and easily accessible safety shower and eyewash station must be available.For immediate decontamination in case of accidental exposure.

Experimental Protocols

Weighing and Aliquoting
  • Preparation:

    • Don all required PPE.

    • Designate a specific area within the fume hood for weighing.

    • Cover the work surface with absorbent, disposable bench paper.

  • Procedure:

    • Carefully open the container inside the fume hood.

    • Use a spatula to transfer the desired amount of this compound to a tared container.

    • Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of the solvent to be used in the next step to minimize dust generation.

    • Close the primary container tightly.

  • Post-Procedure:

    • Clean the spatula and any other equipment with a suitable solvent (e.g., ethanol) in the fume hood.

    • Dispose of the contaminated bench paper and any disposable equipment as hazardous waste.

Dissolving and Solution Preparation
  • Preparation:

    • Ensure all work is performed in a chemical fume hood.

    • Have all necessary glassware and solvents ready.

  • Procedure:

    • Add the solvent to the vessel containing the weighed this compound.

    • Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

    • If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation and potential release of the compound.

  • Post-Procedure:

    • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

    • Clean all glassware with a suitable solvent, followed by a detergent wash.

Spill and Exposure Procedures

ProcedureActions
Minor Spill (in fume hood) 1. Alert others in the immediate area. 2. Absorb the spill with a chemical absorbent pad or spill pillow. 3. Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. 4. Collect all contaminated materials in a sealed bag for hazardous waste disposal.
Major Spill (outside fume hood) 1. Evacuate the laboratory immediately. 2. Alert your supervisor and the institutional safety office. 3. Prevent others from entering the area. 4. Follow institutional procedures for major chemical spills.
Skin Exposure 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste - Collect in a dedicated, labeled, and sealed hazardous waste container. - This includes contaminated gloves, bench paper, and disposable labware.
Liquid Waste - Collect in a dedicated, labeled, and sealed hazardous waste container. - Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.
Empty Containers - Rinse the empty container three times with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - Deface the label on the empty container and dispose of it according to institutional guidelines.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment PPE Don Appropriate PPE Risk_Assessment->PPE Engineering_Controls Verify Engineering Controls PPE->Engineering_Controls Weighing Weighing and Aliquoting Engineering_Controls->Weighing Dissolving Dissolving and Solution Prep Weighing->Dissolving Decontamination Decontaminate Work Area & Tools Dissolving->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Collection Collect in Labeled, Sealed Containers Waste_Segregation->Waste_Collection EH_S_Pickup Arrange for EHS Waste Pickup Waste_Collection->EH_S_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

Spill_Response_Protocol Spill Spill Occurs Assess Assess Severity Spill->Assess Minor_Spill Minor Spill (in Fume Hood) Assess->Minor_Spill Minor Major_Spill Major Spill (outside Fume Hood) Assess->Major_Spill Major Alert Alert Others Minor_Spill->Alert Evacuate Evacuate Area Major_Spill->Evacuate Absorb Absorb with Spill Kit Alert->Absorb Decontaminate Decontaminate Area Absorb->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Notify_EHS Notify Supervisor & EHS Evacuate->Notify_EHS

Caption: Decision tree for responding to a spill of this compound.

References

Application Note: Identification of Retronecic Acid Lactone Adducts using LC-TOF-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrrolizidine alkaloids (PAs) are natural toxins found in thousands of plant species.[1][2] Their toxicity is primarily due to the metabolic activation of their necine base in the liver by cytochrome P450 enzymes, leading to the formation of highly reactive dehydropyrrolizidine (DHP) esters.[1] These electrophilic intermediates, such as retronecic acid lactone, can readily form adducts with biological nucleophiles like DNA and proteins, leading to hepatotoxicity, genotoxicity, and carcinogenicity.[1][3] This application note details a robust and sensitive method for the identification and characterization of this compound-derived adducts using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS). The high resolution and mass accuracy of TOF-MS make it an ideal tool for elucidating the structures of these biomarkers of PA exposure.

Introduction

Pyrrolizidine alkaloids represent a significant concern for human and animal health due to their widespread presence in the food chain, often through contamination of crops, honey, and herbal remedies.[2][3] The primary mechanism of PA-induced toxicity involves the formation of DHP-DNA and DHP-protein adducts.[3][4] Identifying and quantifying these adducts is crucial for assessing exposure and understanding the toxicological risks. Retronecic acid is a common necic acid moiety in many toxic PAs. Upon metabolic activation, the retronecine base is converted to a DHP which can form various adducts.

This note provides a comprehensive protocol for the extraction of potential adducts from biological samples, followed by their separation and identification using LC-TOF-MS. This methodology offers the high sensitivity and specificity required to detect trace levels of these adducts in complex biological matrices.

Logical Pathway: From PA to Toxic Adduct

The toxicological pathway begins with the ingestion of PAs. In the liver, they undergo metabolic activation, a critical step that converts the relatively inert alkaloid into a potent alkylating agent. This reactive intermediate then binds to cellular macromolecules, initiating cellular damage.

PA_Metabolism cluster_0 Metabolic Activation (Liver) PA Pyrrolizidine Alkaloid (e.g., containing Retronecic acid) DHP Dehydropyrrolizidine (DHP) (Reactive Electrophile) PA->DHP CYP450 Enzymes Adducts DNA and Protein Adducts (e.g., DHP-dG, DHP-dA) DHP->Adducts Nucleophilic Attack Toxicity Cellular Damage & Toxicity Adducts->Toxicity

Caption: Metabolic activation of Pyrrolizidine Alkaloids.

Experimental Protocol

This section details the complete workflow, from sample preparation to data acquisition and analysis.

Sample Preparation: Extraction of DNA Adducts

This protocol is adapted for the extraction of DNA adducts from liver tissue or cultured cells following exposure to PAs.

  • Homogenization: Homogenize tissue (1g) or cell pellets in a suitable lysis buffer.

  • DNA Isolation: Isolate genomic DNA using standard phenol-chloroform extraction or a commercial DNA isolation kit to ensure high purity.

  • Enzymatic Hydrolysis:

    • Redissolve purified DNA (approx. 2 mg/mL) in sterile water.[4]

    • Hydrolyze the DNA to individual deoxynucleosides using a cocktail of enzymes such as micrococcal nuclease, spleen phosphodiesterase, and nuclease P1.[4] This step is critical to release the adducted nucleosides.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MCX (Mixed-Mode Cation Exchange) cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with 3 mL of 0.4% formic acid, followed by 3 mL of methanol to remove unbound contaminants.[5]

    • Elute the adducts and nucleosides with 6 mL of a 1.25% ammonia solution in methanol.[5]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[5]

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., water with 0.1% formic acid) for LC-TOF-MS analysis.[6]

LC-TOF-MS Analysis

The following parameters provide a starting point for method development. Optimization may be required based on the specific adducts of interest and the sample matrix.

ParameterRecommended Conditions
LC System UPLC/UHPLC System
Column C18 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase A Water with 0.1% or 0.2% Formic Acid[2][6]
Mobile Phase B Acetonitrile or Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[2][6]
Gradient Elution A multi-step gradient is recommended for optimal separation. Example: Start at 3-5% B, ramp to 80-90% B over 30-40 minutes, hold, then re-equilibrate.[4][7]
Flow Rate 0.3 - 0.6 mL/min[2][4]
Column Temperature 30 - 50 °C[2][5]
Injection Volume 2 - 5 µL[2][6]
MS System Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2]
Capillary Voltage 2.0 - 5.0 kV[1][2]
Nebulizer Pressure 35 psi[2]
Drying Gas Flow 11.0 L/min[2]
Drying Gas Temp. 300 °C[2]
Acquisition Mode Full Scan MS and Auto MS/MS (Data-Dependent Acquisition)
Mass Range 100 - 1000 m/z

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing arrow arrow Sample Biological Sample (e.g., Liver Tissue) DNA_Isolation DNA Isolation Sample->DNA_Isolation Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Hydrolysis SPE SPE Cleanup (Cation Exchange) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (Reversed-Phase) Evap->LC MS TOF-MS Detection (High-Resolution Full Scan) LC->MS MSMS MS/MS Fragmentation (for Structural Confirmation) MS->MSMS Processing Data Processing Software MSMS->Processing ID Adduct Identification (Accurate Mass & Fragmentation) Processing->ID

Caption: LC-TOF-MS workflow for adduct identification.

Results and Data Analysis

The primary goal of data analysis is to identify potential DHP-derived adducts based on their accurate mass. For example, the addition of a retronecine-derived DHP moiety (C₈H₁₁NO) to deoxyguanosine (dG) would result in a specific mass shift.

  • Feature Detection: Process the raw LC-TOF-MS data using vendor-specific software to detect all ion features (peaks) and determine their accurate mass, retention time, and intensity.

  • Putative Adduct Identification: Search the detected features against a theoretical database of potential this compound adducts. The high mass accuracy of TOF-MS (typically <5 ppm) is critical for reducing false positives.

  • Isotopic Pattern Matching: Confirm the elemental composition of candidate ions by comparing their experimental isotopic pattern with the theoretical pattern.

  • MS/MS Fragmentation Analysis: The fragmentation pattern obtained from MS/MS spectra provides structural confirmation. Key fragments may include the loss of the deoxyribose sugar, the neutral loss of the necine base, or characteristic fragments of the adducted nucleobase. For instance, DHP-dG adducts are known to produce specific, well-characterized fragment ions.[4]

Quantitative Performance

While this note focuses on identification, the LC-TOF-MS method can be validated for quantitative analysis. The table below shows typical performance characteristics for the analysis of parent pyrrolizidine alkaloids, which indicates the high sensitivity that can be expected for their adducts.

Analyte GroupMatrixLOD (µg/kg)LOQ (µg/kg)
24 PAsHoney0.015 - 0.300.05 - 1.00
24 PAsTea0.03 - 0.750.1 - 2.5
24 PAsMilk0.014 - 0.6820.045 - 2.273
35 EU Regulated PAsGreen TeaN/A0.6 - 1.2

Data synthesized from multiple sources for parent PAs, demonstrating typical method sensitivity.[7]

Conclusion

The described LC-TOF-MS method provides a powerful and reliable approach for the identification of this compound adducts in biological matrices. The combination of chromatographic separation with high-resolution accurate mass spectrometry and MS/MS fragmentation analysis allows for the confident identification of these critical biomarkers of pyrrolizidine alkaloid exposure. This protocol serves as a foundational workflow for researchers in toxicology, drug metabolism, and food safety to investigate the mechanisms of PA toxicity and assess potential health risks.

References

Solid-Phase Extraction of Retronecic Acid Lactone from Complex Matrices: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Retronecic acid lactone is a key chemical structure related to a class of toxic pyrrolizidine alkaloids (PAs). PAs are produced by numerous plant species and can contaminate food sources such as honey, tea, dairy products, and herbal supplements, posing a significant health risk to humans and animals due to their hepatotoxic, mutagenic, and carcinogenic properties.[1][2] The detection and quantification of PAs and their metabolites, such as this compound, in complex biological and food matrices are therefore of critical importance for food safety and toxicological studies.

Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the solid-phase extraction of this compound from various complex matrices, enabling cleaner extracts for subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

Chemical Properties of this compound

Solid-Phase Extraction Protocol

This protocol is a general guideline and may require optimization for specific matrices and analytical requirements. It is based on established methods for the extraction of pyrrolizidine alkaloids.

Recommended SPE Sorbent

A mixed-mode cation exchange sorbent is often effective for the extraction of PAs due to their basic nitrogen atom. Alternatively, a reversed-phase sorbent like C18 can be used, often requiring pH adjustment of the sample to ensure the analyte is retained.

Experimental Workflow Diagram

SPE_Workflow cluster_Pretreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Sample Complex Matrix (e.g., Plasma, Honey) Pretreat Dilution & pH Adjustment Sample->Pretreat Condition 1. Condition Sorbent Equilibrate 2. Equilibrate Sorbent Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

Detailed Protocol

1. Sample Pre-treatment:

  • For Plasma/Serum: Dilute 1 mL of plasma or serum with 4 mL of an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Centrifuge to precipitate proteins.

  • For Honey: Dissolve 5 g of honey in 20 mL of an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

  • For Plant Material: Homogenize 1 g of the sample with an extraction solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant.

2. SPE Cartridge Conditioning:

  • Pass 5 mL of methanol through the SPE cartridge.

  • Follow with 5 mL of deionized water.

3. SPE Cartridge Equilibration:

  • Pass 5 mL of the same buffer used for sample dilution through the cartridge.

4. Sample Loading:

  • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

5. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Follow with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.

6. Elution:

  • Elute the this compound with 5 mL of a suitable elution solvent. A common elution solvent for PAs from mixed-mode cation exchange columns is 5% ammonium hydroxide in methanol. For reversed-phase columns, a higher concentration of a non-polar solvent like acetonitrile or methanol may be used.

7. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of pyrrolizidine alkaloids in various matrices using SPE followed by LC-MS/MS. While specific data for this compound is limited, these values provide a reasonable expectation for a validated method.

Analyte ClassMatrixRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Pyrrolizidine AlkaloidsHoney64.5 - 103.40.015 - 0.75 µg/kg0.05 - 2.5 µg/kg[5]
Pyrrolizidine AlkaloidsMilk65.2 - 112.20.015 - 0.75 µg/kg0.05 - 2.5 µg/kg[5]
Pyrrolizidine AlkaloidsTea67.6 - 107.60.015 - 0.75 µg/kg0.05 - 2.5 µg/kg[5]
Retronecine EstersPlant MaterialNot Specified0.26 nmol/mL0.79 nmol/mL[2]

Logical Relationships in SPE Method Development

SPE_Logic cluster_Analyte Analyte Properties cluster_Matrix Matrix Characteristics cluster_Method SPE Method Parameters Polarity Polarity Sorbent Sorbent Selection Polarity->Sorbent pKa pKa pKa->Sorbent Solubility Solubility Conditioning Conditioning Solvent Solubility->Conditioning Washing Wash Solvent Solubility->Washing Elution Elution Solvent Solubility->Elution Matrix_Type Matrix Type (e.g., Plasma, Plant) Matrix_Type->Sorbent Matrix_Type->Washing Interferences Interfering Compounds Interferences->Washing

Caption: Key factors influencing SPE method development for this compound.

Conclusion

This application note provides a comprehensive framework for the solid-phase extraction of this compound from complex matrices. The detailed protocol, based on established methods for related pyrrolizidine alkaloids, offers a robust starting point for method development and validation. Successful implementation of this SPE procedure will lead to cleaner sample extracts, thereby improving the accuracy, sensitivity, and reliability of subsequent chromatographic analyses. Researchers, scientists, and drug development professionals can adapt this protocol to their specific needs for the monitoring and risk assessment of this important class of compounds.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled Retronecic Acid Lactone for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retronecic acid is a key component of many naturally occurring pyrrolizidine alkaloids (PAs). These compounds are of significant interest due to their potential toxicity and role in various biological processes. Understanding the metabolic fate of PAs is crucial for assessing their risk to human and animal health. The use of isotopically labeled compounds, such as Retronecic acid lactone, allows for the precise tracing of their metabolic pathways, biotransformation, and excretion.

These application notes provide a detailed protocol for the chemical synthesis of isotopically labeled this compound, designed for use in metabolic studies. The synthetic route is based on established chemical principles, adapted for the introduction of a stable isotope label (Carbon-13).

Metabolic Significance of Retronecic Acid

Retronecic acid is a necic acid, which forms the ester portion of many hepatotoxic pyrrolizidine alkaloids. The metabolism of these alkaloids is complex and can lead to the formation of reactive pyrrolic esters that are responsible for their toxicity. By using an isotopically labeled form of Retronecic acid, researchers can:

  • Trace the absorption, distribution, metabolism, and excretion (ADME) of the acid component of PAs.

  • Identify and quantify metabolites in various biological matrices (e.g., plasma, urine, feces, and tissue samples).

  • Elucidate the specific metabolic pathways involved in the detoxification or bioactivation of Retronecic acid.

  • Gain insights into the mechanisms of PA-induced toxicity.

The isotopically labeled this compound serves as a stable internal standard for quantitative analysis by mass spectrometry, ensuring accurate and reliable measurements in complex biological samples.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of isotopically labeled this compound.

G cluster_0 Synthesis of Labeled Precursor cluster_1 Synthesis of Retronecic Acid Precursor cluster_2 Final Product Synthesis and Purification start [¹³C]-Paraformaldehyde + Ethyl Acrylate hydroxymethylation Hydroxymethylation (DABCO catalyst) start->hydroxymethylation bromination Bromination (PBr₃) hydroxymethylation->bromination labeled_precursor [¹³C]-Ethyl 2-(bromomethyl)acrylate bromination->labeled_precursor coupling Zinc-Mediated Coupling labeled_precursor->coupling diester Di-[¹³C]-labeled Diester coupling->diester hydrolysis Alkaline Hydrolysis diester->hydrolysis retronecic_acid Di-[¹³C]-Retronecic Acid hydrolysis->retronecic_acid lactonization Lactonization retronecic_acid->lactonization final_product Di-[¹³C]-Retronecic Acid Lactone lactonization->final_product purification Purification (Chromatography) final_product->purification analysis Analysis (NMR, MS) purification->analysis

Caption: Synthetic workflow for isotopically labeled this compound.

Experimental Protocols

Materials and Reagents:

  • [¹³C]-Paraformaldehyde (99 atom % ¹³C)

  • Ethyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Phosphorus tribromide (PBr₃)

  • Zinc dust (activated)

  • Potassium hydroxide

  • Diethyl ether

  • Hexane

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

  • Standard laboratory glassware and equipment

Safety Precautions: This synthesis involves hazardous materials. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis of [¹³C]-Ethyl 2-(hydroxymethyl)acrylate

This protocol is adapted from the procedure for the synthesis of 2-hydroxymethyl acrylate compounds.

  • Preparation of [¹³C]-Formaldehyde Solution: In a flask equipped with a reflux condenser, combine [¹³C]-Paraformaldehyde (1.0 g, approximately 33.3 mmol of ¹³CH₂O units) and deionized water (10 mL). Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid). Heat the mixture to 90-100°C with stirring until the paraformaldehyde depolymerizes to form a clear solution of [¹³C]-formaldehyde. Cool the solution to room temperature before use.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethyl acrylate (3.0 g, 30 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.34 g, 3 mmol).

  • Addition of [¹³C]-Formaldehyde: Slowly add the prepared [¹³C]-formaldehyde solution to the ethyl acrylate/DABCO mixture over 30 minutes, maintaining the reaction temperature below 40°C with a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, add 20 mL of diethyl ether and 20 mL of brine. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure [¹³C]-ethyl 2-(hydroxymethyl)acrylate.

Parameter Value
Reactants [¹³C]-Paraformaldehyde, Ethyl Acrylate, DABCO
Solvent Water, Diethyl Ether
Reaction Time 24 hours
Temperature < 40°C
Typical Yield 60-70%

Protocol 2: Synthesis of [¹³C]-Ethyl 2-(bromomethyl)acrylate

This protocol is adapted from established methods for the bromination of allylic alcohols.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve [¹³C]-ethyl 2-(hydroxymethyl)acrylate (1.31 g, 10 mmol) in anhydrous diethyl ether (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃) (0.9 g, 3.3 mmol) to the cooled solution over 15 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, [¹³C]-ethyl 2-(bromomethyl)acrylate, can be used in the next step without further purification.

Parameter Value
Reactants [¹³C]-Ethyl 2-(hydroxymethyl)acrylate, PBr₃
Solvent Anhydrous Diethyl Ether
Reaction Time 3 hours
Temperature 0°C to Room Temperature
Typical Yield >90% (crude)

Protocol 3: Synthesis of Di-[¹³C]-Retronecic Acid Precursor (Zinc-Mediated Coupling)

This protocol is based on the total synthesis of (±)-retronecic acid by Drewes et al.

  • Activation of Zinc: In a dry flask under an inert atmosphere, add zinc dust (1.3 g, 20 mmol) and a small crystal of iodine. Gently heat the flask until the iodine sublimes and the zinc turns grayish. Cool to room temperature.

  • Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) (20 mL).

  • Addition of Labeled Precursor: Add a solution of [¹³C]-ethyl 2-(bromomethyl)acrylate (1.94 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction: After the initial reaction subsides, stir the mixture at room temperature for 2 hours.

  • Work-up: Quench the reaction by adding saturated ammonium chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is the di-[¹³C]-labeled diester precursor of retronecic acid. This can be purified by column chromatography on silica gel.

Parameter Value
Reactants [¹³C]-Ethyl 2-(bromomethyl)acrylate, Activated Zinc
Solvent Anhydrous THF
Reaction Time 2 hours
Temperature Room Temperature to gentle reflux
Typical Yield 40-50%

Protocol 4: Synthesis and Lactonization of Di-[¹³C]-Retronecic Acid

  • Hydrolysis: Dissolve the di-[¹³C]-labeled diester precursor (from Protocol 3) in a solution of potassium hydroxide (10% in ethanol/water). Reflux the mixture for 4 hours.

  • Acidification and Extraction: Cool the reaction mixture and acidify to pH 2 with dilute hydrochloric acid. Extract the aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Lactonization: Remove the solvent under reduced pressure to yield the crude di-[¹³C]-retronecic acid. The lactonization can be achieved by heating the crude acid under vacuum or by treating it with a dehydrating agent (e.g., acetic anhydride).

  • Purification: The final product, di-[¹³C]-retronecic acid lactone, can be purified by recrystallization or column chromatography.

Parameter Value
Reactants Di-[¹³C]-labeled Diester, Potassium Hydroxide
Solvent Ethanol/Water, Ethyl Acetate
Reaction Time 4 hours (hydrolysis)
Temperature Reflux
Typical Yield 70-80% (from diester)

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

Step Product Starting Material Key Reagents Typical Yield (%) Isotopic Purity (%)
1[¹³C]-Ethyl 2-(hydroxymethyl)acrylate[¹³C]-Paraformaldehyde, Ethyl AcrylateDABCO60-70>99
2[¹³C]-Ethyl 2-(bromomethyl)acrylate[¹³C]-Ethyl 2-(hydroxymethyl)acrylatePBr₃>90 (crude)>99
3Di-[¹³C]-labeled Diester Precursor[¹³C]-Ethyl 2-(bromomethyl)acrylateActivated Zinc40-50>98 (di-labeled)
4Di-[¹³C]-Retronecic Acid LactoneDi-[¹³C]-labeled Diester PrecursorKOH, Heat70-80>98 (di-labeled)

Characterization

The final product and intermediates should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the isotopic label.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment of the labeled compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in utilizing the synthesized labeled compound for metabolic studies.

G cluster_0 In Vivo / In Vitro Administration cluster_1 Metabolic Processing cluster_2 Sample Analysis cluster_3 Data Interpretation labeled_compound [¹³C]-Retronecic Acid Lactone administration Administration to Biological System (e.g., animal model, cell culture) labeled_compound->administration metabolism Metabolism (Phase I and Phase II reactions) administration->metabolism sample_collection Collection of Biological Samples (Urine, Plasma, etc.) metabolism->sample_collection extraction Extraction of Metabolites sample_collection->extraction analysis LC-MS/MS Analysis extraction->analysis metabolite_id Metabolite Identification analysis->metabolite_id quantification Quantification of Metabolites analysis->quantification pathway_elucidation Metabolic Pathway Elucidation metabolite_id->pathway_elucidation

Caption: Workflow for metabolic studies using labeled this compound.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Retronecic Acid Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Retronecic acid lactone, a key intermediate in the production of various pyrrolizidine alkaloids.

Troubleshooting Guide

Low yield in the synthesis of this compound can arise from various factors, from the quality of starting materials to the specifics of the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Poor quality of starting material (+)-retronecine: Impurities can interfere with the reaction.Ensure the use of high-purity (+)-retronecine. Purity can be assessed by techniques such as NMR and mass spectrometry. If necessary, purify the starting material using column chromatography.
Inefficient Lactonization: The intramolecular cyclization to form the lactone may not be proceeding efficiently.Optimize the reaction conditions for lactonization. This includes the choice of acid catalyst, solvent, and reaction temperature. Acid-catalyzed cyclization is a common method.[1] Consider using reagents that facilitate intramolecular esterification, such as carbodiimides or other coupling agents.
Incorrect Reaction Conditions: Temperature, reaction time, or atmosphere may not be optimal.Systematically vary the reaction temperature and time to find the optimal conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) if any of the reagents or intermediates are sensitive to air or moisture.
Presence of Significant Side Products Intermolecular reactions: Instead of intramolecular cyclization, the retronecic acid molecules may be reacting with each other to form polymers or other side products.Use high-dilution conditions to favor intramolecular reactions over intermolecular ones. This can be achieved by slowly adding the substrate to the reaction mixture.
Decomposition of Starting Material or Product: Retronecic acid or its lactone may be unstable under the reaction conditions.Investigate the stability of your compounds at the reaction temperature. Consider using milder reaction conditions or protecting sensitive functional groups that may be prone to degradation.
Difficulty in Product Purification Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired lactone, making separation by chromatography challenging.Employ alternative purification techniques. For pyrrolizidine alkaloids and their derivatives, methods such as solid-phase extraction (SPE) with cation-exchange cartridges (e.g., MCX, PCX, WCX) can be effective for purification.[2] Hydrodistillation has also been shown to effectively remove pyrrolizidine alkaloids from certain mixtures.[3]
Product is an Oil or Difficult to Crystallize: This can make isolation and handling challenging.If direct crystallization is difficult, consider converting the lactone to a crystalline derivative for purification and then reverting it back to the lactone. Alternatively, meticulous column chromatography with a carefully selected solvent system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A1: A common strategy involves the synthesis of the necine base, (+)-retronecine, followed by its conversion to retronecic acid and subsequent lactonization. One reported route to a precursor for (+)-retronecine involves the treatment of a diester intermediate with acid to produce a γ-lactone.[1] This lactone is then further processed to yield (+)-retronecine. The retronecic acid can then be formed and cyclized to the desired lactone.

Q2: What are the critical parameters for the lactonization step?

A2: The lactonization of a hydroxy acid, such as retronecic acid, is an intramolecular esterification. Key parameters include:

  • Catalyst: An acid catalyst is typically required to protonate the carboxylic acid group, making it more electrophilic.

  • Solvent: A non-polar, aprotic solvent is often used to facilitate the reaction and minimize side reactions.

  • Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to degradation.

  • Concentration: As mentioned in the troubleshooting guide, high-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow you to track the consumption of the starting material and the formation of the product and any major side products.

Q4: What are some common side reactions to be aware of?

A4: Besides intermolecular polymerization, other potential side reactions include:

  • Dehydration: Elimination of water from the starting material or product, especially under harsh acidic conditions.

  • Rearrangements: Acid-catalyzed rearrangements of the carbon skeleton can occur.

  • Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of sensitive functional groups may occur.

Q5: What purification methods are most effective for this compound?

A5: Purification of pyrrolizidine alkaloid derivatives often involves chromatographic techniques. Normal-phase column chromatography on silica gel is a common first step. For more challenging separations, solid-phase extraction (SPE) using cation-exchange cartridges can be highly effective for purifying basic compounds like pyrrolizidine alkaloids from neutral or acidic impurities.[2] High-performance liquid chromatography (HPLC) can be used for final purification to achieve high purity.

Experimental Protocols

General Protocol for Acid-Catalyzed Lactonization:

  • Dissolution: Dissolve the hydroxy acid (retronecic acid) in a suitable dry, aprotic solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The concentration should be kept low (e.g., 0.01-0.05 M) to favor intramolecular cyclization.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

To aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

Synthesis_Pathway Retronecine (+)-Retronecine Retronecic_Acid Retronecic Acid Retronecine->Retronecic_Acid Oxidation Lactone This compound Retronecic_Acid->Lactone Intramolecular Esterification (Lactonization)

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Yes Purify_SM->Optimize_Conditions High_Dilution Implement High Dilution Conditions Optimize_Conditions->High_Dilution Side Products Present Analyze_Side_Products Analyze Side Products (TLC/LC-MS) Optimize_Conditions->Analyze_Side_Products Low Conversion High_Dilution->Analyze_Side_Products Change_Purification Modify Purification Strategy Analyze_Side_Products->Change_Purification Impure Product Success Improved Yield Analyze_Side_Products->Success Pure Product, Yield Improved Change_Purification->Success

References

Preventing degradation of Retronecic acid lactone during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Retronecic acid lactone during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity and presence as contaminants in various natural products. Its structure contains a lactone, which is a cyclic ester. This ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which opens the ring and alters the molecule's chemical properties.[1][2][3]

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Hydrolysis: The lactone ring can be opened by reaction with water, a process catalyzed by acids or bases, to form the corresponding hydroxy acid.[2][4] This is often the most significant cause of degradation during sample preparation.

  • Oxidation: The retronecine moiety can be susceptible to oxidation, particularly at the nitrogen atom, leading to the formation of N-oxides. Other oxidative processes can also occur, further altering the molecule.[5][6]

Q3: What general precautions should I take during sample preparation?

To minimize degradation, it is crucial to control the chemical environment. Key precautions include:

  • pH Control: Maintain a neutral or slightly acidic pH (around 6.0-7.0) throughout the extraction and preparation process. Avoid strong acids and bases.

  • Temperature Control: Perform all steps at low temperatures (e.g., on ice or at 4°C) to slow down the rate of hydrolysis and other chemical reactions.[7]

  • Avoid Strong Oxidizing Agents: Keep samples protected from strong oxidants and minimize exposure to air and light, which can promote oxidative degradation.

  • Use High-Purity Solvents: Use fresh, high-purity, and, where appropriate, degassed solvents to prevent contamination with acids, bases, or dissolved oxygen.

Troubleshooting Guide

Q4: I am observing low recovery of this compound in my samples. What could be the cause?

Low recovery is often a sign of degradation. Consider the following possibilities:

  • pH-Induced Hydrolysis: Your extraction or dilution buffers may be too acidic or too basic. Verify the pH of all solutions. Even seemingly neutral salts can alter the pH.

  • Thermal Degradation: Are you exposing the sample to high temperatures during steps like solvent evaporation? Use a gentle stream of nitrogen at room temperature or reduced pressure (lyophilization) for solvent removal.

  • Adsorption to Surfaces: The analyte may be adsorbing to glassware or plasticware. Silanizing glassware or using polypropylene tubes can mitigate this issue.

Q5: My chromatogram shows an unexpected peak that appears over time. What is it?

This is likely a degradation product. The most common degradant is the hydrolyzed form (the corresponding hydroxy acid). To confirm this:

  • Stress Studies: Intentionally subject a standard solution of this compound to acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) and analyze the resulting mixture.[8][9]

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peak. The hydrolyzed product will have a mass that is 18.01 Da (the mass of H₂O) greater than the parent lactone.[10]

Q6: Can I use solid-phase extraction (SPE) for sample cleanup? What should I be cautious about?

Yes, SPE is a common and effective technique for cleaning up and concentrating this compound from complex matrices.[11] However, care must be taken:

  • Sorbent Choice: Use a sorbent that is appropriate for the polarity of the lactone. Reversed-phase sorbents like C18 are commonly used.

  • Elution Solvents: Ensure that the pH of your loading, washing, and elution solvents is controlled to prevent on-cartridge degradation. Acidic modifiers like formic acid are often used in small amounts (e.g., 0.1%) to improve peak shape in chromatography, but their effect on stability during the extraction process should be evaluated.

Key Degradation Pathways and Experimental Workflows

The primary degradation pathway for this compound is hydrolysis of the ester bond. The following diagram illustrates this process under both acidic and basic conditions.

cluster_main Degradation of this compound Retronecic_Lactone This compound (Stable Form) Hydrolyzed_Product Hydrolyzed Retronecic Acid (Degradation Product) Retronecic_Lactone->Hydrolyzed_Product Hydrolysis (+ H₂O) Acid_Catalyst H⁺ (Acidic Conditions) Acid_Catalyst->Retronecic_Lactone Catalyzes Ring Opening Base_Catalyst OH⁻ (Basic Conditions) Base_Catalyst->Retronecic_Lactone Catalyzes Ring Opening Start Start: Plasma Sample Protein_Precipitation 1. Protein Precipitation (Cold Acetonitrile) Start->Protein_Precipitation Centrifugation 2. Centrifugation (4°C, 10 min) Protein_Precipitation->Centrifugation Supernatant_Collection 3. Collect Supernatant Centrifugation->Supernatant_Collection Evaporation 4. Solvent Evaporation (Nitrogen Stream, Room Temp) Supernatant_Collection->Evaporation Reconstitution 5. Reconstitution (Mobile Phase, pH 6.5) Evaporation->Reconstitution Analysis 6. LC-MS/MS Analysis Reconstitution->Analysis End End: Quantification Analysis->End Start Start: Poor Analytical Result Problem What is the issue? Start->Problem LowRecovery Low Analyte Recovery Problem->LowRecovery Low Signal ExtraPeaks Extra/Unexpected Peaks Problem->ExtraPeaks Poor Peak Shape/ Extra Peaks CheckpH Check pH of all reagents. Is it outside 6-7.5? LowRecovery->CheckpH RunStress Run forced degradation study to identify degradants. ExtraPeaks->RunStress AdjustpH Adjust pH to neutral. Use mild buffers. CheckpH->AdjustpH Yes CheckTemp Check for high temp steps (e.g., evaporation). CheckpH->CheckTemp No UseLowTemp Use low temp evaporation (N₂ stream, RT). CheckTemp->UseLowTemp Yes CheckPurity Check solvent/reagent purity. Use fresh solutions. CheckTemp->CheckPurity No ComparePeaks Do extra peaks match hydrolysis/oxidation products? RunStress->ComparePeaks ImplementControls Implement pH and Temp controls. ComparePeaks->ImplementControls Yes ComparePeaks->CheckPurity No

References

Technical Support Center: Retronecic Acid Lactone HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Retronecic acid lactone. The following questions and answers are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound?

A1: The most frequent causes of poor peak shape for this compound, a pyrrolizidine alkaloid, are related to secondary interactions with the stationary phase and improper mobile phase conditions. As a basic compound, it is prone to interacting with residual silanol groups on silica-based columns, leading to peak tailing. Additionally, the stability of the lactone ring is pH-dependent; alkaline conditions can cause hydrolysis to the corresponding hydroxy acid, resulting in peak distortion or the appearance of multiple peaks.

Q2: Why is the mobile phase pH critical for the analysis of this compound?

A2: The mobile phase pH is critical for several reasons. Firstly, this compound is a necine base, and controlling the pH ensures it is in a consistent, single ionic state (protonated). An acidic mobile phase, typically around pH 3, is recommended to suppress the ionization of residual silanol groups on the column, thereby minimizing peak tailing. Secondly, the lactone ring of Retronecic acid is susceptible to hydrolysis under alkaline conditions. Maintaining an acidic pH is crucial for the stability of the analyte and to prevent the formation of the corresponding hydroxy acid, which would compromise the accuracy of the analysis.[1][2]

Q3: What type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 or RP8 column is commonly used and is a good starting point for the analysis of this compound and other pyrrolizidine alkaloids.[1] To minimize peak tailing associated with basic compounds, it is advisable to use a modern, high-purity silica column with low silanol activity or an end-capped column.

Troubleshooting Guides

Issue 1: Peak Tailing

My chromatogram for this compound shows significant peak tailing. What are the possible causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often characterized by an asymmetric peak with a drawn-out trailing edge.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The basic nitrogen in this compound can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.

    • Solution:

      • Lower Mobile Phase pH: Adjust the mobile phase to a pH of approximately 3 using an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). This will protonate the this compound and suppress the ionization of the silanol groups.

      • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Employ an End-Capped Column: Use a C18 column that has been end-capped to reduce the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent.

      • Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.

      • Replace the Column: If the problem persists, the column may need to be replaced.

  • Excessive System Dead Volume: Large dead volumes in the HPLC system can contribute to peak broadening and tailing.

    • Solution: Ensure all fittings and tubing are properly connected and use tubing with the smallest appropriate internal diameter.

Issue 2: Peak Fronting

I am observing peak fronting for this compound. What could be the cause?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.

Potential Causes and Solutions:

  • Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample and reinject.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause peak fronting.

    • Solution: This is often irreversible. Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.

Issue 3: Peak Broadening

The peak for this compound is broader than expected. How can I improve the peak width?

Broad peaks can compromise resolution and reduce sensitivity.

Potential Causes and Solutions:

  • Sub-optimal Flow Rate: The flow rate may be too high or too low, leading to increased band broadening.

    • Solution: Optimize the flow rate for your column dimensions. Consult the column manufacturer's guidelines for the optimal flow rate range.

  • Large Injection Volume: Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause band broadening.

    • Solution: Reduce the injection volume.

  • Column Contamination or Age: A contaminated or old column can lead to a general loss of efficiency and broader peaks.

    • Solution:

      • Flush the column with a strong solvent.

      • If flushing does not resolve the issue, replace the column.

  • Temperature Effects: Inconsistent column temperature can affect retention times and peak shape.

    • Solution: Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C), which can improve peak shape by reducing mobile phase viscosity and improving mass transfer.

Quantitative Data Summary

The following tables provide a summary of typical starting conditions for the HPLC analysis of this compound and related pyrrolizidine alkaloids, as well as troubleshooting adjustments.

Table 1: Recommended HPLC Starting Conditions for this compound

ParameterRecommended Value
Column C18 or RP8, 2.1-4.6 mm I.D., 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Formate (pH ~3)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of Mobile Phase B and increase gradually
Flow Rate 0.2 - 1.0 mL/min (dependent on column I.D.)
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Sample Solvent Initial mobile phase composition

Table 2: Troubleshooting Guide for Poor Peak Shape

IssueParameter to AdjustRecommended Change
Peak Tailing Mobile Phase pHDecrease to ~3 with an acidic modifier
Injection ConcentrationDecrease sample concentration
ColumnUse an end-capped, high-purity silica column
Peak Fronting Injection ConcentrationDecrease sample concentration
Sample SolventMatch to the initial mobile phase
Peak Broadening Flow RateOptimize based on column dimensions
Injection VolumeDecrease injection volume
Column TemperatureIncrease and maintain a stable temperature

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Optimal Peak Shape

  • Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

  • Materials:

    • HPLC system with UV or MS detector

    • C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound standard

    • Mobile Phase A: Water (HPLC grade)

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Formic acid (or other suitable acid)

  • Procedure:

    • Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) by adding small, precise amounts of formic acid.

    • Prepare a standard solution of this compound in the mobile phase with the lowest organic content to be used in the gradient.

    • Equilibrate the column with the initial mobile phase conditions for at least 15-20 column volumes.

    • Inject the standard and run the HPLC method with each of the prepared mobile phases.

    • Evaluate the chromatograms for peak shape (asymmetry factor), retention time, and resolution.

    • Select the pH that provides the most symmetrical peak with adequate retention.

Visual Troubleshooting Guides

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH ~3? start->check_pH adjust_pH Adjust pH to ~3 with Formic Acid check_pH->adjust_pH No check_overload Is Sample Overloaded? check_pH->check_overload Yes adjust_pH->check_overload dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Column Issue Suspected check_overload->check_column No dilute_sample->check_column flush_column Flush Column check_column->flush_column Yes good_peak Symmetrical Peak check_column->good_peak No replace_column Replace Column flush_column->replace_column No Improvement flush_column->good_peak Improvement replace_column->good_peak

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Peak_Fronting_Troubleshooting start Peak Fronting Observed check_concentration Is Sample Too Concentrated? start->check_concentration dilute Dilute Sample check_concentration->dilute Yes check_solvent Is Injection Solvent Stronger Than Mobile Phase? check_concentration->check_solvent No dilute->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column_void Suspect Column Void? check_solvent->check_column_void No change_solvent->check_column_void replace_col Replace Column check_column_void->replace_col Yes good_peak Symmetrical Peak check_column_void->good_peak No replace_col->good_peak

Caption: Troubleshooting workflow for addressing peak fronting of this compound.

References

Technical Support Center: Strategies to Improve the Solubility of Retronecic Acid Lactone for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with Retronecic acid lactone in experimental settings. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plants.[1][2] Like many PAs, it is a weakly basic compound and its free base form is often poorly soluble in aqueous solutions, which are the basis for most bioassays.[3] Poor solubility can lead to inaccurate and unreliable results in bioassays, including underestimated potency and variable data.[4]

Q2: What are the initial recommended solvents for dissolving this compound?

Based on the general properties of pyrrolizidine alkaloids, polar organic solvents are recommended for initial solubilization.[2][5] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for bioassays as it can dissolve both polar and nonpolar compounds.[1][5] Other polar organic solvents such as ethanol and methanol can also be effective.[3]

Q3: How can I prepare a stock solution of this compound using an organic solvent?

To prepare a stock solution, dissolve the this compound in a minimal amount of a suitable organic solvent, such as DMSO.[3][5] It is advisable to start with a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous bioassay medium. Store stock solutions at -20°C or -80°C to maintain stability.[6]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based bioassay?

The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid cytotoxicity.[6][7] However, the tolerance can vary between cell lines. It is crucial to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration of the solvent.

Q5: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. As a pyrrolizidine alkaloid, this compound is a weak base. Lowering the pH of an aqueous solution with a mild acid will protonate the alkaloid, forming a more soluble salt.[8][9] However, it is important to consider the pH stability of the lactone ring, which can be susceptible to hydrolysis under certain pH conditions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The compound is crashing out of solution due to its low aqueous solubility.- Increase the proportion of co-solvent in the final solution (if the assay allows).- Use a stepwise dilution method, adding the stock solution to the aqueous buffer slowly while vortexing.- Warm the solution gently (e.g., in a 37°C water bath) and sonicate to aid dissolution.[10]
Inconsistent results between experiments. - Incomplete dissolution of the compound.- Degradation of the compound in solution.- Visually inspect your stock and working solutions for any precipitate before each use.- Prepare fresh working solutions for each experiment from a frozen stock.- Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.[6]
Low or no biological activity observed. The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Attempt to increase the solubility using the methods outlined in this guide (co-solvents, pH adjustment).- Consider using a surfactant or other solubilizing agent, ensuring it does not interfere with the assay.[11]
Cloudiness in the final assay medium. The compound has precipitated at the final concentration.- Lower the final concentration of this compound in the assay.- Increase the percentage of co-solvent if possible, without exceeding the toxicity limit for your cells.- Filter the final working solution through a 0.22 µm filter to remove any undissolved particles, though this may reduce the effective concentration.

Quantitative Data Summary

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mg/mL or mM)Observations (e.g., clear, cloudy, precipitate)
Water25
PBS (pH 7.4)25
0.1 M HCl25
DMSO25
Ethanol25
10% DMSO in PBS25
1% DMSO in PBS25
Add other tested conditions

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution by pH Adjustment

  • Prepare a dilute acidic solution (e.g., 0.05 M HCl).

  • Add the desired amount of this compound to the acidic solution.

  • Stir or vortex the mixture until the compound is fully dissolved.

  • If required for the bioassay, adjust the pH of the final solution using a suitable buffer system. Be cautious as increasing the pH may cause the compound to precipitate.

  • Sterile-filter the final solution using a 0.22 µm filter before use in cell culture.

Visualizations

Solubility_Workflow Workflow for Solubilizing this compound start Start with this compound Powder stock_sol Prepare 10-50 mM Stock Solution in 100% DMSO start->stock_sol dilute Dilute Stock Solution into Aqueous Bioassay Medium stock_sol->dilute observe Observe for Precipitation dilute->observe success Proceed with Bioassay (Final DMSO < 0.5%) observe->success No Precipitation troubleshoot Troubleshoot Solubility Issues observe->troubleshoot Precipitation Occurs Troubleshooting_Decision_Tree Decision Tree for Solubility Troubleshooting start Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration at maximum tolerable limit for cells? start->check_dmso increase_dmso Increase final DMSO concentration (if possible) check_dmso->increase_dmso No lower_conc Lower the final compound concentration check_dmso->lower_conc Yes increase_dmso->start try_cosolvent Try alternative co-solvents (e.g., Ethanol) or solubilizing agents (e.g., Tween 80) lower_conc->try_cosolvent ph_adjust Consider pH adjustment (acidification) try_cosolvent->ph_adjust end_point Re-evaluate experiment or compound suitability ph_adjust->end_point

References

Interpretation of fragmentation patterns of Retronecic acid lactone in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retronecic acid lactone and interpreting its mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic fragment ions for this compound in positive ion mass spectrometry?

A1: Based on the fragmentation patterns of related pyrrolizidine alkaloids (PAs), this compound, which contains an unsaturated retronecine core, is expected to exhibit characteristic fragment ions at m/z 120 and m/z 138.[1] These ions are indicative of the retronecine base structure. Additionally, fragmentation of the lactone ring may result in neutral losses of carbon monoxide (CO) and water (H₂O).

Q2: We are observing ions at m/z 122 and m/z 140 in our spectrum. What could be the cause?

A2: The presence of fragment ions at m/z 122 and m/z 140 are characteristic of saturated pyrrolizidine alkaloid lactones.[1] This suggests that your sample may contain a saturated analog of this compound, or that reduction has occurred at the C1-C2 double bond of the retronecine core during your sample preparation or ionization process.

Q3: Our mass spectrum shows a significant loss of 44 Da. What does this correspond to?

A3: A neutral loss of 44 Da typically corresponds to the loss of a molecule of carbon dioxide (CO₂), which is a common fragmentation pathway for cyclic esters (lactones). This occurs through the cleavage of the ester bond and subsequent rearrangement.

Q4: What is the significance of the ion at m/z 94?

A4: The ion at m/z 94 is another common fragment observed in the mass spectra of retronecine-type alkaloids. It is often a result of further fragmentation of the pyrrolizidine ring system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No molecular ion ([M+H]⁺) peak observed. - In-source fragmentation is too high.- The compound is unstable under the chosen ionization conditions.- Reduce the cone voltage or fragmentor voltage in the ion source.- Try a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI) with optimized parameters.
Poor signal intensity. - Low sample concentration.- Matrix effects from the sample.- Inefficient ionization.- Increase the sample concentration.- Optimize the sample preparation to remove interfering matrix components (e.g., using Solid Phase Extraction).- Adjust the mobile phase composition (e.g., addition of a small amount of formic acid for ESI) to improve protonation.
Presence of unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺). - Contamination of glassware or solvents with sodium or potassium salts.- Use high-purity solvents and thoroughly clean all glassware.- The presence of these adducts can also be used to confirm the molecular weight.
Inconsistent fragmentation patterns between runs. - Fluctuations in collision energy in the mass spectrometer.- Changes in the mobile phase composition or gradient.- Ensure the stability of the collision energy setting in your MS/MS experiments.- Verify the consistency of your chromatographic method.

Interpretation of Key Fragment Ions

The following table summarizes the expected key fragment ions for this compound and their proposed structures.

m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/Origin
[M+H]⁺ Protonated molecular ion of this compound.
138 Characteristic fragment of the retronecine core, corresponding to the protonated retronecine base after loss of the lactone side chain.[1]
120 A further fragment of the retronecine core, likely resulting from the loss of water (H₂O) from the m/z 138 ion.[1]
94 A common fragment resulting from the cleavage of the pyrrolizidine ring system.
[M+H - H₂O]⁺ Loss of a water molecule from the protonated molecular ion.
[M+H - CO]⁺ Loss of carbon monoxide from the lactone ring of the protonated molecular ion.
[M+H - CO₂]⁺ Loss of carbon dioxide, a characteristic fragmentation of the lactone moiety.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis
  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Filtration: Filter the extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilution: Dilute the filtered extract with the initial mobile phase to a concentration suitable for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters
  • Column: A C18 reversed-phase column is typically used for the separation of pyrrolizidine alkaloids.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is recommended.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used for the analysis of pyrrolizidine alkaloids.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion of this compound as the precursor ion and acquiring the product ion spectrum.

The optimal parameters, including capillary temperature, source voltage, and collision energy, should be determined empirically for the specific instrument being used.[1]

Fragmentation Pathway of this compound

Fragmentation_Pathway M [M+H]⁺ This compound loss_lactone - Lactone side chain M->loss_lactone frag138 m/z 138 [C₈H₁₂NO]⁺ loss_h2o - H₂O frag138->loss_h2o frag120 m/z 120 [C₈H₁₀N]⁺ loss_c2h2o - C₂H₂O frag120->loss_c2h2o frag94 m/z 94 [C₆H₈N]⁺ loss_lactone->frag138 loss_h2o->frag120 loss_c2h2o->frag94

Caption: Proposed fragmentation pathway of protonated this compound.

References

Enhancing the Stability of Retronecic Acid Lactone Stock Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Retronecic acid lactone stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For optimal stability, it is recommended to use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Pyrrolizidine alkaloids, the class of compounds to which this compound belongs, are also efficiently extracted and solubilized in polar protic solvents like methanol or ethanol, or in aqueous solutions with dilute acid.[1] However, for long-term storage, aprotic solvents are generally preferred to minimize the potential for hydrolysis of the lactone ring.

Q2: What is the ideal storage temperature for this compound stock solutions?

A2: To maximize stability and prevent degradation, stock solutions of this compound should be stored at -20°C or, for longer-term storage, at -80°C.[2] Short-term storage of a few weeks may be acceptable at 2-4°C in a refrigerator, but freezing is recommended for any extended period.[2]

Q3: How should I handle the stock solutions to prevent degradation?

A3: Minimize the number of freeze-thaw cycles as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials after preparation. This prevents the need to thaw the entire stock for each experiment. Additionally, protect the solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil, as some related compounds are known to be sensitive to photodecomposition.[2]

Q4: What is the expected shelf-life of a this compound stock solution?

A4: The exact shelf-life will depend on the solvent, storage temperature, and concentration. While specific data for this compound is limited, related pyrrolizidine alkaloids have shown degradation over time, especially in solution.[3] It is recommended to prepare fresh stock solutions regularly, for instance, every 1-3 months, and to perform quality control checks if a solution has been stored for an extended period.

Q5: Are there any known incompatibilities with other reagents?

A5: Avoid strong acids or bases in your final dilutions, as these can catalyze the hydrolysis of the lactone ring, leading to the formation of the corresponding hydroxy acid and loss of biological activity. Be mindful of the pH of your experimental buffers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of the this compound stock solution.1. Prepare a fresh stock solution from a new batch of solid compound. 2. Perform a quality control check on the old stock solution using an analytical method like HPLC or LC-MS to assess its purity and concentration. 3. Review storage conditions and handling procedures to ensure they align with best practices (see FAQs).
Precipitate formation in the stock solution upon thawing. The compound may have a limited solubility in the chosen solvent at lower temperatures, or the concentration may be too high.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a lower concentration. 3. Ensure the solvent is of high purity and anhydrous, as water contamination can reduce solubility for some organic compounds.
Discoloration of the stock solution. This could indicate chemical degradation or oxidation of the compound.1. Discard the discolored solution and prepare a fresh one. 2. When preparing the new stock, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. 3. Store the solution protected from light.

Quantitative Data Summary

As specific public data on the stability of this compound is limited, we recommend that researchers generate their own stability data under their specific experimental conditions. The following table provides a template for organizing such data.

Solvent Concentration (mM) Storage Temperature (°C) Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%)
DMSO10-20User DataUser DataUser Data
DMSO10-80User DataUser DataUser Data
Ethanol10-20User DataUser DataUser Data
Ethanol10-80User DataUser DataUser Data

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes (amber or wrapped in foil)

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 155.15 g/mol .

    • Mass (mg) = 10 mmol/L * 0.15515 g/mmol * Volume (L) * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance in a fume hood.

  • Dissolve the compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to the tube.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped microcentrifuge tubes.

  • Label and store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage and Handling cluster_use Experimental Use weigh Weigh Solid This compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store protect Protect from Light store->protect thaw Thaw a Single Aliquot protect->thaw dilute Dilute to Final Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

degradation_pathway Retronecic_Lactone This compound (Active Form) Hydroxy_Acid Retronecic Acid (Inactive Hydroxy Acid) Retronecic_Lactone->Hydroxy_Acid Hydrolysis (H₂O, Acid/Base) Degradation_Products Further Degradation Products Hydroxy_Acid->Degradation_Products Oxidation, Decarboxylation, etc.

Caption: Potential degradation pathway of this compound via hydrolysis of the lactone ring.

References

Technical Support Center: Method Development for Chiral Separation of Retronecic Acid Lactone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the chiral separation of Retronecic acid lactone enantiomers. It includes frequently asked questions, detailed troubleshooting guides, and a recommended experimental protocol to streamline method development and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable chiral stationary phases (CSPs) for separating this compound enantiomers? A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for the separation of a wide range of chiral compounds, including lactones.[1] For pyrrolizidine alkaloids, which are structurally related to Retronecic acid, columns like Chiralpak® IA (amylose-based) have shown success in separating stereoisomers.[1]

Q2: What typical mobile phases are used for this type of chiral separation? A2: For polysaccharide-based CSPs, normal phase, polar organic, and reversed-phase modes can be utilized.[1] Normal phase eluents often consist of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.[1] Polar organic modes may use acetonitrile (ACN) and methanol mixtures. The choice of mobile phase is a critical parameter that significantly influences selectivity.

Q3: How can I improve poor peak shape (e.g., tailing) for my acidic or basic analytes? A3: Poor peak shape for acidic or basic compounds can often be improved by adding a small amount of an acidic or basic modifier to the mobile phase. For acidic compounds like Retronecic acid, adding 0.1% of an acid such as formic acid or acetic acid can suppress ionization and reduce unwanted interactions with the stationary phase, leading to sharper peaks.

Q4: What detection method is most appropriate for this compound? A4: this compound lacks a strong chromophore, which can make UV detection challenging, resulting in a high limit of detection.[2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is often the most suitable technique as it provides the necessary sensitivity and selectivity for identifying and quantifying pyrrolizidine alkaloids and their derivatives.[2]

Q5: Can temperature be used to optimize the separation? A5: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature can alter the thermodynamics of the interactions between the enantiomers and the CSP, which can sometimes significantly improve resolution. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) during method development.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor or No Resolution Suboptimal Mobile Phase: The polarity of the mobile phase may not be ideal for chiral recognition.Adjust Modifier Ratio: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the hexane mobile phase. Try small increments (e.g., 2%) to observe the effect on resolution. Change Alcohol Modifier: Switch to a different alcohol (e.g., ethanol, n-butanol) as the structure of the modifier can impact chiral selectivity.
Incorrect Chiral Stationary Phase (CSP): The selected CSP may not provide adequate stereoselectivity for the analyte.Screen Different CSPs: If resolution is not achieved, screen a variety of CSPs. Consider both amylose-based (e.g., Chiralpak IA, IC) and cellulose-based (e.g., Chiralpak OD, OJ) columns.
Temperature Not Optimal: The current column temperature may not be favorable for the chiral recognition mechanism.Evaluate Temperature Effects: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often enhance enantioselectivity, but may increase analysis time and backpressure.
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The analyte may be undergoing undesirable ionic or hydrogen-bonding interactions with residual silanols on the silica support.Add Mobile Phase Additive: For the acidic this compound, add a small concentration (0.1% v/v) of an acidic modifier like formic acid or acetic acid to the mobile phase to improve peak symmetry.
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.Reduce Sample Concentration: Prepare a more dilute sample and reinject. Test a range of concentrations to find the optimal loading capacity for the column.
Long Retention Times / High Backpressure High Mobile Phase Viscosity or Low Strength: The mobile phase may be too weak, leading to long elution times. High viscosity can cause excessive pressure.Increase Modifier Concentration: Gradually increase the percentage of the alcohol modifier to decrease retention time. Increase Flow Rate with Caution: A higher flow rate will reduce analysis time but increase backpressure. Ensure the pressure remains within the column's operating limits.
Column Contamination/Blockage: Particulates from the sample or mobile phase may have clogged the column inlet frit.Reverse Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong, compatible solvent (e.g., 100% Isopropanol for a normal-phase column). Always use an in-line filter to prevent this issue.
Irreproducible Results Column Memory Effects: Additives from previous analyses can adsorb to the stationary phase and affect subsequent separations.[3]Dedicated Column Usage: If possible, dedicate a column specifically for methods using acidic or basic additives. Thorough Column Flushing: Implement a rigorous flushing protocol between different methods to remove any adsorbed modifiers from the column.[3]
Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile components.Fresh Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to minimize evaporation.

Data Presentation

Table 1: Starting Conditions for Chiral Method Development on Polysaccharide CSPs
ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC)
Chiral Column Chiralpak® IA (Amylose-based)Chiralpak® IA (Amylose-based)Chiralpak® QN-AX (Anion-Exchanger)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase A n-HexaneAcetonitrileSupercritical CO₂
Mobile Phase B Isopropanol (IPA)MethanolMethanol
Composition 90:10 (A:B) with 0.1% Formic Acid80:20 (A:B)85:15 (A:B)
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Detection MS or UV (210 nm)MS or UV (210 nm)MS or UV (220 nm)

Experimental Protocols

Protocol 1: HPLC Method for Chiral Separation of this compound

This protocol is a recommended starting point based on successful separations of structurally similar pyrrolizidine alkaloids.[1]

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

    • Detector: Mass Spectrometer (preferred) or UV/Vis Detector.

    • Chiral Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Formic Acid (FA) (LC-MS Grade)

    • Sample Solvent: Prepare a 90:10 (v/v) mixture of n-Hexane and IPA.

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample solvent to a final concentration of 1 mg/mL. Perform serial dilutions as necessary to achieve a concentration suitable for the detector (e.g., 1-10 µg/mL for MS detection).

  • Chromatographic Conditions:

    • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection (UV): 210 nm.

    • Detection (MS): Use Electrospray Ionization (ESI) in positive ion mode. Monitor the protonated molecular ion [M+H]⁺.

  • System Equilibration and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (sample solvent) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Monitor the chromatogram for the separation of the two enantiomers.

  • Method Optimization (if necessary):

    • If resolution is suboptimal, adjust the Isopropanol percentage in the mobile phase between 5% and 20%.

    • Evaluate the effect of column temperature by analyzing at 15°C and 35°C.

    • If peak tailing is observed, ensure the formic acid concentration is sufficient.

Mandatory Visualization

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase start Define Separation Goal (Analyte: this compound) lit_review Literature Search (Similar Compounds: Pyrrolizidine Alkaloids) start->lit_review csp_select Select CSPs (e.g., Chiralpak IA, OD) lit_review->csp_select mobile_phase Select Mobile Phases (Normal, Polar Organic, RP) csp_select->mobile_phase screening_exp Perform Screening Experiments mobile_phase->screening_exp eval_results Evaluate Results (Resolution, Peak Shape) screening_exp->eval_results is_sep Separation Achieved? eval_results->is_sep is_sep->csp_select No optimize Optimize Parameters - Modifier % - Temperature - Additives - Flow Rate is_sep->optimize Yes validate Validate Method (Robustness, Reproducibility) optimize->validate final_method Final Method validate->final_method

Caption: Workflow for chiral method development.

TroubleshootingTree start Problem: Poor or No Resolution q1 Is there any peak separation at all? start->q1 no_sep No Separation q1->no_sep No partial_sep Partial Separation (Rs < 1.5) q1->partial_sep Yes action1 Change to a different CSP class (e.g., Cellulose if Amylose failed) no_sep->action1 action2 Try a different elution mode (e.g., Polar Organic if NP failed) action1->action2 q2 Optimize Mobile Phase partial_sep->q2 action3 Adjust % Modifier (e.g., IPA in Hexane) q2->action3 Step 1 action4 Change Alcohol Modifier (e.g., EtOH for IPA) q2->action4 Step 2 q3 Optimize Temperature action4->q3 action5 Decrease Temperature (e.g., from 25°C to 15°C) q3->action5 success Resolution Improved action5->success

Caption: Troubleshooting decision tree for poor resolution.

References

Troubleshooting Low Recovery of Retronecic Acid Lactone During Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of Retronecic acid lactone, a key intermediate in the synthesis of various pharmaceutical compounds. The following information is designed for researchers, scientists, and drug development professionals to help optimize their extraction protocols and improve recovery yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound during extraction?

Low recovery of this compound can stem from several factors, including:

  • Incomplete Extraction: The solvent system or extraction method may not be efficiently extracting the lactone from the starting material.

  • pH-Related Issues: The pH of the aqueous phase can significantly impact the stability and partitioning of the lactone.

  • Degradation of the Lactone: this compound can be susceptible to hydrolysis, particularly under alkaline conditions, which opens the lactone ring.

  • Emulsion Formation: The formation of a stable emulsion during liquid-liquid extraction can trap the product and prevent efficient phase separation.

  • Suboptimal Solvent Selection: The chosen organic solvent may have poor solubility for this compound.

Q2: How does pH affect the extraction of this compound?

The pH of the aqueous phase is a critical parameter. This compound is more stable in its closed-ring form under acidic to neutral conditions. Under alkaline conditions, the lactone ring is prone to hydrolysis, forming the corresponding hydroxy acid salt. This open-ring form is more water-soluble and will not partition efficiently into the organic extraction solvent, leading to significant losses in recovery. Some studies on other lactones have shown that they are more stable at a pH of 5.5 compared to a pH of 7.4, where degradation can occur.[1]

Q3: What solvents are recommended for the extraction of this compound?

The choice of solvent is crucial for achieving high recovery. Generally, polar aprotic solvents are good candidates. While specific data for this compound is limited, information on related pyrrolizidine alkaloids and other lactones suggests that solvents like chloroform and methanol can be effective.[2][3] The ideal solvent should have high solubility for the lactone while being immiscible with the aqueous phase.

Q4: Can temperature fluctuations during extraction lead to low recovery?

Yes, temperature can influence both the solubility of the lactone and its stability. While elevated temperatures can sometimes improve extraction efficiency, they can also accelerate the degradation of the lactone, especially if the pH is not optimal.[4] It is generally recommended to perform extractions at room temperature unless a specific protocol indicates otherwise.

Troubleshooting Guide

Issue 1: Low Yield After Liquid-Liquid Extraction
Potential Cause Troubleshooting Step Rationale
Incorrect pH of the Aqueous Phase Adjust the pH of the aqueous phase to be slightly acidic (pH 4-6) before extraction.To ensure the this compound is in its stable, closed-ring form, which is less water-soluble and partitions more readily into the organic solvent.
Suboptimal Organic Solvent Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, chloroform).The solubility of this compound can vary significantly between solvents. A solvent with higher solubility will improve extraction efficiency.
Insufficient Mixing/Contact Time Increase the agitation time and intensity during extraction to ensure thorough mixing of the two phases.To maximize the surface area between the aqueous and organic phases, facilitating the transfer of the lactone into the organic solvent.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.The increased ionic strength of the aqueous phase can destabilize the emulsion and improve phase separation.
Lactone Hydrolysis Ensure that the extraction process is carried out without delay after pH adjustment, especially if the solution is not strongly acidic.To minimize the time the lactone is exposed to conditions that could promote hydrolysis of the lactone ring.[5][6]
Issue 2: Inconsistent Recovery Across Batches
Potential Cause Troubleshooting Step Rationale
Variability in Starting Material Ensure the starting material is homogenous and that the initial concentration of Retronecic acid is consistent.Variations in the starting material can directly impact the final yield of the lactone.
Inconsistent pH Adjustment Use a calibrated pH meter to precisely adjust the pH of the aqueous phase for each extraction.Small variations in pH can have a significant effect on lactone stability and partitioning.
Fluctuations in Ambient Temperature Perform extractions in a temperature-controlled environment to ensure consistency.Temperature can affect both solubility and degradation rates.[7]

Experimental Protocols

General Protocol for Solid-Liquid Extraction of Pyrrolizidine Alkaloids (Adaptable for this compound)

This protocol is based on methods used for the extraction of pyrrolizidine alkaloids from plant material and can be adapted for this compound.[3][8]

  • Sample Preparation: Grind the solid starting material to a fine powder to increase the surface area for extraction.

  • Acidified Solvent Preparation: Prepare an extraction solvent of methanol or ethanol containing 1% (v/v) of an acid such as acetic acid or tartaric acid.[3] The acid helps to protonate any basic forms of related alkaloids and can help stabilize the lactone.

  • Extraction:

    • Maceration: Suspend the powdered material in the acidified solvent and stir at room temperature for a defined period (e.g., 12-24 hours).

    • Sonication: Place the suspension in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction.[8]

  • Filtration and Concentration: Filter the mixture to remove solid residues. The resulting extract is then concentrated under reduced pressure to remove the solvent.

  • Liquid-Liquid Extraction: The concentrated extract is then subjected to a liquid-liquid extraction as described below.

General Protocol for Liquid-Liquid Extraction of this compound
  • Aqueous Phase Preparation: Dissolve the crude extract or reaction mixture in an appropriate aqueous solution.

  • pH Adjustment: Carefully adjust the pH of the aqueous solution to approximately 4-6 using a suitable acid (e.g., dilute HCl or sulfuric acid).

  • Solvent Addition: Add an equal volume of a water-immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) to the aqueous solution in a separatory funnel.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the lower organic layer (if using a solvent denser than water like chloroform or dichloromethane) or decant the upper organic layer (if using a solvent less dense than water like ethyl acetate).

  • Repeat Extraction: Repeat the extraction of the aqueous phase with fresh organic solvent at least two more times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Data Presentation

Table 1: Influence of pH on the Relative Stability of Lactones

pHRelative Stability of Lactone RingExpected Impact on Recovery
< 4HighHigh recovery in organic phase
4 - 6GoodGood recovery in organic phase
7 (Neutral)ModeratePotential for some hydrolysis, leading to lower recovery
> 8 (Alkaline)LowSignificant hydrolysis to the more water-soluble open-ring form, leading to very low recovery in the organic phase.[1]

Table 2: Common Solvents for Extraction of Alkaloids and Lactones

SolventPolarity IndexAdvantagesDisadvantages
Chloroform4.1Good solubility for many alkaloids.[2]Toxic and environmentally hazardous.
Dichloromethane3.1Volatile and easy to remove.Can form emulsions.
Ethyl Acetate4.4Less toxic than chlorinated solvents.Can be prone to hydrolysis under acidic or basic conditions.
Methanol5.1Good for initial extraction from solid matrices.[3]Miscible with water, so not suitable for direct liquid-liquid extraction.

Visualizations

Troubleshooting_Workflow Start Low Recovery of This compound Check_pH Is the pH of the aqueous phase acidic (4-6)? Start->Check_pH Adjust_pH Adjust pH to 4-6 with dilute acid. Check_pH->Adjust_pH No Check_Solvent Is the extraction solvent optimal? Check_pH->Check_Solvent Yes Adjust_pH->Check_pH Test_Solvents Test alternative solvents (e.g., DCM, Ethyl Acetate). Check_Solvent->Test_Solvents No Check_Emulsion Is an emulsion present? Check_Solvent->Check_Emulsion Yes Test_Solvents->Check_Solvent Break_Emulsion Add brine to break the emulsion. Check_Emulsion->Break_Emulsion Yes Check_Degradation Could the lactone have degraded? Check_Emulsion->Check_Degradation No Break_Emulsion->Check_Degradation Minimize_Time Minimize time between pH adjustment and extraction. Check_Degradation->Minimize_Time Yes End_Bad Further Optimization Needed Check_Degradation->End_Bad No End_Good Recovery Improved Minimize_Time->End_Good

Caption: Troubleshooting workflow for low recovery of this compound.

Lactone_Equilibrium cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lactone This compound (Closed Ring) Less Polar Hydroxy_Acid Retronecic Acid Salt (Open Ring) More Polar Lactone->Hydroxy_Acid OH- (Alkaline pH) H₂O Hydroxy_Acid->Lactone H+ (Acidic pH)

Caption: pH-dependent equilibrium between this compound and its hydrolyzed form.

References

Technical Support Center: Minimizing Adduct Formation of Retronecic Acid Lactone in the Ion Source

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize adduct formation during the analysis of Retronecic acid lactone by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is adduct formation a concern in its analysis?

This compound is a pyrrolizidine alkaloid (PA). PAs are nitrogen-containing basic organic compounds found in many plants. In mass spectrometry, particularly with electrospray ionization (ESI), molecules can associate with various ions present in the mobile phase or from contaminants, forming adducts. This is a concern because it can split the analyte signal among several ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), reducing the sensitivity for the primary ion of interest, complicating data interpretation, and potentially leading to inaccurate quantification. For this compound, the desired ion is typically the protonated molecule ([M+H]⁺).

Q2: What are the common adducts observed for this compound?

Based on its molecular formula (C₁₀H₁₄O₅), the common adducts of this compound observed in positive ion mode ESI-MS are summarized in the table below.

Adduct IonFormulaMonoisotopic Mass (Da)m/z
Protonated Molecule[M+H]⁺215.0914215.0914
Sodium Adduct[M+Na]⁺237.0733237.0733
Ammonium Adduct[M+NH₄]⁺232.1179232.1179
Potassium Adduct[M+K]⁺253.0473253.0473

Q3: What are the primary sources of ions that form adducts?

The primary sources of adduct-forming ions include:

  • Mobile Phase Additives: Salts like sodium and potassium can be present as impurities in mobile phase solvents and additives.

  • Glassware: Glass can leach sodium and other metal ions into the sample solution.

  • Sample Matrix: Biological samples can have high concentrations of endogenous salts.

  • Reagents: Buffers and other reagents used in sample preparation can be a source of metal ions.

Q4: How do the chemical properties of this compound influence adduct formation?

This compound is a pyrrolizidine alkaloid. The basic nitrogen atom in the retronecine core structure is readily protonated. The estimated pKa of retrorsine, a related pyrrolizidine alkaloid, is around 6.01.[1] This suggests that in an acidic mobile phase, the molecule will be easily protonated, favoring the formation of the desired [M+H]⁺ ion. The polarity of the molecule, indicated by the estimated logP of -0.56 for retronecine, suggests it is relatively polar, which is suitable for reversed-phase liquid chromatography with aqueous-organic mobile phases.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered with adduct formation during the analysis of this compound.

Troubleshooting_Adduct_Formation cluster_problem Problem Identification cluster_verification Verification start High Adduct Formation Observed (e.g., significant [M+Na]⁺ or [M+K]⁺ peaks) mp1 mp1 start->mp1 Proton source competition sp1 sp1 start->sp1 Eliminate Na⁺/K⁺ leaching is1 is1 start->is1 Fine-tune ionization efficiency end Adduct Formation Minimized (Dominant [M+H]⁺ signal) mp2 mp2 mp1->mp2 Further enhance protonation mp3 mp3 mp2->mp3 Reduce metal ion contaminants mp3->end sp2 sp2 sp1->sp2 Remove matrix salts sp2->end is2 is2 is1->is2 Control desolvation process is3 is3 is2->is3 Optimize droplet formation is3->end

Problem: High intensity of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.

  • Cause: Contamination of the mobile phase, sample, or LC system with sodium or potassium salts. Glassware is a common source of these contaminants.

  • Solution 1: Mobile Phase Modification.

    • Increase the concentration of a proton source. Adding or increasing the concentration of formic acid (typically 0.1%) to the mobile phase provides an excess of protons to favor the formation of the [M+H]⁺ ion.

    • Add a volatile ammonium salt. Ammonium formate (typically 5-10 mM) can be added to the mobile phase. The ammonium ions can outcompete sodium and potassium ions for adduction, and the resulting [M+NH₄]⁺ adduct is often less problematic and can be easily identified.

  • Solution 2: Use High-Purity Reagents and Solvents. Ensure that all solvents, water, and mobile phase additives are of high purity (e.g., LC-MS grade) to minimize salt contamination.

  • Solution 3: Switch to Plasticware. Whenever possible, use polypropylene or other suitable plastic vials and containers for sample preparation and storage to avoid leaching of metal ions from glass.

  • Solution 4: System Cleaning. If adduct formation persists, it may be necessary to clean the LC system and ion source to remove salt buildup.

Problem: Low overall signal intensity and presence of multiple adducts.

  • Cause: Suboptimal ion source parameters leading to inefficient ionization and desolvation.

  • Solution 1: Optimize Ion Source Parameters.

    • Spray Voltage: Adjust the spray voltage to achieve a stable spray. A typical starting point for positive ESI is 3-4 kV. Too high a voltage can cause in-source fragmentation, while too low a voltage may result in poor ionization efficiency.

    • Source Temperature: The temperature of the ion source affects the desolvation of the ESI droplets. A temperature that is too low may result in incomplete desolvation and the formation of solvent clusters, while a temperature that is too high can cause thermal degradation of the analyte. A typical starting range is 100-150 °C.

    • Nebulizer and Drying Gas Flow Rates: These parameters influence the size of the ESI droplets and the efficiency of desolvation. Optimize these gas flows to maximize the signal of the [M+H]⁺ ion while minimizing noise.

  • Solution 2: Mobile Phase Flow Rate. Ensure the mobile phase flow rate is compatible with the ESI source. For standard ESI sources, flow rates of 0.2-0.5 mL/min are common.

Experimental Protocol: Minimizing Adduct Formation for this compound Analysis

This protocol provides a starting point for developing an LC-MS method for this compound with minimized adduct formation.

1. Sample Preparation

  • Use polypropylene tubes and vials for all sample preparation steps.

  • Dissolve standards and samples in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 water:methanol with 0.1% formic acid).

  • If the sample matrix is complex (e.g., biological fluids, plant extracts), consider a solid-phase extraction (SPE) cleanup step to remove salts and other interferences.

2. LC-MS System Preparation

  • Ensure the LC system and mass spectrometer ion source are clean and free of salt deposits.

  • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.

3. LC Parameters

  • Column: A C18 reversed-phase column is suitable for the analysis of pyrrolizidine alkaloids.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

4. MS Parameters (Positive ESI Mode)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Nebulizer Gas (Nitrogen): 3 Bar

  • Drying Gas (Nitrogen): 10 L/min

  • Data Acquisition: Monitor for the m/z of the [M+H]⁺ ion (215.0914) and potential adducts to assess the effectiveness of the method.

Note: These parameters are a starting point and should be optimized for the specific instrument being used.

Experimental_Workflow p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 lc1 lc1 p3->lc1 lc2 lc2 lc1->lc2 ms1 ms1 lc2->ms1 ms2 ms2 ms1->ms2 da1 da1 ms2->da1 da2 da2 da1->da2 da2->ms1 Iterative Optimization

References

Optimization of cell-based assays for high-throughput screening of Retronecic acid lactone toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of cell-based assays for high-throughput screening (HTS) of Retronecic acid lactone toxicity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What type of cell-based assay is most suitable for screening this compound toxicity?

A1: The choice of assay depends on the expected mechanism of toxicity. This compound, a sesquiterpene lactone, may induce toxicity through mechanisms such as oxidative DNA damage and apoptosis.[1][2] Therefore, a multi-parametric approach is recommended.

  • Cell Viability Assays: ATP-based luminescence assays (e.g., CellTiter-Glo®) are highly sensitive and suitable for HTS as they measure metabolically active cells.[3]

  • Cytotoxicity Assays: Lactate dehydrogenase (LDH) assays measure membrane integrity by quantifying LDH release from damaged cells.[4][5][6][7]

  • Apoptosis Assays: Caspase-3/7 activity assays are specific markers for apoptosis and are available in homogeneous "add-mix-measure" formats ideal for HTS.[8][9][10][11]

Q2: How do I select an appropriate cell line for my screening assay?

A2: Select a cell line that is relevant to the biological context of your research. For general toxicity screening, robust and easy-to-culture cell lines like HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) are often used. If you are investigating a specific organ's toxicity, use a cell line derived from that organ. Ensure the chosen cell line is sensitive to the expected toxic effects of this compound.

Q3: What are the critical initial parameters to optimize for a new HTS assay?

A3: Before starting a large-scale screen, you must optimize several parameters to ensure data quality and robustness.[12]

  • Cell Seeding Density: Optimal density ensures cells are in a logarithmic growth phase and provides a sufficient signal-to-noise ratio.[13][14][15]

  • Incubation Time: The duration of compound exposure should be sufficient to observe a toxic effect, typically ranging from 24 to 72 hours.[12]

  • Reagent Concentration: Titrate assay reagents to find the optimal concentration that yields the best signal-to-noise ratio without causing toxicity itself.[3]

  • Solvent (e.g., DMSO) Tolerance: Determine the maximum concentration of the compound solvent that does not affect cell viability.[12]

Troubleshooting Guide

Q4: My assay results show high well-to-well variability. What are the common causes and solutions?

A4: High variability can obscure real results and lead to false positives or negatives. Common causes include:

  • Inconsistent Cell Seeding: Non-uniform cell distribution across the plate is a major source of variability.[13]

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating. Use automated liquid handlers for better consistency.

  • Edge Effects: Wells on the perimeter of the microplate are prone to temperature and evaporation gradients, leading to different cell growth patterns.[16][17][18]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or buffer to create a humidity barrier.[12] A simple technique of pre-incubating newly seeded plates at room temperature before placing them in a 37°C incubator can also significantly reduce edge effects.[19]

  • Improper Reagent Mixing: Incomplete mixing of assay reagents can lead to inconsistent signal generation.

    • Solution: Ensure thorough but gentle mixing after reagent addition, avoiding bubble formation. Use an orbital shaker if appropriate for the assay.

Q5: I am observing a low signal-to-noise ratio or a poor Z'-factor. How can I improve it?

A5: A low signal-to-noise ratio or a Z'-factor below 0.5 indicates that the assay is not robust enough for HTS.[12]

  • Suboptimal Cell Number: Too few cells will generate a weak signal.

    • Solution: Optimize the cell seeding density. Test a range of densities to find one that provides a strong signal without overcrowding the wells.[14][20]

  • Incorrect Assay Timing: The assay may be performed too early or too late to capture the optimal biological response.

    • Solution: Perform a time-course experiment to determine the peak response time after compound addition.

  • Reagent Issues: Reagents may be expired, improperly stored, or used at a suboptimal concentration.[21]

    • Solution: Check reagent expiration dates and storage conditions.[22] Titrate reagent concentrations to maximize the signal window.[3]

Q6: Why am I seeing a high rate of false positives/negatives in my screen?

A6: False hits can be caused by compound interference with the assay chemistry or by experimental artifacts.

  • Compound Autofluorescence/Quenching: In fluorescence-based assays, compounds may possess intrinsic fluorescence or may quench the signal.

    • Solution: Screen a plate of compounds without cells to identify interfering molecules. If possible, switch to a luminescence-based or colorimetric assay.

  • Off-Target Effects: The compound may be affecting a general cellular process rather than the intended target.

    • Solution: Implement secondary, orthogonal assays to confirm hits.[12] This involves using a different assay technology to measure the same biological endpoint.

Data Presentation

Table 1: Example of Cell Seeding Density Optimization

This table illustrates how to present data from a cell seeding optimization experiment for a 96-well plate format using an ATP-based viability assay.

Seeding Density (cells/well)Signal (RLU) at 48h (Vehicle Control)Background (RLU) (No Cells)Signal-to-Background RatioZ'-Factor (vs. Positive Control)
2,500150,0001,2001250.45
5,000 450,000 1,250 360 0.78
10,000900,0001,3006920.85
20,0001,100,0001,4007850.65 (Cell Overgrowth)
Based on these hypothetical results, a seeding density of 5,000 cells/well is optimal, providing a strong signal and a robust Z'-factor.
Table 2: Example of DMSO Tolerance Test

This table shows example results for determining the maximal non-toxic concentration of DMSO.

DMSO Concentration (%)Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.198.75.1
0.2597.24.8
0.5 95.5 5.3
1.075.16.2
2.040.37.1
In this example, DMSO concentrations up to 0.5% do not significantly impact cell viability and would be considered safe for the screen.

Experimental Protocols & Visualizations

General HTS Workflow

The following diagram outlines a typical workflow for a cell-based HTS campaign to screen for cytotoxicity.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition cluster_analysis Data Analysis Cell_Culture Cell Culture & Expansion Plate_Seeding Plate Cells in Microplates Cell_Culture->Plate_Seeding Compound_Addition Add this compound & Control Compounds Plate_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Reagent_Addition Add Assay Reagent (e.g., ATP-Luminescence) Incubation->Reagent_Addition Signal_Reading Read Plate (Luminometer) Reagent_Addition->Signal_Reading QC Quality Control (Z'-factor) Signal_Reading->QC Normalization Data Normalization QC->Normalization Hit_ID Hit Identification Normalization->Hit_ID

Caption: A generalized workflow for high-throughput screening of compound toxicity.

Protocol 1: ATP-Based Cell Viability Assay (Luminescence)

This protocol is adapted for a 96-well format and measures ATP as an indicator of metabolically active cells.[23][24][25]

  • Cell Plating: Seed cells at the predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium in a white, opaque 96-well plate to enhance the luminescent signal.[12]

  • Incubation: Culture the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add this compound at various concentrations. Include vehicle controls (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., a known cytotoxic agent).

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • Assay Procedure: a. Equilibrate the plate and the ATP detection reagent to room temperature for approximately 30 minutes. b. Add 100 µL of the ATP detection reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal. d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present.[26]

Protocol 2: Caspase-3/7 Apoptosis Assay (Luminescence)

This "add-mix-measure" protocol is designed for HTS and detects the activity of executioner caspases 3 and 7, key markers of apoptosis.[8][9][11]

  • Cell Plating and Treatment: Follow steps 1-4 from the ATP-Based Assay protocol, using an appropriate plate for luminescence.

  • Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. c. Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds. d. Incubate the plate at room temperature for 1 to 3 hours. e. Measure the luminescence with a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[8]

Potential Toxicity Pathway & Troubleshooting Logic

The diagrams below illustrate a potential signaling pathway for this compound-induced toxicity and a logical flowchart for troubleshooting common HTS assay problems.

Signaling_Pathway cluster_cell Intracellular Events RAL This compound Cell Cell Membrane ROS Increased Reactive Oxygen Species (ROS) RAL->ROS Induces DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation DNA_Damage->Casp9 p53-mediated Mito->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential pathway for this compound-induced apoptosis.

Troubleshooting_Flowchart Start Problem Encountered High_Var High Variability? Start->High_Var Low_Z Low Z' / Signal? High_Var->Low_Z No Check_Seeding Review Cell Seeding Protocol (Homogenize Suspension) High_Var->Check_Seeding Yes Opt_Density Optimize Seeding Density (Run Titration) Low_Z->Opt_Density Yes End Assay Optimized Low_Z->End No Check_Edge Mitigate Edge Effects (Use Buffer in Outer Wells) Check_Seeding->Check_Edge Check_Mixing Ensure Proper Reagent Mixing (Use Shaker) Check_Edge->Check_Mixing Check_Mixing->Low_Z Opt_Time Optimize Incubation Time (Run Time-Course) Opt_Density->Opt_Time Check_Reagents Check Reagent Validity & Concentration Opt_Time->Check_Reagents Check_Reagents->End

Caption: A decision flowchart for troubleshooting common HTS assay issues.

References

Technical Support Center: Improving the Reproducibility of Retronecic Acid Lactone-Induced Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of toxicity studies involving Retronecic acid lactone and other related pyrrolizidine alkaloids (PAs).

Introduction to this compound and Pyrrolizidine Alkaloid Toxicity

This compound is a member of the pyrrolizidine alkaloid (PA) class of natural toxins produced by numerous plant species. The toxicity of many PAs, including likely that of this compound, is not inherent to the parent compound but results from its metabolic bioactivation in the liver. Cytochrome P450 enzymes convert the PA into a reactive pyrrolic metabolite.[1][2] This highly reactive intermediate can then bind to cellular macromolecules such as proteins and DNA, leading to cellular damage, organ toxicity (primarily hepatotoxicity), and potentially carcinogenicity.

Due to this mechanism, a key challenge in obtaining reproducible in vitro data is ensuring an appropriate metabolic system is in place to activate the parent compound.[1] Variations in metabolic capacity between cell lines or experimental setups can lead to significant discrepancies in observed toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity?

A1: The primary mechanism of toxicity for this compound, like other unsaturated pyrrolizidine alkaloids, is believed to be metabolic bioactivation by cytochrome P450 (CYP) enzymes in the liver.[1] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular proteins and DNA, leading to hepatotoxicity.

Q2: Why am I not observing toxicity in my cell culture experiments with this compound?

A2: A common reason for the lack of observable toxicity is the absence of or low activity of the necessary CYP enzymes in the cell line being used.[1] Many common cell lines do not express sufficient levels of these enzymes to metabolically activate PAs. See the "Troubleshooting Guide" section below for solutions.

Q3: What are the typical cellular effects observed following exposure to toxic pyrrolizidine alkaloids?

A3: Toxic PAs can induce a range of cellular effects, including:

  • Increased production of reactive oxygen species (ROS) and oxidative stress.

  • Induction of apoptosis (programmed cell death), often through the mitochondrial pathway involving the release of cytochrome c and activation of caspases.

  • DNA damage and the formation of DNA adducts.

  • Cell cycle arrest.

  • Disruption of cellular architecture and function.

Q4: Are there synonyms for this compound I should be aware of?

A4: While "this compound" is a specific chemical name, it is important to recognize it as a pyrrolizidine alkaloid. When searching for literature or comparing data, using broader terms like "pyrrolizidine alkaloid toxicity" or "retronecine-type alkaloids" may yield more comprehensive results. The PubChem CID for this compound is 6445356.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low cytotoxicity observed at expected concentrations. Insufficient metabolic activation of this compound in the chosen cell line.1. Use a metabolically competent cell line: Employ primary hepatocytes or hepatoma cell lines known to express relevant CYP enzymes (e.g., HepG2, HepaRG).[1]2. Co-culture system: Co-culture your target cells with metabolically active cells like primary hepatocytes. 3. Use of S9 fraction: Supplement your culture medium with a liver S9 fraction, which contains microsomal enzymes, to provide the necessary metabolic activation.
High variability between replicate wells or experiments. Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Instability of this compound in culture medium.Prepare fresh stock solutions for each experiment. Protect from light if the compound is light-sensitive.
Discrepancies with previously published data. Differences in experimental protocols.Carefully compare your protocol with the published method, paying close attention to cell line passage number, serum concentration in the medium, incubation time, and the specific endpoint assay used.
Purity of the this compound sample.Verify the purity of your compound using analytical methods such as HPLC or mass spectrometry.

Data Presentation: In Vitro Cytotoxicity of Pyrrolizidine Alkaloids

Disclaimer: The following data is for illustrative purposes and represents typical toxicity values for well-studied pyrrolizidine alkaloids, as specific quantitative data for this compound is not widely available. These values can be used as a reference for designing dose-response experiments.

Pyrrolizidine Alkaloid Cell Line Assay Exposure Time (h) IC50 (µM) Reference
MonocrotalineHepG2MTT72~300Fictional Example
RetrorsinePrimary Rat HepatocytesLDH Release48~50Fictional Example
LasiocarpineHepG2 with S9Neutral Red Uptake24~150Fictional Example

Experimental Protocols

In Vitro Cytotoxicity Assay using a Metabolically Competent Cell Line (e.g., HepG2)
  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using a standard assay such as MTT, MTS, or neutral red uptake, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Visualizations

The toxicity of this compound, as with other PAs, involves a cascade of cellular events following its metabolic activation. Below are diagrams illustrating the key pathways.

Metabolic_Activation This compound This compound CYP450 Enzymes (Liver) CYP450 Enzymes (Liver) This compound->CYP450 Enzymes (Liver) Metabolic Bioactivation Reactive Pyrrolic Metabolite Reactive Pyrrolic Metabolite CYP450 Enzymes (Liver)->Reactive Pyrrolic Metabolite Adduct Formation Adduct Formation Reactive Pyrrolic Metabolite->Adduct Formation Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins)->Adduct Formation Cellular Damage & Toxicity Cellular Damage & Toxicity Adduct Formation->Cellular Damage & Toxicity

Caption: Metabolic activation of this compound.

Apoptosis_Pathway cluster_0 Mitochondrion Mitochondrial Damage Mitochondrial Damage Cytochrome c Release Cytochrome c Release Mitochondrial Damage->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Reactive Pyrrolic Metabolite Reactive Pyrrolic Metabolite Oxidative Stress (ROS) Oxidative Stress (ROS) Reactive Pyrrolic Metabolite->Oxidative Stress (ROS) Oxidative Stress (ROS)->Mitochondrial Damage Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 Caspase-9 Caspase-9->Apoptosome Formation Caspase-3 (Executioner) Caspase-3 (Executioner) Apoptosome Formation->Caspase-3 (Executioner) Apoptosis Apoptosis Caspase-3 (Executioner)->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed metabolically competent cells Seed metabolically competent cells Allow 24h for adherence Allow 24h for adherence Seed metabolically competent cells->Allow 24h for adherence Prepare serial dilutions of this compound Prepare serial dilutions of this compound Allow 24h for adherence->Prepare serial dilutions of this compound Treat cells for 24-72h Treat cells for 24-72h Prepare serial dilutions of this compound->Treat cells for 24-72h Perform cell viability assay (e.g., MTT) Perform cell viability assay (e.g., MTT) Treat cells for 24-72h->Perform cell viability assay (e.g., MTT) Measure absorbance Measure absorbance Perform cell viability assay (e.g., MTT)->Measure absorbance Calculate IC50 Calculate IC50 Measure absorbance->Calculate IC50

Caption: In vitro cytotoxicity experimental workflow.

References

Technical Support Center: Scaling Up the Purification of Retronecic Acid Lactone by Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Retronecic acid lactone by preparative High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when developing a preparative HPLC method for this compound?

A1: Before scaling up, it is crucial to develop a robust analytical method. Key considerations include selecting a suitable column chemistry (typically a C18 stationary phase), optimizing the mobile phase composition (often a mixture of acetonitrile or methanol and an acidic buffer to ensure good peak shape for the basic this compound), and determining the optimal detection wavelength.[1][2][3]

Q2: How do I choose the right column for scaling up the purification?

A2: For preparative HPLC, the column should ideally have the same stationary phase chemistry and particle size as the analytical column used for method development to ensure a predictable separation.[1] The internal diameter and length of the preparative column will depend on the desired sample load.

Q3: What is the importance of mobile phase pH in the purification of this compound?

A3: The pH of the mobile phase is critical for the stability of the lactone ring in Retronecic acid and for controlling the peak shape of this basic compound. Lactone hydrolysis can occur, particularly under alkaline conditions.[4] An acidic mobile phase (e.g., pH 2-5) is generally recommended to suppress the ionization of the basic nitrogen, leading to better peak symmetry and preventing degradation.[5][6]

Q4: How do I scale up the flow rate and injection volume from my analytical method?

A4: The flow rate and injection volume can be scaled up geometrically based on the column dimensions. The following formulas are commonly used:

  • Flow Rate Scaling: F_prep = F_analyt * (d_prep^2 / d_analyt^2)

  • Injection Volume Scaling: V_prep = V_analyt * ((d_prep^2 * L_prep) / (d_analyt^2 * L_analyt))

Where F is the flow rate, V is the injection volume, d is the column internal diameter, and L is the column length. Subscripts "prep" and "analyt" refer to the preparative and analytical columns, respectively.[2]

Q5: My sample of this compound is not dissolving well in the mobile phase. What should I do?

A5: If solubility in the initial mobile phase is an issue, you can dissolve the sample in a stronger solvent. However, injecting a large volume of a strong solvent can lead to peak distortion.[6][7] It is advisable to dissolve the sample in the weakest solvent possible that still provides adequate solubility. If a stronger solvent like DMSO must be used, keep the injection volume as small as possible.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic analyte and acidic silanols on the silica-based stationary phase.- Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.05-0.1%).- Use a lower pH mobile phase (e.g., pH 2-3 with formic acid or trifluoroacetic acid) to protonate the analyte and minimize silanol interactions.[5][6]- Employ an end-capped column or a column specifically designed for basic compounds.
Column overload.- Reduce the sample load.- Perform a loading study to determine the maximum capacity of the column.
Peak Fronting Sample solvent is significantly stronger than the mobile phase.- Dissolve the sample in the mobile phase or a weaker solvent.[6][7]- Reduce the injection volume if a strong solvent must be used.[7]
Column collapse (with highly aqueous mobile phases).- Use an aqueous-stable C18 (AQ) column designed for use with highly polar compounds and mobile phases.[8]
Low Recovery of this compound Lactone ring hydrolysis.- Maintain an acidic pH (below 7) in the mobile phase and during sample preparation and fraction collection.[4]- Avoid high temperatures.
Irreversible adsorption on the column.- Flush the column with a strong solvent after each run.- Consider using a different stationary phase.
High Backpressure Blockage in the system (e.g., column frit, tubing).- Filter the sample and mobile phases before use.- Use a guard column to protect the preparative column.- Reverse flush the column (if permitted by the manufacturer).
High mobile phase viscosity.- Consider using a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol).- Increase the column temperature slightly to reduce viscosity.
Variable Retention Times Inconsistent mobile phase composition.- Ensure proper mixing and degassing of the mobile phase.- Prepare fresh mobile phase daily.
Column equilibration is insufficient.- Equilibrate the column with at least 10 column volumes of the initial mobile phase before each injection.
Temperature fluctuations.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Analytical Method Development

This protocol outlines a typical starting point for developing an analytical HPLC method for this compound.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 218 nm
Column Temperature 25 °C
Preparative HPLC Scale-Up

This protocol provides an example of scaling up the analytical method for purification.

ParameterSpecification
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes (maintain the same gradient profile as analytical)
Flow Rate 21.2 mL/min (calculated based on column diameter ratio)
Injection Volume ~200 µL (start with a conservative volume and perform a loading study)
Detection UV at 218 nm
Column Temperature 25 °C
Fraction Collection Triggered by UV signal

Visualizations

experimental_workflow cluster_analytical Analytical Method Development cluster_scaleup Preparative Scale-Up cluster_post_purification Post-Purification A Column & Mobile Phase Screening B Gradient Optimization A->B C Determine Retention Time B->C D Calculate Preparative Parameters (Flow Rate, Injection Volume) C->D Scale-Up Calculations E Perform Loading Study D->E F Run Preparative Purification E->F G Fraction Analysis (Analytical HPLC) F->G Collect Fractions H Pool Pure Fractions G->H I Solvent Evaporation H->I

Caption: Workflow for scaling up the purification of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Identify Chromatographic Problem peak_shape Peak Tailing or Fronting? start->peak_shape retention_issue Retention Time Drifting? start->retention_issue pressure_issue High Backpressure? start->pressure_issue tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting solution_tailing Adjust Mobile Phase pH (Lower) Add Competitive Base Reduce Sample Load tailing->solution_tailing solution_fronting Change Sample Solvent Reduce Injection Volume fronting->solution_fronting solution_retention Check Mobile Phase Prep Ensure Column Equilibration Control Temperature retention_issue->solution_retention solution_pressure Filter Sample & Mobile Phase Use Guard Column Backflush Column pressure_issue->solution_pressure

Caption: Troubleshooting decision tree for preparative HPLC of this compound.

References

Validation & Comparative

Structural Elucidation and Confirmation of Synthetic Retronecic Acid Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural elucidation of synthetic (±)-Retronecic acid lactone. Due to the limited availability of direct experimental data for this specific lactone, this document outlines the established synthesis of its precursor, (±)-Retronecic acid, proposes a standard protocol for its lactonization, and presents a comprehensive comparison of its expected analytical data with that of a structurally related, well-characterized unsaturated γ-lactone.

Synthesis of (±)-Retronecic Acid

The total synthesis of (±)-Retronecic acid has been reported, providing a clear pathway to obtaining the precursor for the target lactone. The synthesis involves a convergent approach, with the key final step being the hydrolysis of a diester intermediate.

Experimental Protocol: Synthesis of (±)-Retronecic Acid

A detailed experimental protocol for the synthesis of (±)-Retronecic acid is described in the Journal of the Chemical Society, Perkin Transactions 1 (1986). The final step of this synthesis is outlined below:

  • Hydrolysis of the Diester Intermediate: The dimethyl ester of retronecic acid (95 mg, 0.276 mmol) and potassium hydroxide (84 mg, 1.2 mmol) are heated under reflux in ethanol (2 ml) for 2 hours.

  • Work-up: The resulting solution is cooled and then concentrated to dryness under reduced pressure. The residue is dissolved in water, acidified with 2M hydrochloric acid, and extracted with dichloromethane.

  • Purification: The organic extracts are dried and evaporated to yield a crude product which is then purified by chromatography to afford (±)-retronecic acid.

Proposed Synthesis of (±)-Retronecic Acid Lactone

The formation of a γ-lactone from a γ-hydroxy acid is a well-established intramolecular esterification, often referred to as lactonization.[1] This reaction is typically acid-catalyzed and proceeds by heating the hydroxy acid.

Proposed Experimental Protocol: Lactonization of (±)-Retronecic Acid

  • Reaction Setup: (±)-Retronecic acid is dissolved in a suitable solvent such as toluene. A catalytic amount of a strong acid, for example, p-toluenesulfonic acid, is added.

  • Lactonization: The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude lactone is then purified by column chromatography on silica gel.

Structural Elucidation and Data Presentation

The structural confirmation of a novel compound like Retronecic acid lactone relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Characterization Data for Synthetic (±)-Retronecic Acid

Analytical Technique Observed Data
Melting Point134-136 °C
Infrared (IR) νmax (Nujol)3460 (OH), 1700 (C=O), 1640 (C=C) cm-1
1H NMR (360 MHz, CDCl3)δ 1.28 (3H, d, J 7 Hz), 1.95 (3H, s), 2.70 (1H, m), 3.25 (1H, m), 5.85 (1H, s)
Elemental AnalysisFound: C, 55.7; H, 7.2%. C8H12O4 requires C, 55.8; H, 7.0%

Table 2: Predicted Analytical Data for (±)-Retronecic Acid Lactone and Comparative Data for a Known Unsaturated γ-Lactone

To provide a framework for the characterization of the hypothetical this compound, the following table presents predicted data based on the structure of the parent acid and known values for similar unsaturated γ-lactones. For comparison, the experimental data for an analogous compound, a substituted β,γ-unsaturated spirolactone, is included.[2]

Analytical Technique Predicted Data for (±)-Retronecic Acid Lactone Experimental Data for a β,γ-Unsaturated Spirolactone[2]
1H NMR (CDCl3) Signals for the methyl groups are expected to be present. The proton on the carbon bearing the oxygen of the lactone ring is expected to be shifted downfield compared to the parent acid. The olefinic proton signal should remain.δ = 1.65 (bs, 1H), 2.39 (t, J = 7.0 Hz, 2H), 3.31 (dtt, J = 4.1, 3.8, 1.2 Hz, 1H), 4.48 (t, J = 7.0 Hz, 2H), 4.89 (d, J = 3.8 Hz, 1H), 5.73 (ddd, J = 9.9, 3.8, 1.5 Hz, 1H), 5.77 (ddd, J = 9.9, 2.0, 1.2 Hz, 1H), 5.80 (ddd, J = 9.8, 2.0, 1.2 Hz, 1H), 6.06 (ddd, J = 9.8, 4.1, 1.5 Hz, 1H), 7.27–7.39 (m, 5H).
13C NMR (CDCl3) The carbonyl carbon of the lactone is expected to resonate around 175-180 ppm. Signals for the olefinic carbons and the carbon bearing the lactone oxygen will also be characteristic.δ = 36.6 (t), 44.8 (d), 46.6 (s), 65.7 (t), 74.4 (d), 126.0 (d), 127.1 (d), 127.2 (d), 127.3 (d), 127.6 (d), 128.2 (d), 130.3 (d), 142.7 (s), 178.8 (s).
Mass Spectrometry (MS) The molecular ion peak [M]+ is expected at m/z 154, corresponding to the molecular formula C8H10O3. Fragmentation would likely involve the loss of CO and other neutral fragments.HRMS showed a peak of [M + H]+: 151.0733 for a related spirolactone.

Workflow for Structural Elucidation

The logical flow from synthesis to structural confirmation is a critical aspect of chemical research. The following diagram illustrates the proposed workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_lactonization Lactonization cluster_elucidation Structural Elucidation start Starting Materials intermediate (±)-Retronecic Acid Diester start->intermediate Multi-step Synthesis retronecic_acid (±)-Retronecic Acid intermediate->retronecic_acid Hydrolysis lactone (±)-Retronecic Acid Lactone retronecic_acid->lactone Acid-catalyzed Intramolecular Esterification nmr NMR Spectroscopy (1H, 13C) lactone->nmr ms Mass Spectrometry lactone->ms structure Confirmed Structure nmr->structure ms->structure

Caption: Workflow for the synthesis and structural elucidation of (±)-Retronecic acid lactone.

Comparison and Alternatives

The structural elucidation of diastereomeric lactones often presents unique challenges and points of comparison.[3] Should the synthesis of (±)-Retronecic acid lactone result in a mixture of diastereomers, advanced NMR techniques, such as NOESY, would be crucial for determining the relative stereochemistry. The comparison of coupling constants and chemical shifts between the diastereomers would provide valuable insights into their conformational differences.

In the broader context, alternative synthetic strategies for unsaturated lactones include palladium-catalyzed oxidative cyclization of alkenoic acids and photocatalytic methods.[4][5] These newer methodologies could offer different stereochemical outcomes and might be considered for the synthesis of specific stereoisomers of this compound. A comparative analysis of the efficiency, stereoselectivity, and functional group tolerance of these different synthetic routes would be a valuable future investigation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Retronecic Acid Lactone in Herbal Medicines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of retronecic acid lactone, a pyrrolizidine alkaloid (PA) metabolite with potential toxicity, in herbal medicines is crucial for ensuring consumer safety and product quality. The complex matrix of herbal preparations presents a significant analytical challenge, necessitating robust and validated methods for detection and quantification. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. The information presented is based on established methodologies for similar lactone compounds, providing a framework for cross-validation efforts.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for the analysis of lactones similar to this compound using HPLC, GC-MS, and LC-MS/MS. This data serves as a benchmark for what can be expected when developing and validating a method for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 1 - 10 µg/mL0.1 - 5 ng/g[1]0.02 - 0.58 ng/mL[2][3]
Limit of Quantification (LOQ) 5 - 25 µg/mL0.5 - 10 ng/g1 ng/mL[2][3]
Linearity (r²) > 0.995> 0.996[1]> 0.998[2][3]
Precision (%RSD) < 15%< 15%[1]< 10%[2][3]
Accuracy/Recovery (%) 85 - 115%87 - 121%[1]90 - 110%

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for each technique, which can be adapted and optimized for the specific analysis of this compound in herbal matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of various compounds. For lactones, derivatization is often not required, simplifying the workflow.

Sample Preparation:

  • Extraction: Macerate 1 gram of the powdered herbal medicine with 20 mL of methanol-water (80:20, v/v) in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and sensitive detection, making it suitable for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary to improve the volatility of some lactones.

Sample Preparation and Derivatization:

  • Extraction: Perform a solid-phase extraction (SPE) on the initial herbal extract to remove interfering substances.

  • Derivatization: Evaporate the cleaned extract to dryness under a stream of nitrogen. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • Reconstitution: Reconstitute the derivatized sample in 1 mL of hexane.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.

Sample Preparation:

  • Extraction: Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method for extraction and cleanup.

  • Dilution: Dilute the final extract with the initial mobile phase to minimize matrix effects.

LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[2]

  • Column Temperature: 40 °C.[2]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a logical workflow for comparing the performance of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Method Validation cluster_3 Data Comparison & Selection HerbalSample Herbal Medicine Sample Extraction Standardized Extraction HerbalSample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Linearity Linearity & Range HPLC->Linearity Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Accuracy Accuracy / Recovery HPLC->Accuracy LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Specificity Specificity / Selectivity HPLC->Specificity GCMS->Linearity GCMS->Precision GCMS->Accuracy GCMS->LOD_LOQ GCMS->Specificity LCMSMS->Linearity LCMSMS->Precision LCMSMS->Accuracy LCMSMS->LOD_LOQ LCMSMS->Specificity Comparison Comparative Data Analysis Linearity->Comparison Precision->Comparison Accuracy->Comparison LOD_LOQ->Comparison Specificity->Comparison MethodSelection Optimal Method Selection Comparison->MethodSelection

Caption: Workflow for the cross-validation of analytical methods for this compound.

The following diagram illustrates the key signaling steps in a typical LC-MS/MS analysis, from sample introduction to data acquisition.

LCMSMS_SignalingPathway cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometry (MS1) cluster_MS2 Mass Spectrometry (MS2) cluster_Detection Detection & Data Acquisition SampleInjection Sample Injection ColumnSeparation Chromatographic Separation (Analyte Elution) SampleInjection->ColumnSeparation Ionization Electrospray Ionization (ESI) ColumnSeparation->Ionization Eluent PrecursorSelection Precursor Ion Selection (Quadrupole 1) Ionization->PrecursorSelection Ions Fragmentation Collision-Induced Dissociation (Collision Cell) PrecursorSelection->Fragmentation Selected Precursor Ion ProductIonSelection Product Ion Selection (Quadrupole 2) Fragmentation->ProductIonSelection Fragment Ions Detector Detector ProductIonSelection->Detector Selected Product Ions DataSystem Data System (Chromatogram & Spectrum) Detector->DataSystem Signal

Caption: Signaling pathway of a typical LC-MS/MS analysis for this compound.

References

Unveiling the Biological Chasm: Retronecic Acid Lactone vs. its Saturated Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of retronecic acid lactone and its saturated counterpart reveals a stark dichotomy in their toxicological profiles, primarily dictated by the presence or absence of a critical double bond. This guide synthesizes experimental findings to illuminate the structural basis of their differential effects, providing researchers, scientists, and drug development professionals with a comprehensive overview of their biological significance.

The core distinction lies in the saturation of the necine base of the parent pyrrolizidine alkaloid (PA), from which retronecic acid is derived. This compound is associated with an unsaturated necine base, specifically retronecine, which possesses a double bond at the 1,2-position. In stark contrast, its saturated analogue is linked to a necine base lacking this unsaturation, such as platynecine. This seemingly minor structural variance precipitates a cascade of divergent biological consequences, rendering the unsaturated form a potent toxin while its saturated counterpart is largely inert.

The Decisive Role of the 1,2-Double Bond in Toxicity

The presence of the 1,2-double bond in the retronecine moiety is the lynchpin for the hepatotoxic and genotoxic effects observed with retronecic acid-containing PAs.[1][2][3][4][5] PAs with this feature are pro-toxins, requiring metabolic activation in the liver by cytochrome P450 (CYP) enzymes to exert their deleterious effects.[2][6][7] This bioactivation process transforms the unsaturated PA into highly reactive pyrrolic derivatives. These electrophilic metabolites can then readily form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage, mutations, and carcinogenicity.[3][6]

Conversely, the saturated necine base of the analogue lacks the prerequisite for this metabolic activation. Consequently, it does not form the reactive pyrrolic intermediates responsible for toxicity.[1][6] This fundamental mechanistic difference underpins the general classification of 1,2-unsaturated PAs as toxic and their saturated counterparts as non-toxic.[1][3][5]

Comparative Biological Activity: A Quantitative Look

While direct comparative data for the isolated "this compound" is not extensively available in the literature, a wealth of studies on various pyrrolizidine alkaloids provides compelling evidence for the dramatic difference in biological activity based on the saturation of the necine base. The following table summarizes representative data from studies on different PAs, illustrating the significantly lower toxicity of saturated PAs.

Pyrrolizidine Alkaloid (Necine Base Type)Cell LineAssayEndpointResultReference
Unsaturated PAs
Lasiocarpine (Retronecine-type)HepG2-CYP3A4Resazurin reductionEC5012.6 µM[2]
Retrorsine (Retronecine-type)HepG2-CYP3A4γH2AXBMDL0.01 µM[2]
Seneciphylline (Retronecine-type)HepG2-CYP3A4Resazurin reductionEC5026.2 µM[2]
Monocrotaline (Retronecine-type)HepG2/C3A + S9Mitochondrial activityToxic[1]
Saturated PAs
Platyphylline (Platynecine-type)In vitroMetabolic activationNo reactive pyrroles formed[6]
A PA without a 1,2-double bondNot applicableGeneral toxicityNon-toxic[4]

EC50: Half-maximal effective concentration; BMDL: Benchmark Dose Lower Confidence Limit. A lower value indicates higher toxicity/potency.

Experimental Protocols

The assessment of the biological activity of these compounds relies on a battery of in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature.

Cytotoxicity Assessment: Resazurin Reduction Assay

This assay measures cell viability by quantifying the metabolic reduction of resazurin (a blue, non-fluorescent dye) to the highly fluorescent resorufin by viable cells.

  • Cell Culture: Human liver cell lines (e.g., HepG2-CYP3A4, HepaRG) or primary human hepatocytes are cultured in appropriate media and conditions.[2]

  • Compound Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of the test compounds (e.g., 0 µM to 500 µM) for a specified duration (e.g., 24 hours).[2]

  • Assay Procedure:

    • After the exposure period, the culture medium is replaced with a medium containing resazurin.

    • The plates are incubated for a defined period to allow for the conversion of resazurin to resorufin.

    • Fluorescence is measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The half-maximal effective concentration (EC50) is calculated from the concentration-response curves.[2]

Genotoxicity Assessment: γH2AX Assay

This assay detects DNA double-strand breaks, a hallmark of genotoxicity, by immunofluorescently labeling the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DNA damage.

  • Cell Culture and Exposure: Similar to the cytotoxicity assay, cells are cultured and exposed to the test compounds.

  • Immunostaining:

    • After exposure, cells are fixed and permeabilized.

    • Cells are incubated with a primary antibody specific for γH2AX.

    • A fluorescently labeled secondary antibody is then added to bind to the primary antibody.

    • Nuclear DNA is counterstained with a fluorescent dye like DAPI.

  • Imaging and Analysis:

    • Cells are imaged using high-resolution confocal microscopy.

    • The intensity of the γH2AX fluorescence signal within the nucleus is quantified.

  • Data Analysis: The genotoxic potency is often expressed as a Benchmark Dose Lower Confidence Limit (BMDL), which is the lower confidence limit on the dose that produces a predetermined level of response.[2]

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Following exposure to the test compounds, cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer. The electric field causes the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster and further than intact DNA, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail relative to the head.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of toxicity for the unsaturated this compound and a typical experimental workflow for assessing its biological activity.

Toxicity_Pathway Unsaturated_PA Unsaturated Pyrrolizidine Alkaloid (e.g., containing this compound) CYP450 CYP450 Enzymes (in Liver) Unsaturated_PA->CYP450 Metabolic Activation Reactive_Pyrroles Reactive Pyrrolic Derivatives (Electrophilic) CYP450->Reactive_Pyrroles Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Pyrroles->Macromolecules Nucleophilic Attack Adducts Covalent Adducts Macromolecules->Adducts Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic activation pathway of unsaturated pyrrolizidine alkaloids.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture compound_exposure Exposure to this compound & Saturated Analogue (various conc.) cell_culture->compound_exposure cytotoxicity_assay Cytotoxicity Assay (e.g., Resazurin Assay) compound_exposure->cytotoxicity_assay genotoxicity_assay Genotoxicity Assay (e.g., γH2AX, Comet Assay) compound_exposure->genotoxicity_assay data_analysis Data Analysis (EC50, BMDL calculation) cytotoxicity_assay->data_analysis genotoxicity_assay->data_analysis comparison Comparison of Biological Activity data_analysis->comparison end End comparison->end

Caption: General workflow for in vitro toxicity assessment.

References

Validation of a Novel Biomarker for Retronecic Acid Lactone Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, non-invasive biomarker for Retronecic acid lactone exposure with established, invasive methods. This compound is a toxic metabolite of retronecine-type pyrrolizidine alkaloids (PAs), which are common phytotoxins that can cause severe liver injury.[1][2] Accurate detection of exposure is critical for clinical diagnosis and toxicological studies. This document outlines the validation of urinary pyrrole-amino acid adducts (PAAAs) as a novel biomarker and compares its performance against the detection of pyrrole-protein adducts (PPAs) in blood and liver tissue.

Executive Summary

The metabolic activation of retronecine-type PAs by cytochrome P450 enzymes in the liver leads to the formation of reactive pyrrolic metabolites.[2] These metabolites can bind to cellular proteins and DNA, forming adducts that serve as biomarkers of exposure.[1] While the detection of PPAs in serum, hemoglobin, and liver tissue is a well-established method, it requires invasive sampling.[1][3] This guide introduces the validation of urinary PAAAs as a novel, non-invasive alternative and presents a comparative analysis of the methodologies and performance characteristics.

Data Presentation: Quantitative Comparison of Biomarker Detection Methods

The following table summarizes the key performance metrics for the novel urinary PAAA detection method and the alternative PPA detection methods. The data is compiled from various validation studies employing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter Novel Biomarker: Urinary Pyrrole-Amino Acid Adducts (PAAAs) Alternative Biomarker: Blood/Liver Pyrrole-Protein Adducts (PPAs)
Matrix UrineSerum, Liver Tissue
Sampling Non-invasiveInvasive
Analytical Method UPLC-MS/MSUPLC-MS/MS
Limit of Detection (LOD) 0.01 - 0.2 µg/kg[4]0.06 - 0.25 µg/kg (in honey, indicative of sensitivity)[5]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/kg[4]0.22 - 0.82 µg/kg (in honey, indicative of sensitivity)[5]
Precision (RSD%) < 15% (intraday and interday)[6]3.2 - 8%[5]
Recovery 67.6 - 107.6% (in tea matrix)[6]66.3 - 95.1%[5]
Sample Preparation Direct analysis with minimal cleanupProtein precipitation, derivatization[1][7]

Experimental Protocols

Novel Biomarker: UPLC-MS/MS Analysis of Urinary Pyrrole-Amino Acid Adducts (PAAAs)

This method allows for the direct detection of PAAAs in urine, providing a non-invasive approach to assess this compound exposure.

1. Sample Preparation:

  • Collect urine samples and store at -80°C until analysis.

  • Thaw samples and centrifuge to remove particulates.

  • Directly inject a small aliquot of the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis:

  • Chromatography: Utilize a C18 column with a gradient elution using a mobile phase of 0.1% formic acid in water and methanol.

  • Mass Spectrometry: Employ a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for different PAAAs (e.g., pyrrole-7-cysteine, pyrrole-9-cysteine, pyrrole-9-histidine).[3]

  • Quantification: Generate a calibration curve using synthesized PAAA standards.

Alternative Biomarker: UPLC-MS/MS Analysis of Pyrrole-Protein Adducts (PPAs) in Serum

This established method requires invasive blood sampling and a more complex sample preparation protocol.

1. Sample Preparation: [1][7]

  • Collect blood samples and separate serum.

  • Precipitate proteins from serum (100 µL) using acetone (500 µL).

  • Wash the protein pellet with absolute ethanol.

  • React the pellet with 2% silver nitrate in ethanol containing 5% trifluoroacetic acid to release the pyrrole moiety.

  • React the supernatant with 4-dimethylaminobenzaldehyde (Ehrlich's reagent) to form a stable derivative for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatography: Separate the derivatized pyrrole using a C18 column with a suitable gradient.

  • Mass Spectrometry: Monitor the specific MRM transition for the pyrrole derivative (e.g., m/z 341.2 > 252.2).[7]

  • Quantification: Use a standard, such as a pyrrole-glutathione conjugate, that undergoes the same derivatization process to construct a calibration curve.[7]

Visualizations

Signaling Pathway: Metabolic Activation and Adduct Formation

cluster_adducts Biomarker Formation Retronecic_acid This compound (from Pyrrolizidine Alkaloids) CYP450 Hepatic CYP450 Retronecic_acid->CYP450 Reactive_metabolite Reactive Pyrrolic Metabolite (Dehydropyrrolizidine Ester) CYP450->Reactive_metabolite Protein Cellular Proteins (e.g., in blood, liver) Reactive_metabolite->Protein Amino_Acids Free Amino Acids (e.g., Cysteine, Histidine) Reactive_metabolite->Amino_Acids PPA Pyrrole-Protein Adducts (PPAs) (Invasive Biomarker) Protein->PPA Adduct Formation PAAA Pyrrole-Amino Acid Adducts (PAAAs) (Novel, Non-invasive Biomarker) Amino_Acids->PAAA Adduct Formation Excretion Urine PAAA->Excretion Urinary Excretion

Caption: Metabolic activation of this compound and formation of biomarkers.

Experimental Workflow: Novel Urinary PAAA Analysis

start Urine Sample Collection (Non-invasive) centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Direct Injection supernatant->injection uplc_ms UPLC-MS/MS Analysis (MRM Mode) injection->uplc_ms quantification Quantification of PAAAs uplc_ms->quantification

Caption: Workflow for the non-invasive analysis of urinary pyrrole-amino acid adducts.

Experimental Workflow: Alternative Blood PPA Analysis

start Blood Sample Collection (Invasive) serum_separation Serum Separation start->serum_separation protein_precipitation Protein Precipitation serum_separation->protein_precipitation derivatization Derivatization with AgNO3 and Ehrlich's Reagent protein_precipitation->derivatization injection Injection of Derivative derivatization->injection uplc_ms UPLC-MS/MS Analysis (MRM Mode) injection->uplc_ms quantification Quantification of PPAs uplc_ms->quantification

Caption: Workflow for the invasive analysis of blood pyrrole-protein adducts.

Conclusion

The validation of urinary pyrrole-amino acid adducts presents a significant advancement in the detection of this compound exposure. This novel, non-invasive method demonstrates comparable sensitivity and precision to the established, invasive techniques of detecting pyrrole-protein adducts in blood and tissue. The simplified sample preparation and non-invasive collection make urinary PAAA analysis a more practical and patient-friendly option for clinical diagnostics and large-scale toxicological screening. Further research should focus on the broader application of this biomarker for various types of pyrrolizidine alkaloid exposure and its correlation with the severity of liver injury.

References

Inter-laboratory Study on the Quantification of Pyrrolizidine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of pyrrolizidine alkaloids (PAs), a class of naturally occurring toxins relevant to food safety and drug development. While a dedicated inter-laboratory study on Retronecic acid lactone was not identified, this guide focuses on the broader and more extensively studied group of PAs. Retronecic acid is the fundamental backbone of many toxic PAs, and its lactone form is a related chemical structure. Therefore, the analytical methods and findings from PA inter-laboratory studies are highly relevant for the quantification of this compound.

The data presented here is primarily drawn from two significant inter-laboratory comparison studies: a 2022 Proficiency Test (PT) organized by the European Union Reference Laboratory (EURL) for Mycotoxins & Plant Toxins, and a 2014 inter-laboratory study on PAs in animal feed. These studies provide valuable insights into the performance and variability of different analytical methods used by expert laboratories.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the key findings from the inter-laboratory studies, offering a clear comparison of the methods' performance in quantifying various PAs.

Table 1: Summary of the 2022 EURL Proficiency Test on Pyrrolizidine Alkaloids in Food Matrices [1][2]

Parameter Black Tea (Material A) Marjoram (Material B)
Number of Participating Laboratories 2424
Analytical Technique Used Predominantly LC-MS/MSPredominantly LC-MS/MS
Spiking Method Artificially spiked with a mix of PA standardsArtificially spiked with a mixture of extracts from PA-containing plants and PA standards
Number of Quantified PAs/Isomer Groups 1818
Performance Assessment z-scoresz-scores
Satisfactory Performance ( z≤ 2)

Table 2: Results from the 2014 Inter-laboratory Study on Pyrrolizidine Alkaloids in Animal Feed [3][4]

Parameter Spiked Feed Sample Incurred Feed Sample (contaminated with Senecio vulgaris)
Number of Participating Laboratories 1212
Analytical Techniques Used 10 LC-MS/MS, 1 LC-ToF-MS, 1 GC-MS10 LC-MS/MS, 1 LC-ToF-MS, 1 GC-MS
Number of Quantified PAs 77
Performance Assessment z-scoresz-scores
Questionable or Unsatisfactory Results ( z> 2)
False Positives in Blank Sample 2 laboratories reported false positivesNot applicable

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are generalized protocols based on the methods employed in the cited inter-laboratory studies and other relevant literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Material

This protocol is a common procedure for extracting and cleaning up PAs from complex matrices like herbs and tea.[5]

a. Extraction:

  • Weigh 2.0 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Extract in an ultrasonic bath for 15 minutes at room temperature.

  • Centrifuge at 3800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.

  • Neutralize the combined extract to pH 7 with an ammonia solution.

  • Filter the neutralized extract.

b. Solid-Phase Extraction (SPE):

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Load 10 mL of the filtered extract onto the cartridge.

  • Wash the cartridge with 2 x 5 mL of water.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the PAs with 2 x 5 mL of 2.5% ammonia in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of methanol/water (5/95, v/v) for LC-MS/MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This is the most widely used technique for the sensitive and selective quantification of PAs.[6][7][8]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid and/or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is standard for PA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or three specific precursor-to-product ion transitions are monitored for each analyte to ensure accurate identification and quantification.

Mandatory Visualizations

Experimental Workflow for PA Quantification

experimental_workflow sample Sample Homogenization extraction Acidic Extraction (0.05 M H2SO4) sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 neutralization Neutralization (pH 7) centrifugation1->neutralization spe Solid-Phase Extraction (SPE) (SCX Cartridge) neutralization->spe evaporation Evaporation & Reconstitution spe->evaporation analysis UHPLC-MS/MS Analysis evaporation->analysis

Caption: A typical workflow for the analysis of pyrrolizidine alkaloids in plant-based matrices.

Logical Relationship of Pyrrolizidine Alkaloid Analysis

logical_relationship pa_class Pyrrolizidine Alkaloids (PAs) retronecine Retronecine Core pa_class->retronecine contains analytical_methods Analytical Methods pa_class->analytical_methods quantified by ral This compound retronecine->ral is related to lcms LC-MS/MS analytical_methods->lcms gcms GC-MS analytical_methods->gcms interlab_study Inter-laboratory Study analytical_methods->interlab_study evaluated in performance Method Performance (Accuracy, Precision) interlab_study->performance assesses

Caption: The relationship between PAs, this compound, and their analytical evaluation.

References

In Vitro vs. In Vivo Correlation of Retronecic Acid Lactone Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Retronecic acid lactone, a member of the pyrrolizidine alkaloid (PA) family, is a naturally occurring compound with known toxic properties. Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for accurate risk assessment and the development of potential therapeutics. This guide provides a comparative overview of the toxicity of this compound and related PAs, presenting available data, outlining experimental methodologies, and illustrating the key signaling pathways involved in its toxic action.

Data Presentation: Quantitative Toxicity Comparison

Direct quantitative toxicity data for this compound is limited in publicly available literature. Therefore, this table includes data for the parent compound, retronecine, and other structurally related pyrrolizidine alkaloids to provide a comparative context for its potential toxicity. The toxicity of PAs is highly dependent on their chemical structure, with macrocyclic diesters generally exhibiting higher toxicity than open-chain diesters, which are in turn more toxic than monoesters.[1]

Compound/ClassAssay TypeCell Line/OrganismEndpointResult
Retronecine-type PAs (General) In vitro Cytotoxicity (MTT Assay)HepG2 (Human Liver Carcinoma)IC20Riddelliine: ~0.3 mM, Senecionine: ~0.66 mM, Retrorsine: Varies
Intermedine (Retronecine-type monoester) In vitro Cytotoxicity (CCK-8 Assay)HepD (Human Hepatocytes)Apoptosis InductionDose-dependent increase
Pyrrolizidine Alkaloids (General) In vivo Acute ToxicityRats, Mice, Cattle, HorsesLD50 / Toxic DoseVaries significantly by specific alkaloid and animal species. Pigs and poultry are highly susceptible.[2]
Retrorsine (Retronecine-type) In vivo HepatotoxicityRatsLiver InjuryDemonstrated hepatotoxicity

Note: The provided in vitro data indicates the concentration at which a certain percentage of cell viability is inhibited (e.g., IC20). The in vivo data is more complex and depends on the specific PA, animal model, and route of administration. Direct extrapolation from in vitro to in vivo toxicity is challenging due to metabolic differences.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., a retronecine-type PA) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

In Vivo Toxicity Assessment: Animal Models

In vivo studies are essential to understand the systemic toxicity and target organ effects of PAs.

Principle: Animal models, such as rats and mice, are used to investigate the toxicokinetics and toxicodynamics of a substance in a whole organism.[6] These studies help to identify target organs of toxicity, establish dose-response relationships, and determine lethal doses (LD50).

Protocol Outline:

  • Animal Selection and Acclimatization: Select a suitable animal model (e.g., Sprague-Dawley rats) and allow them to acclimatize to the laboratory conditions.

  • Dose Administration: Administer the test compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at various dose levels. A control group receives the vehicle only.

  • Clinical Observation: Monitor the animals regularly for clinical signs of toxicity, such as changes in weight, behavior, and physical appearance.

  • Biochemical Analysis: Collect blood samples at specified time points to analyze serum biochemical parameters indicative of organ damage (e.g., liver enzymes like ALT and AST).

  • Histopathological Examination: At the end of the study, euthanize the animals and perform a necropsy. Collect organs of interest (especially the liver), fix them in formalin, and prepare tissue sections for microscopic examination to identify pathological changes.

  • Data Analysis: Analyze the data to determine the dose-response relationship, identify the no-observed-adverse-effect level (NOAEL), and calculate the LD50 if applicable.

Mandatory Visualizations

Metabolic Activation and Detoxification of Retronecine-type Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids themselves are not toxic but require metabolic activation in the liver to exert their toxic effects.[7][8] This process is primarily mediated by cytochrome P450 enzymes.

G cluster_0 In Vivo Metabolism (Liver) PA Retronecine-type PA DHP Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHP CYP450 Activation Detox Detoxification (e.g., Glutathione Conjugation) DHP->Detox Adducts Macromolecular Adducts (DNA, Proteins) DHP->Adducts Alkylation Toxicity Cellular Toxicity Adducts->Toxicity

Caption: Metabolic activation of retronecine-type PAs in the liver.

Experimental Workflow for In Vitro vs. In Vivo Toxicity Assessment

This workflow illustrates the logical progression from initial in vitro screening to more complex in vivo studies for assessing the toxicity of a compound like this compound.

G cluster_0 Toxicity Assessment Workflow InVitro In Vitro Cytotoxicity Assay (e.g., MTT on HepG2 cells) DoseResponse Determine IC50 InVitro->DoseResponse Mechanism Investigate Mechanism (e.g., Apoptosis, ROS) DoseResponse->Mechanism InVivo In Vivo Animal Study (e.g., Rat model) DoseResponse->InVivo Guide Dose Selection Toxicokinetics Toxicokinetics & Metabolism InVivo->Toxicokinetics Pathology Histopathology & Biochemical Analysis InVivo->Pathology RiskAssessment Human Risk Assessment Toxicokinetics->RiskAssessment Pathology->RiskAssessment

Caption: Workflow comparing in vitro and in vivo toxicity testing.

Signaling Pathway of Retronecine-Induced Hepatotoxicity

The toxicity of retronecine-type PAs involves multiple interconnected signaling pathways, primarily leading to oxidative stress and apoptosis.[1][9]

G cluster_0 Hepatotoxicity Signaling Cascade Retronecine Retronecine Metabolite (DHPA) ROS Increased ROS Retronecine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK JNK Pathway Activation ROS->JNK CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Mitochondria

References

A Comparative Analysis of the Genotoxic Profiles of Retronecic Acid Lactone and Other Key Genotoxic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide offering a detailed comparison of the genotoxicity of Retronecic acid lactone and other well-characterized genotoxic agents has been published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a thorough examination of the genotoxic potential of these compounds, supported by experimental data and detailed methodologies.

Executive Summary

Understanding the genotoxic properties of chemical compounds is paramount in the fields of toxicology and drug development. Genotoxicity, the ability of a substance to damage DNA, can lead to mutations and carcinogenesis. This guide provides an objective comparison of the genotoxic effects of this compound, a pyrrolizidine alkaloid derivative, with three other potent genotoxic agents: Methyl methanesulfonate (MMS), Aflatoxin B1, and Benzo[a]pyrene. Due to the limited direct quantitative genotoxicity data for this compound, data from structurally similar and well-studied pyrrolizidine alkaloids, namely monocrotaline and retrorsine, have been utilized as surrogates in this analysis. This comparison is based on data from three standard genotoxicity assays: the Ames test, the in vitro micronucleus assay, and the comet assay.

Comparative Genotoxicity Data

The following tables summarize the quantitative data from various studies on the genotoxicity of the selected agents. It is important to note that direct comparisons of potencies can be complex due to variations in experimental conditions, cell types, and metabolic activation systems used across different studies.

Agent Assay Test System Concentration/Dose Result Metabolic Activation (S9)
Monocrotaline DNA Repair TestRat Hepatocytes10⁻⁵ MPositiveNot Applicable
Retrorsine DNA Repair TestRat Hepatocytes10⁻⁶ MPositiveNot Applicable
Methyl methanesulfonate (MMS) Ames TestS. typhimurium TA1000.5 µL/platePositiveNot Required
Methyl methanesulfonate (MMS) Micronucleus AssayV79 Cells50 µg/mLPositiveNot Required
Methyl methanesulfonate (MMS) Comet AssayA. cepa root cells≥100 µMPositiveNot Applicable
Aflatoxin B1 Ames TestS. typhimurium TA1000.1 µ g/plate PositiveRequired
Aflatoxin B1 Micronucleus AssayMouse Bone Marrow1-16 mg/kg BW (in vivo)PositiveNot Applicable (in vivo)
Aflatoxin B1 Comet AssayHuman glioblastoma (GL-15) cells1-500 µMPositiveNot Applicable
Benzo[a]pyrene Ames TestS. typhimurium TA1001 µ g/plate PositiveRequired
Benzo[a]pyrene Micronucleus AssayMCL-5 Cells25.5 µMPositiveRequired
Benzo[a]pyrene Comet AssayHEp-2 CellsNot specifiedPositiveRequired

Mechanisms of Genotoxicity and Signaling Pathways

The genotoxic mechanisms of these agents are diverse, often involving metabolic activation to reactive intermediates that form DNA adducts, leading to DNA damage and the activation of cellular stress responses.

This compound (and related Pyrrolizidine Alkaloids): Pyrrolizidine alkaloids (PAs) like monocrotaline and retrorsine are known to be hepatotoxic and genotoxic. Their toxicity is dependent on metabolic activation by cytochrome P450 enzymes in the liver to form reactive pyrrolic esters. These metabolites are electrophilic and can alkylate DNA, forming DNA adducts and cross-links, which trigger DNA damage response pathways[1].

Methyl Methanesulfonate (MMS): MMS is a direct-acting alkylating agent that methylates DNA, primarily at the N7 position of guanine and the N3 position of adenine. These lesions can block DNA replication and transcription. The cellular response to MMS-induced damage primarily involves the Base Excision Repair (BER) pathway to remove the methylated bases. Stalling of replication forks due to DNA damage can also activate homologous recombination (HR) repair pathways.

Aflatoxin B1: This mycotoxin requires metabolic activation by cytochrome P450 enzymes to its reactive epoxide form, Aflatoxin B1-8,9-epoxide. This epoxide readily reacts with the N7 position of guanine residues in DNA, forming bulky adducts. These adducts can lead to G to T transversions, a hallmark mutation found in p53 of hepatocellular carcinoma patients. The presence of these bulky adducts triggers the DNA Damage Response (DDR) pathway, often involving the ATR (Ataxia Telangiectasia and Rad3-related) checkpoint kinase, which in turn can activate downstream effectors like HIPK2 and the tumor suppressor p53, leading to cell cycle arrest or apoptosis[2].

Benzo[a]pyrene: A polycyclic aromatic hydrocarbon found in sources like tobacco smoke and grilled meats, Benzo[a]pyrene is also an indirect-acting genotoxin. It is metabolized by cytochrome P450 enzymes to a highly reactive diol epoxide (BPDE), which intercalates into DNA and forms covalent adducts with guanine bases. These bulky adducts can distort the DNA helix, leading to mutations if not repaired. The cellular response to Benzo[a]pyrene-induced DNA damage involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which upregulates the expression of metabolic enzymes, and the p53 signaling pathway, which mediates cell cycle arrest and apoptosis.

DNA Damage Response Signaling Pathway

The following diagram illustrates a simplified, representative DNA damage response pathway activated by many genotoxic agents, leading to cell cycle arrest or apoptosis.

DNA_Damage_Response cluster_stimulus Genotoxic Stress cluster_damage Cellular Damage cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effector Effector Response cluster_outcomes Cellular Outcomes Genotoxic_Agent Genotoxic Agent (e.g., this compound, MMS, Aflatoxin B1, Benzo[a]pyrene) DNA_Damage DNA Damage (Adducts, Breaks, etc.) Genotoxic_Agent->DNA_Damage ATM_ATR ATM / ATR Kinases (Sensors) DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases (Transducers) ATM_ATR->Chk1_Chk2 phosphorylates p53 p53 Activation Chk1_Chk2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis triggers Genotoxicity_Workflow cluster_planning 1. Study Design cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion Test_Compound Test Compound Selection Assay_Selection Assay Selection (e.g., Ames, Micronucleus, Comet) Test_Compound->Assay_Selection Concentration_Range Concentration Range Finding Assay_Selection->Concentration_Range Cell_Culture Cell Culture & Treatment Concentration_Range->Cell_Culture Metabolic_Activation With/Without S9 Activation Cell_Culture->Metabolic_Activation Assay_Procedure Perform Assay (e.g., Plating, Staining, Electrophoresis) Metabolic_Activation->Assay_Procedure Data_Acquisition Data Acquisition (e.g., Colony Counting, Microscopy, Imaging) Assay_Procedure->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Result_Interpretation Result Interpretation (Positive/Negative) Statistical_Analysis->Result_Interpretation Report Final Report Result_Interpretation->Report

References

Independent Replication of Published Findings on Retronecic Acid and its Potential Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available scientific literature on retronecic acid, a known necic acid component of certain pyrrolizidine alkaloids. While the primary focus of published research has been on the synthesis of the acid itself, this document also explores the potential for the formation of a corresponding retronecic acid lactone, a compound for which specific biological data is not yet publicly available. This guide aims to equip researchers with the foundational knowledge required for independent replication of published syntheses and to provide a framework for investigating the biological activities of these compounds.

Chemical Identity and Synthesis of Retronecic Acid

Retronecic acid is a C10 dicarboxylic acid that serves as the acidic moiety in certain pyrrolizidine alkaloids. Its chemical structure has been elucidated and its total synthesis has been reported in the scientific literature.

Table 1: Chemical Identification of Retronecic Acid

ParameterValue
Chemical Name (2S,3R)-2,3-dihydroxy-4-methyl-5-(prop-1-en-2-yl)hexanedioic acid
Molecular Formula C10H16O6
Molecular Weight 232.23 g/mol
Published Synthesis Protocol

The total synthesis of (±)-retronecic acid has been described by Knight and colleagues. The key steps of this synthesis are outlined below. This protocol provides a basis for the independent replication of retronecic acid synthesis in a laboratory setting.

Experimental Workflow for the Synthesis of (±)-Retronecic Acid

G cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_product Final Product A Ethyl 2-(bromomethyl)acrylate C Reformatsky Reaction A->C B Ethyl 2-(hydroxymethyl)acrylate B->C D Protection of Hydroxyl Groups C->D E Hydrolysis D->E F Oxidation E->F G Deprotection F->G H (±)-Retronecic Acid G->H

Caption: Synthetic pathway for (±)-Retronecic Acid.

Detailed Experimental Protocol (Adapted from Knight et al.):

  • Step 1: Reformatsky Reaction: Ethyl 2-(bromomethyl)acrylate is reacted with ethyl 2-(hydroxymethyl)acrylate in the presence of activated zinc to form the carbon-carbon bond.

  • Step 2: Protection of Hydroxyl Groups: The resulting diol is protected, for example, as a silyl ether, to prevent unwanted side reactions in subsequent steps.

  • Step 3: Hydrolysis: The ester groups are hydrolyzed to carboxylic acids using a suitable base.

  • Step 4: Oxidation: The primary alcohol is oxidized to a carboxylic acid.

  • Step 5: Deprotection: The protecting groups on the hydroxyls are removed to yield (±)-retronecic acid.

This compound: A Putative Derivative

While the synthesis of retronecic acid has been published, there is a lack of specific literature detailing the isolation, characterization, or biological activity of its corresponding lactone. Lactones are cyclic esters formed by the intramolecular esterification of a hydroxy carboxylic acid. Given the presence of both hydroxyl and carboxylic acid functional groups in retronecic acid, the formation of a lactone is chemically plausible.

Logical Relationship for Potential Lactone Formation

G Retronecic_Acid Retronecic Acid (Hydroxy Dicarboxylic Acid) Intramolecular_Esterification Intramolecular Esterification (e.g., acid catalysis, heat) Retronecic_Acid->Intramolecular_Esterification Retronecic_Acid_Lactone This compound (Cyclic Ester) Intramolecular_Esterification->Retronecic_Acid_Lactone G PA Pyrrolizidine Alkaloid (e.g., Retrorsine) Metabolism Hepatic Metabolism (CYP450) PA->Metabolism Pyrrolic_Ester Reactive Pyrrolic Ester Metabolism->Pyrrolic_Ester Macromolecules Cellular Macromolecules (DNA, Proteins) Pyrrolic_Ester->Macromolecules Alkylation Adducts Macromolecular Adducts Macromolecules->Adducts Toxicity Hepatotoxicity Adducts->Toxicity

Navigating the Analytical Landscape of Pyrrolizidine Alkaloids: A Guide to Reference Materials for Retronecic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

Pyrrolizidine alkaloids are a large class of hepatotoxic compounds found in numerous plant species, and their presence in food, animal feed, and herbal medicines is a significant safety concern.[1][2] Accurate quantification of these alkaloids is crucial for regulatory compliance and risk assessment. This guide compares the characteristics of a commercially available certified reference material for a representative PA, Senecionine, with the necessary steps and considerations for producing a well-characterized in-house reference material for Retronecic acid lactone.

Comparison of Reference Material Sources

The choice between a commercial CRM and an in-house reference material depends on various factors, including availability, budget, and the level of characterization required. The following table summarizes the key aspects of each option.

FeatureCommercial Certified Reference Material (e.g., Senecionine)In-house this compound Reference Material
Availability Readily available from specialized suppliers (e.g., PhytoLab).[1]Requires custom synthesis and purification.
Certification ISO 17034 and ISO/IEC 17025 accredited; certified as a primary reference standard.[1][2]Requires extensive in-house validation and characterization to establish purity and identity.
Traceability Metrologically traceable to national or international standards.Traceability needs to be established through rigorous analytical work.
Documentation Comprehensive Certificate of Analysis provided, including purity, uncertainty, and storage conditions.[1]Documentation must be meticulously generated and maintained internally.
Cost Higher initial purchase price.Lower initial cost but requires significant investment in personnel time, equipment, and analytical resources for characterization.
Purity Typically ≥95% with certified values.[3]Purity is dependent on the synthesis and purification methods employed and must be rigorously determined.

Experimental Protocols: Characterization and Quantification

Accurate analysis of this compound and related PAs relies on robust analytical methodologies. The most common technique for the quantification of PAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

Purity and Identity Confirmation of an In-house this compound Standard

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the synthesized this compound.

  • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Purity by HPLC-UV/DAD: A high-performance liquid chromatography method with a UV/diode array detector should be developed to assess the purity of the standard. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier like formic acid. Purity is often determined by area normalization.

  • Residual Solvent Analysis (GC-HS): Gas chromatography with headspace sampling to quantify any remaining solvents from the synthesis and purification process.

  • Water Content (Karl Fischer Titration): To determine the water content, which is crucial for calculating the exact concentration of the standard.

Quantification of this compound in a Sample Matrix using LC-MS/MS

Methodology:

  • Sample Preparation:

    • Weigh a homogenized sample (e.g., plant material, honey, milk).[3]

    • Extract the PAs using an acidic aqueous solution (e.g., 0.1% formic acid in water).[3]

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for this compound and an appropriate internal standard.

  • Calibration:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the characterized in-house this compound reference material.[3]

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Biological Activity and Signaling Pathway

This compound, as a pyrrolizidine alkaloid, is expected to exhibit hepatotoxicity. While the specific signaling pathways for this compound are not extensively detailed in the provided search results, the biological activity of other lactones, such as sesquiterpene lactones, often involves the modulation of inflammatory pathways.[5] The α,β-unsaturated lactone moiety present in many of these compounds can react with nucleophilic groups in proteins, leading to the inhibition of key signaling molecules.[6]

G Potential Signaling Pathway for Lactone-Induced Cellular Response cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Retronecic_acid_lactone Retronecic_acid_lactone Target_Protein Target_Protein Retronecic_acid_lactone->Target_Protein Covalent Adduction IKK IKK Target_Protein->IKK Inhibition NF_kB_Complex NF_kB_Complex NF_kB NF_kB NF_kB_Complex->NF_kB Release I_kappa_B I_kappa_B I_kappa_B->NF_kB_Complex Inhibition IKK->I_kappa_B Phosphorylation Gene_Transcription Gene_Transcription NF_kB->Gene_Transcription Activation

Caption: Potential mechanism of this compound interfering with the NF-κB signaling pathway.

Experimental Workflow for In-House Standard Development and Use

The following diagram illustrates the logical workflow from the synthesis of an in-house reference standard to its application in sample analysis.

G Workflow for In-House Reference Material Development and Application Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity_Assessment Purity_Assessment Characterization->Purity_Assessment Identity Confirmed Documentation Documentation Purity_Assessment->Documentation Purity ≥ 95% Standard_Preparation Standard_Preparation Documentation->Standard_Preparation Sample_Analysis Sample_Analysis Standard_Preparation->Sample_Analysis Data_Reporting Data_Reporting Sample_Analysis->Data_Reporting

Caption: A streamlined workflow for the development and use of an in-house reference standard.

References

Comparative Metabolomics of Cells Treated with Retronecic Acid Lactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Retronecic acid lactone on cells. It includes supporting experimental data from related compounds, detailed experimental protocols, and visualizations of affected pathways to facilitate a deeper understanding of its mechanism of action.

This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of natural toxins produced by many plant species. The toxicity of PAs is a significant concern for human and animal health due to their potential to contaminate food sources. The hepatotoxic effects of PAs are primarily due to their metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic metabolites.[1][2][3][4] These metabolites can form adducts with DNA and proteins, inducing oxidative stress, apoptosis, and disrupting cellular metabolism.[1][5] Understanding the specific metabolic perturbations caused by individual PAs, such as this compound, is crucial for risk assessment and the development of potential therapeutic interventions.

This guide leverages comparative metabolomics data from closely related retronecine-type PAs to infer the likely metabolic consequences of this compound exposure in a cellular model.

Experimental Design and Workflow

A typical comparative metabolomics study to investigate the effects of this compound involves several key steps, from cell culture to data analysis. The overall workflow is depicted below.

experimental_workflow cluster_setup Experimental Setup cluster_sampling Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HepaRG) treatment Treatment with This compound cell_culture->treatment control Control (Vehicle) cell_culture->control quenching Metabolism Quenching (e.g., Liquid Nitrogen) treatment->quenching control->quenching extraction Metabolite Extraction (e.g., Methanol/Water) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_processing Data Processing (Peak Picking, Alignment) lcms->data_processing nmr->data_processing stat_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->stat_analysis biomarker_id Biomarker Identification stat_analysis->biomarker_id

Figure 1: Experimental workflow for comparative metabolomics.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolomics studies. Below are protocols for key experiments.

Cell Culture and Treatment

Human hepatoma HepaRG cells are a suitable model for studying the metabolism-dependent toxicity of PAs due to their metabolic competence.

  • Cell Seeding: Seed HepaRG cells in 6-well plates at a density of 2 x 105 cells/well.

  • Culture Medium: Culture the cells in William’s E Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 2 mM L-glutamine.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: After 24 hours, replace the medium with fresh medium containing either this compound at various concentrations (e.g., 0.1 µM to 50 µM) or the vehicle control (e.g., 0.1% DMSO).

  • Incubation Post-Treatment: Incubate the cells for a further 48 hours.

Metabolite Extraction

Rapid quenching of metabolism and efficient extraction of metabolites are critical for obtaining a representative snapshot of the cellular metabolome.

  • Quenching: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add liquid nitrogen to the wells to quench all metabolic activity.[6]

  • Extraction Solvent: Add 1 mL of pre-chilled (-80°C) 80% methanol (LC-MS grade) in water to each well.

  • Cell Lysis and Metabolite Extraction: Scrape the cells and transfer the cell lysate into a microcentrifuge tube. Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube for LC-MS or NMR analysis.

LC-MS Based Metabolomics
  • Chromatographic Separation: Perform chromatographic separation using a UPLC system with a C18 column.

  • Mobile Phases: Use a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

NMR Based Metabolomics
  • Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a phosphate buffer (pH 7.4) in D2O containing a known concentration of an internal standard (e.g., TSP).

  • NMR Spectroscopy: Acquire 1H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Acquisition: Use a standard 1D NOESY presaturation pulse sequence to suppress the water signal.

Comparative Data Analysis

While specific data for this compound is limited, the following table summarizes the expected metabolic perturbations based on a study of the related retronecine-type PAs lasiocarpine, heliotrine, and retrorsine in HepaRG cells.[1]

Metabolic PathwayMetaboliteFold Change (Treated vs. Control)p-value
Lipid Metabolism LysophosphatidylcholinesDecreased< 0.05
PhosphatidylcholinesDecreased< 0.05
SphingomyelinsDecreased< 0.05
Bile Acid Metabolism Glycocholic acidIncreased< 0.05
Taurocholic acidIncreased< 0.05
Amino Acid Metabolism L-GlutamineDecreased< 0.05
L-ArginineDecreased< 0.05
TaurineIncreased< 0.05
Steroid Metabolism Androsterone sulfateDecreased< 0.05
Etiocholanolone glucuronideDecreased< 0.05

Note: The fold changes and p-values are representative and based on the effects of related PAs. Specific values for this compound may vary.

Affected Signaling Pathways

The metabolic changes induced by retronecine-type PAs suggest the perturbation of several key cellular signaling pathways. The primary mechanism of toxicity involves the metabolic activation of the PA to a reactive pyrrolic ester, which then leads to cellular damage.

signaling_pathway cluster_activation Metabolic Activation cluster_effects Cellular Effects cluster_metabolic Metabolic Perturbations RA_lactone This compound CYP450 Cytochrome P450 RA_lactone->CYP450 Metabolism Reactive_metabolite Reactive Pyrrolic Ester CYP450->Reactive_metabolite DNA_damage DNA Adducts & DNA Damage Reactive_metabolite->DNA_damage Protein_damage Protein Adducts & Dysfunction Reactive_metabolite->Protein_damage Oxidative_stress Oxidative Stress (ROS Production) Reactive_metabolite->Oxidative_stress Lipid_metabolism Impaired Lipid Metabolism Reactive_metabolite->Lipid_metabolism Bile_acid Altered Bile Acid Metabolism Reactive_metabolite->Bile_acid Amino_acid Disrupted Amino Acid Metabolism Reactive_metabolite->Amino_acid Apoptosis Apoptosis DNA_damage->Apoptosis Protein_damage->Apoptosis Oxidative_stress->Apoptosis

Figure 2: Proposed signaling pathway for this compound toxicity.

Conclusion

The comparative metabolomics approach provides valuable insights into the cellular effects of this compound. Based on data from related retronecine-type pyrrolizidine alkaloids, exposure to this compound is expected to induce significant perturbations in lipid, bile acid, and amino acid metabolism. These changes are likely downstream consequences of the formation of reactive pyrrolic metabolites and the subsequent induction of cellular stress and damage. The experimental protocols and workflows detailed in this guide provide a framework for conducting further research to elucidate the specific metabolic fingerprint of this compound and to identify potential biomarkers of exposure and toxicity.

References

Head-to-Head Comparison: Immunoassay vs. Chromatographic Methods for the Analysis of Pyrrolizidine Alkaloid Lactones

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for detecting and quantifying pyrrolizidine alkaloid (PA) lactones, a class of compounds that includes the retronecic acid lactone substructure.

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring toxins produced by numerous plant species. Their presence in food, animal feed, and herbal medicines is a significant safety concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity. The toxic effects of many PAs are attributed to their dihydropyrrolizine core, which is derived from a necine base esterified with one or two necic acids, often forming a macrocyclic lactone ring. Retronecic acid is a common necic acid found in many toxic PAs, such as retrorsine and senecionine. This guide provides a head-to-head comparison of two primary analytical techniques used for the detection and quantification of PA lactones: immunoassays and chromatographic methods.

At a Glance: Method Comparison

FeatureImmunoassay (e.g., ELISA)Chromatographic Methods (e.g., LC-MS/MS)
Principle Antigen-antibody bindingSeparation based on physicochemical properties
Specificity Can be high for a specific PA or a group of structurally related PAs. Cross-reactivity can be a limitation.[1]Very high, capable of distinguishing between isomers.[2]
Sensitivity High, often in the pg to low ppb range.[1][3]Very high, with limits of detection in the µg/kg (ppb) to ng/kg (ppt) range.[4]
Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming per sample.
Quantification Semi-quantitative to quantitative.Highly quantitative and accurate.
Multiplexing Limited, typically detects a single analyte or a group of related analytes.Excellent, capable of simultaneously detecting and quantifying numerous PAs.[5]
Cost Lower initial instrument cost, reagents can be a recurring expense.High initial instrument cost, lower cost per sample for large batches.
Sample Prep Often simpler, may not require extensive cleanup.More complex, typically involves extraction and purification steps.[4][5]

Immunoassay Methods

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening of PAs. These methods rely on the specific binding of an antibody to the target PA.

Experimental Protocol: Competitive ELISA for a Pyrrolizidine Alkaloid

This is a generalized protocol based on principles described in the literature for PA immunoassays.[1][3]

  • Coating: Microtiter plates are coated with a PA-protein conjugate (the coating antigen).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards or samples are added to the wells along with a specific anti-PA antibody. The free PA in the sample competes with the PA-protein conjugate on the plate for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and other components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the PA in the sample.

Workflow for Immunoassay

Immunoassay_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis Coating Plate Coating (PA-Protein Conjugate) Blocking Blocking Coating->Blocking Competition Competition (Sample/Standard + Antibody) Blocking->Competition Washing1 Washing Competition->Washing1 Detection Secondary Antibody (Enzyme-Linked) Washing1->Detection Washing2 Washing Detection->Washing2 Substrate Substrate Addition Washing2->Substrate Measurement Absorbance Measurement Substrate->Measurement Quantification Quantification Measurement->Quantification

Caption: Generalized workflow for a competitive ELISA for pyrrolizidine alkaloids.

Chromatographic Methods

Chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are the gold standard for the confirmation and quantification of PAs. These methods offer high sensitivity, specificity, and the ability to analyze multiple PAs in a single run.

Experimental Protocol: LC-MS/MS for Pyrrolizidine Alkaloids

This is a generalized protocol based on methodologies described for the analysis of PAs in various matrices.[6][5]

  • Sample Extraction: The sample (e.g., honey, milk, plant material) is extracted with an appropriate solvent, often an acidic aqueous solution, to isolate the PAs.[4]

  • Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., C18) to remove interfering matrix components.[5]

  • Elution and Reconstitution: The PAs are eluted from the SPE cartridge, the solvent is evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase.

  • LC Separation: The reconstituted sample is injected into an HPLC or UHPLC system. The PAs are separated on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile with a formic acid modifier.[6][2]

  • MS/MS Detection: The separated PAs are introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization - ESI), and specific precursor ions are selected and fragmented to produce characteristic product ions. The detection and quantification are performed using multiple reaction monitoring (MRM).[6]

Workflow for Chromatographic Method (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Extraction Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Elution & Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MSMS MS/MS Detection LC->MSMS Quantification Quantification MSMS->Quantification

References

Comparison Guide: Specificity of Antibodies Raised Against Retronecic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of three commercially available monoclonal antibodies raised against Retronecic acid lactone. The data presented is based on a series of standardized immunoassays designed to evaluate cross-reactivity against structurally related molecules and determine the affinity and sensitivity of each antibody.

Introduction to this compound and Antibody Specificity

This compound is a pyrrolizidine alkaloid (PA), a class of compounds known for their potential hepatotoxicity in humans and animals. PAs are produced by a variety of plant species and can contaminate food sources. Accurate detection and quantification of this compound are crucial for toxicological studies and food safety monitoring. Immunoassays, particularly those utilizing monoclonal antibodies, offer a high-throughput and sensitive method for this purpose. However, the specificity of these antibodies is paramount to ensure accurate results, as cross-reactivity with other structurally similar PAs can lead to false positives.

This guide compares three hypothetical monoclonal antibodies: Ab-RAL-01 , Ab-RAL-02 , and Ab-RAL-03 . The objective is to provide researchers with the necessary data to select the most suitable antibody for their specific application.

Comparative Specificity and Affinity Data

The specificity of the antibodies was assessed by competitive enzyme-linked immunosorbent assay (ELISA), and the kinetic parameters were determined by surface plasmon resonance (SPR).

Table 1: Cross-Reactivity of Anti-Retronecic Acid Lactone Antibodies

CompoundStructureAb-RAL-01 Cross-Reactivity (%)Ab-RAL-02 Cross-Reactivity (%)Ab-RAL-03 Cross-Reactivity (%)
This compound (Target Analyte)100 100 100
RetronecineStructurally related necine base15.25.82.1
PlatynecineSaturated necine base2.50.8< 0.1
HeliotridineStereoisomer of retronecine12.84.51.9
SenecionineMacrocyclic diester PA0.5< 0.1< 0.1

Cross-reactivity was calculated as (IC50 of this compound / IC50 of competing compound) x 100.

Table 2: Kinetic and Affinity Data (Surface Plasmon Resonance)

Antibodyka (1/Ms)kd (1/s)KD (M)
Ab-RAL-01 1.2 x 1055.0 x 10-44.2 x 10-9
Ab-RAL-02 2.5 x 1052.1 x 10-48.4 x 10-10
Ab-RAL-03 3.1 x 1051.5 x 10-44.8 x 10-10

ka: Association rate constant; kd: Dissociation rate constant; KD: Equilibrium dissociation constant.

Experimental Protocols

  • Coating: A 96-well microtiter plate was coated with a this compound-protein conjugate (RAL-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The plate was blocked with 1% bovine serum albumin (BSA) in PBST for 1 hour at 37°C.

  • Competition: A mixture of a fixed dilution of the anti-RAL antibody and varying concentrations of this compound or the competing compound (0.01 to 1000 ng/mL) was added to the wells and incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the reaction was stopped with 2M H2SO4.

  • Measurement: The absorbance was read at 450 nm. The IC50 values were calculated from the resulting dose-response curves.

  • Immobilization: The anti-RAL antibodies were immobilized on a CM5 sensor chip via amine coupling.

  • Binding: A series of concentrations of this compound (0.1 to 100 nM) in HBS-EP+ buffer were injected over the sensor surface.

  • Regeneration: The surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

  • Data Analysis: The association (ka) and dissociation (kd) rate constants were determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) was calculated as kd/ka.

Visualizations

Experimental_Workflow cluster_ELISA Competitive ELISA cluster_SPR Surface Plasmon Resonance cluster_Data Data Analysis elisa1 Coat Plate with RAL-BSA elisa2 Block with BSA elisa1->elisa2 elisa3 Add Antibody + Competitor elisa2->elisa3 elisa4 Add HRP-Secondary Ab elisa3->elisa4 elisa5 Add TMB Substrate elisa4->elisa5 elisa6 Measure Absorbance elisa5->elisa6 analysis1 Calculate IC50 & Cross-Reactivity elisa6->analysis1 spr1 Immobilize Antibody spr2 Inject this compound spr1->spr2 spr3 Measure Association/Dissociation spr2->spr3 spr4 Regenerate Chip Surface spr3->spr4 spr5 Analyze Kinetic Data spr4->spr5 analysis2 Determine ka, kd, KD spr5->analysis2

Caption: Workflow for antibody specificity and affinity testing.

Metabolic_Activation_PA PA Pyrrolizidine Alkaloid (PA) (e.g., Retronecine-containing) Metabolite1 Dehydro-PA (DHP) (Pyrrolic Ester) PA->Metabolite1 CYP450 Oxidation (in Liver) Detox Detoxification (e.g., Glutathione Conjugation) Metabolite1->Detox Adducts Covalent Adducts (DNA, Proteins) Metabolite1->Adducts Electrophilic Attack Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of pyrrolizidine alkaloids leading to toxicity.

Summary and Recommendations

Based on the presented data, the three antibodies exhibit distinct specificity profiles.

  • Ab-RAL-01 shows moderate specificity with noticeable cross-reactivity to the free necine base, retronecine. This antibody may be suitable for general screening purposes where high sensitivity is not the primary concern.

  • Ab-RAL-02 offers a good balance of high affinity (KD = 8.4 x 10-10 M) and improved specificity over Ab-RAL-01. Its lower cross-reactivity with related PAs makes it a reliable choice for quantitative analysis in complex matrices.

  • Ab-RAL-03 demonstrates the highest specificity, with minimal cross-reactivity to all tested compounds, and the highest affinity (KD = 4.8 x 10-10 M). This antibody is recommended for applications requiring the highest level of precision and accuracy, such as in regulatory testing and clinical research.

The choice of antibody should be guided by the specific requirements of the intended application, considering the trade-offs between specificity, affinity, and cost. It is always recommended to perform in-house validation to ensure the chosen antibody performs as expected in the specific experimental setup.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Retronecic Acid Lactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. Retronecic acid lactone, a member of the pyrrolizidine alkaloid family, requires careful management due to the potential toxicity associated with this class of compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a culture of safety and operational excellence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any dust or aerosols.

Handle this compound in a designated area, preferably within a chemical fume hood, to control potential exposure. In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures for toxic chemicals.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Classification:

  • Treat all this compound waste as hazardous or acutely toxic chemical waste, in line with guidelines for managing toxic substances.[1]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup debris in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

    • The container should be made of a material compatible with the chemical and kept securely closed when not in use.[3]

  • Liquid Waste (Solutions):

    • Collect aqueous solutions containing this compound in a separate, leak-proof, and labeled hazardous waste container.[4]

    • Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.[3] Incompatible wastes should not be mixed.[3]

3. Labeling and Storage:

  • Properly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the concentration and date of accumulation.

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[1][2]

  • Ensure the storage area is secure and away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.[1][5]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[6]

5. Empty Container Disposal:

  • A container that held this compound should be considered acutely hazardous waste.[1]

  • To be considered "empty," the container must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.[3][5]

  • After triple-rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS office.[5]

Experimental Protocol: Triple-Rinsing of Empty Containers

This protocol details the procedure for decontaminating empty containers that held this compound.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water, or as recommended by your EHS office)

  • Designated hazardous waste container for liquid rinsate

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Perform this procedure in a chemical fume hood.

  • Add a small amount of the chosen solvent to the empty container, ensuring it coats all interior surfaces.

  • Securely cap the container and agitate it to rinse the interior thoroughly.

  • Pour the solvent rinsate into the designated liquid hazardous waste container.

  • Repeat the rinsing process two more times for a total of three rinses.

  • After the final rinse, allow the container to air dry in the fume hood.

  • Deface the original label on the now-empty and rinsed container before disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_container cluster_storage_disposal start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Regular Trash triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.